2-Phenylcycloheptanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHNKILPLXXDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871237 | |
| Record name | 2-Phenylcycloheptan-1-one | |
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Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14996-78-2 | |
| Record name | 2-Phenylcycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenylcycloheptan-1-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14996-78-2 | |
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| Record name | 2-Phenylcycloheptan-1-one | |
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| Record name | 2-phenylcycloheptan-1-one | |
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Foundational & Exploratory
Spectroscopic Profile of 2-Phenylcycloheptanone: A Technical Guide
Introduction
2-Phenylcycloheptanone (CAS No. 14996-78-2) is an aromatic ketone featuring a seven-membered cycloalkanone ring substituted with a phenyl group at the alpha position.[1] This structure is a valuable scaffold in organic synthesis and medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a comprehensive understanding of its spectroscopic characteristics.
While spectral data for this compound are cataloged in specialized databases, they are not broadly accessible in the public domain.[2] This guide, therefore, serves as an in-depth technical resource, presenting a predicted spectroscopic profile of this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The analysis is supported by comparative data from its lower homologue, 2-phenylcyclohexanone, to provide a robust and scientifically grounded interpretation. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral behavior for characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The deshielding effect of the carbonyl group and the aromatic ring are the dominant factors influencing the chemical shifts of the aliphatic protons. Protons alpha to the carbonyl are shifted downfield, with the benzylic proton at the C2 position experiencing the greatest effect.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification |
| 7.40 - 7.20 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~3.7 | Triplet | 1H | C2-H (Benzylic) | Alpha to both the carbonyl and phenyl group, leading to significant deshielding. |
| ~2.6 | Multiplet | 2H | C7-H ₂ | Alpha to the carbonyl group, resulting in a downfield shift.[3] |
| 2.0 - 1.5 | Multiplet | 8H | C3, C4, C5, C6-H ₂ | Methylene protons of the cycloheptyl ring, exhibiting complex overlapping signals. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon is highly characteristic, appearing at a very low field (>200 ppm) due to the strong deshielding effect of the double-bonded oxygen.
| Predicted Chemical Shift (δ) ppm | Assignment | Justification |
| ~212 | C =O (C1) | The ketone carbonyl carbon is significantly deshielded.[4] |
| ~140 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the cycloheptanone. |
| ~129 | Ar-C H | Aromatic carbons. |
| ~128 | Ar-C H | Aromatic carbons. |
| ~127 | Ar-C H | Aromatic carbons. |
| ~58 | C H-Ph (C2) | The benzylic carbon, shifted downfield by both the phenyl and carbonyl groups. |
| ~42 | C H₂ (C7) | The methylene carbon alpha to the carbonyl. |
| ~30 | C H₂ | Aliphatic methylene carbon. |
| ~28 | C H₂ | Aliphatic methylene carbon. |
| ~24 | C H₂ | Aliphatic methylene carbon. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for NMR analysis ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for reliable chemical shift referencing.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal for locking.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the sample is placed correctly in the spinner and inserted into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of ~4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 1024 scans (or more, depending on concentration), relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic absorption is the strong carbonyl (C=O) stretch.
Predicted Characteristic IR Absorption Bands
The position of the carbonyl stretch is sensitive to its electronic environment. In a simple saturated seven-membered ring like cycloheptanone, the C=O stretch appears around 1705 cm⁻¹. The conjugation of the carbonyl with the adjacent phenyl ring in this compound introduces partial single-bond character, which weakens the C=O bond and lowers its stretching frequency.[5][6] This is a critical feature for confirming the structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1685 | Strong | C=O Stretch | Conjugated Ketone |
| ~1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1260 | Medium | C-C-C Stretch | Aromatic Ketone C-CO-C |
Experimental Protocol for FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique for obtaining high-quality IR spectra of solid or liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and the beam path is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum (32 scans is typical) which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000–400 cm⁻¹.
-
Data Processing and Analysis: The software automatically ratios the sample interferogram against the background interferogram. The resulting spectrum should be analyzed for the characteristic absorption bands detailed above. Clean the ATR crystal thoroughly after analysis.
Caption: Experimental workflow for FTIR analysis via ATR.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. The fragmentation of this compound is expected to be directed by the stable aromatic ring and the carbonyl group.
Predicted Mass Spectrum and Fragmentation Pattern
Upon electron impact, the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation. The most common fragmentation pathways for ketones are alpha-cleavages, where the bond adjacent to the carbonyl group breaks.[4]
| m/z (mass-to-charge ratio) | Proposed Ion | Fragmentation Pathway |
| 188 | [C₁₃H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [M - CO]⁺˙ | Loss of carbon monoxide via rearrangement. |
| 117 | [C₉H₉]⁺ | Alpha-cleavage and rearrangement. |
| 105 | [C₇H₅O]⁺ | Alpha-cleavage, formation of benzoyl cation. |
| 91 | [C₇H₇]⁺ | Formation of tropylium ion. |
| 77 | [C₆H₅]⁺ | Loss of the cycloheptanone ring, forming the phenyl cation. |
Experimental Protocol for EI-MS Data Acquisition
This protocol ensures the generation of a standard, library-searchable mass spectrum.
Methodology:
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, dissolve a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV, which provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries.[7]
-
Instrument Parameters:
-
Ion Source Temperature: Set to ~230 °C to ensure sample volatilization without thermal degradation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Mass Range: Scan a mass range of m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be taken at the apex of the chromatographic peak corresponding to this compound.
-
Data Analysis: Identify the molecular ion peak (M⁺˙) at m/z 188. Analyze the fragmentation pattern to identify characteristic losses and fragment ions as detailed in the table above, confirming the connectivity of the molecule.
Caption: Experimental workflow for GC-MS (EI) analysis.
References
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). 2-Phenylcyclohexanone. Retrieved from [Link]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). Retrieved from [Link]
-
Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). 2-Phenylcyclopentanone. Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
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- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Synthesis and characterization of 2-Phenylcycloheptanone
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylcycloheptanone
Executive Summary
The α-aryl ketone motif is a cornerstone in modern medicinal chemistry, serving as a critical precursor for a wide array of heterocyclic compounds and biologically active molecules.[1][2] Among these, this compound represents a valuable scaffold, yet its synthesis presents unique challenges related to regioselectivity and efficiency. This guide provides a comprehensive overview of a state-of-the-art synthetic methodology—Rhodium(III)-catalyzed C-H functionalization—offering a robust and atom-economical route to this key intermediate. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the essential characterization techniques required to validate the final product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies for the construction of complex molecular architectures.
Introduction: The Significance of α-Aryl Ketones
The direct attachment of an aryl group to the α-position of a carbonyl compound is a powerful transformation in organic synthesis. Molecules containing the α-aryl ketone structure are not only prevalent in pharmaceuticals and agrochemicals but also serve as versatile intermediates for further molecular elaboration.[1][2] For instance, they are common starting materials for synthesizing important nitrogen-containing heterocycles and have been investigated as potential hypocholesteremic agents.
Traditionally, the synthesis of compounds like this compound involved multi-step sequences, often relying on the generation of harsh alkali metal enolates or stoichiometric organometallic reagents.[1][2] These methods frequently suffer from poor functional group tolerance and limited substrate scope. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. While palladium-catalyzed methods have been significant, modern approaches utilizing rhodium catalysis for direct C-H bond functionalization represent a paradigm shift, offering enhanced step- and atom-economy by transforming inert C-H bonds directly.[1][2]
This guide focuses on a highly efficient Rhodium(III)-catalyzed α-arylation of a silyl enol ether, a method that proceeds under milder conditions and demonstrates excellent compatibility with various functional groups.[1][2]
Synthetic Methodology: Rhodium(III)-Catalyzed α-Arylation
The preferred modern route to this compound is the direct cross-coupling of the corresponding silyl enol ether of cycloheptanone with a suitable aryl source via Rh(III)-catalyzed C-H activation. This method bypasses the need for pre-halogenated aryl rings and harsh bases, streamlining the synthetic process significantly.
Rationale for Experimental Design
The choice of a silyl enol ether as the ketone surrogate is critical. Compared to traditional ketone enolates, silyl enol ethers are stable, isolable compounds that react under milder, more controlled conditions, thereby enhancing functional group compatibility.[1][2] The reaction employs a directing group on the aryl component (e.g., a benzamide) to guide the rhodium catalyst to a specific C-H bond, ensuring high regioselectivity. A silver salt, typically Silver Acetate (AgOAc), is used as an oxidant to facilitate the proposed Rh(III)/Rh(V) catalytic cycle, which is necessary for the crucial C-C bond-forming reductive elimination step.[1][2]
Proposed Catalytic Cycle
The reaction is believed to proceed through the catalytic cycle depicted below. The process begins with the coordination of the benzamide directing group to the Rh(III) catalyst. This is followed by a directed C-H activation to form a five-membered rhodacycle intermediate. The silyl enol ether then coordinates to this complex, leading to the key C-C bond formation. An oxidation event, mediated by the silver additive, generates a Rh(V) species, which then undergoes reductive elimination to release the α-arylated product and regenerate the active Rh(III) catalyst.[1][2]
Experimental Protocol & Workflow
The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, workup, purification, and analysis.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for Rh(III)-catalyzed C-H functionalization.[1][2]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the benzamide derivative (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (2.0 equiv.).
-
Solvent and Reactant Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous solvent (e.g., tert-Amyl alcohol).
-
Silyl Enol Ether Addition: Add 1-(trimethylsilyloxy)cyclohept-1-ene (1.5 equiv.) via syringe.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove metal salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude residue is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid or oil.
Characterization of this compound
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton at the α-position (triplet or doublet of doublets, ~3.6-3.8 ppm), and aliphatic protons of the cycloheptyl ring (multiplets, ~1.5-2.5 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon (~210-215 ppm), signals for the aromatic carbons (~126-140 ppm), a signal for the α-methine carbon (~55-60 ppm), and signals for the aliphatic carbons of the cycloheptyl ring (~25-45 ppm). |
| FT-IR (cm⁻¹) | Strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₁₆O (188.12 g/mol ).[3] Common fragmentation patterns may include loss of the phenyl group or cleavage of the cycloheptanone ring. |
Applications in Drug Discovery and Development
The integration of ADME/DMPK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) principles early in the drug discovery process is crucial to reduce high attrition rates in clinical development.[4][5] The this compound scaffold is of significant interest in this context for several reasons:
-
Privileged Structure: The α-phenyl ketone motif is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. This makes it a valuable starting point for library synthesis in hit-to-lead campaigns.[5]
-
Metabolic Stability: The cycloheptyl ring can influence the metabolic stability of a drug candidate. Its lipophilicity affects absorption and distribution properties, which are key parameters evaluated in early DMPK studies.[4]
-
Precursor for Complex Molecules: this compound can be readily converted into more complex derivatives. For example, reductive amination can introduce an amino group to create α-amino ketones, which are precursors to compounds with potential neurological or antimicrobial activities.[6] Furthermore, it can be used to synthesize various heterocyclic systems, such as pyrazoloazepines, which have shown activity as serotonin receptor modulators.[7]
By providing a robust and efficient entry point to this versatile scaffold, the synthetic methods described herein empower medicinal chemists to rapidly generate and test novel chemical entities, accelerating the drug discovery pipeline.
Conclusion
The rhodium-catalyzed C-H functionalization approach for the synthesis of this compound offers a powerful and elegant solution to the challenges posed by classical synthetic methods. Its high efficiency, mild reaction conditions, and broad functional group tolerance make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and characterization data provided in this guide serve as a practical resource for the reliable production of this important chemical building block, facilitating further exploration of its potential in medicinal chemistry and materials science.
References
-
Title: α-Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C–H Functionalization Source: eScholarship, University of California URL: [Link]
-
Title: α‑Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C−H Functionalization Source: ACS Publications URL: [Link]
-
Title: Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone Source: Iranian Journal of Organic Chemistry URL: [Link]
-
Title: this compound - Optional[Raman] - Spectrum - SpectraBase Source: SpectraBase URL: [Link]
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Title: 2-Phenylcyclohexanone | C12H14O Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: 2-Amino-2-phenylcyclohexanone | C12H15NO Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate Source: PubMed, National Institutes of Health URL: [Link]
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Title: Principles of early drug discovery Source: PubMed Central, National Institutes of Health URL: [Link]
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Physical properties of 2-Phenylcycloheptanone (melting point, boiling point)
Introduction
2-Phenylcycloheptanone, a substituted cyclic ketone, represents a valuable molecular scaffold in organic synthesis and medicinal chemistry. Its seven-membered carbocyclic ring appended with a phenyl group provides a unique combination of lipophilicity and conformational flexibility, making it an intriguing building block for the development of novel chemical entities. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a critical first step in its characterization, ensuring purity and providing essential data for reaction optimization, process development, and material handling. This guide offers an in-depth exploration of the physical properties of this compound, with a focus on the experimental determination of its melting and boiling points, underpinned by the principles of scientific integrity and practical laboratory considerations.
Physicochemical Properties of this compound
A comprehensive review of available data provides the following key physical properties for this compound (CAS RN: 14996-78-2).
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Melting Point | 21-23 °C | [1] |
| Boiling Point | 136-138 °C at 4 mmHg | [1] |
| Density | 1.038 g/mL | [1] |
| Refractive Index | 1.542 | [1] |
These values serve as a benchmark for the experimental protocols detailed below. The relatively low melting point indicates that this compound may exist as a solid or a supercooled liquid at or near room temperature, a crucial consideration for its storage and handling. The boiling point, reported at reduced pressure, suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition at atmospheric pressure.
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the determination of the melting and boiling points of this compound. The protocols are designed to be self-validating, incorporating best practices to ensure accuracy and reproducibility.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range (the span of temperature from the first visible sign of melting to the complete liquefaction) is typically narrow, often within 1-2 °C. The presence of impurities generally leads to a depression and broadening of the melting range.
-
Sample Preparation: A small quantity of crystalline this compound is finely powdered using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped gently into the powdered sample. The sample is then compacted into the sealed end by tapping the tube on a hard surface or by dropping it through a long glass tube. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: A calibrated melting point apparatus is used for the determination. The loaded capillary tube is placed in the heating block of the apparatus.
-
Heating Rate: The temperature is increased at a rate of 10-15 °C per minute until it is approximately 15 °C below the expected melting point of 21-23 °C.
-
Data Acquisition: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Verification: The determination is repeated at least two more times with fresh samples to ensure the reproducibility of the results.
-
Fine Powdering: Ensures that the sample is heated uniformly, preventing a broad melting range due to temperature gradients.
-
Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.
-
Reduced Sample Size: A small sample size minimizes thermal gradients within the sample itself.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like this compound, which may be susceptible to decomposition at high temperatures, determining the boiling point at reduced pressure is a standard and necessary practice.
-
Apparatus Setup: A microscale distillation apparatus is assembled. This includes a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus must be vacuum-tight.
-
Sample and Boiling Chips: The round-bottom flask is charged with a small amount of this compound and a few boiling chips to ensure smooth boiling.
-
Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is carefully reduced to the desired level (e.g., 4 mmHg) using a vacuum regulator and monitored with a manometer.
-
Heating: The flask is gently heated using a heating mantle or an oil bath.
-
Data Acquisition: The temperature is monitored closely. The boiling point is the temperature at which the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature should remain constant during the distillation of the pure liquid.
-
Pressure Correction: If the boiling point is determined at a pressure other than the reference pressure, a pressure-temperature nomograph can be used to estimate the boiling point at the desired pressure.
-
Reduced Pressure: Lowering the pressure reduces the temperature required for the liquid to boil. This is essential for compounds that may decompose at their atmospheric boiling point.
-
Boiling Chips: Prevent bumping and ensure smooth, controlled boiling by providing nucleation sites for bubble formation.
-
Steady Condensation: A stable temperature reading during active distillation is indicative of a pure substance boiling.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of this compound.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for boiling point determination.
Conclusion
The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. The protocols outlined in this guide provide a robust framework for obtaining reliable data, emphasizing the importance of careful technique and an understanding of the underlying physical principles. By adhering to these methodologies, researchers can ensure the quality of their starting materials and build a solid foundation for subsequent synthetic transformations and biological evaluations.
References
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This compound - 14996-78-2, C13H16O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Conformation Analysis of the 2-Phenylcycloheptanone Ring System
This guide provides a comprehensive exploration of the conformational landscape of 2-phenylcycloheptanone, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the intricate interplay of steric and electronic factors that govern the three-dimensional structure of this substituted seven-membered ring system. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically grounded understanding of this complex topic.
Introduction: The Conformational Challenge of Seven-Membered Rings
Cycloheptane and its derivatives, unlike their well-behaved six-membered cyclohexane counterparts, present a formidable conformational challenge.[1][2][3] The increased flexibility of the seven-membered ring gives rise to a complex potential energy surface with multiple low-energy conformations.[1][2] The primary conformations of cycloheptane are the twist-chair (TC) and twist-boat (TB), along with the higher-energy chair (C) and boat (B) forms.[1][4] The twist-chair is generally considered the most stable conformation for cycloheptane itself.[1][5]
The introduction of a carbonyl group to form cycloheptanone introduces further complexity. The sp² hybridization of the carbonyl carbon and the associated dipole moment influence the conformational preferences of the ring.[4] The placement of a bulky and electronically distinct phenyl group at the 2-position, as in this compound, creates a fascinating case study in conformational analysis. The phenyl substituent can adopt either an axial-like or equatorial-like position, profoundly impacting the stability of the various ring conformations.
This guide will systematically dissect the conformational analysis of this compound, integrating experimental data with computational modeling to provide a holistic view of its structural dynamics.
Theoretical Framework: Unraveling the Conformational Landscape
A robust conformational analysis begins with a theoretical understanding of the possible structures and their relative energies. Computational chemistry provides an indispensable toolkit for this purpose.
Key Conformations of Cycloheptanone
The primary low-energy conformations of the cycloheptanone ring are variations of the twist-chair and twist-boat forms.[4] The presence of the carbonyl group removes some of the symmetry present in cycloheptane, leading to a greater number of distinct conformers.
-
Twist-Chair (TC): A family of flexible conformations that are generally the most stable.[1][4]
-
Twist-Boat (TB): Another family of flexible, low-energy conformations.[5]
-
Chair (C) and Boat (B): Typically higher in energy due to increased torsional and steric strain.[1]
The Influence of the 2-Phenyl Substituent
The phenyl group at the C2 position introduces significant steric and electronic considerations:
-
Steric Hindrance: The bulky phenyl group will preferentially occupy positions that minimize steric interactions with the rest of the ring. This often favors equatorial-like placements to avoid unfavorable 1,3-diaxial-type interactions.[6]
-
Electronic Effects: The π-system of the phenyl ring can interact with the carbonyl group, potentially influencing the conformational equilibrium. Hyperconjugation and dipole-dipole interactions can also play a role in stabilizing or destabilizing certain conformers.[7]
The interplay of these factors determines the preferred conformation of this compound.
Experimental Methodologies for Conformational Analysis
A multi-pronged experimental approach is essential to validate and refine the theoretical models. The following spectroscopic and analytical techniques are central to the conformational analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying solution-phase conformations.[8] Both ¹H and ¹³C NMR provide a wealth of structural information.
-
¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their dihedral angles and spatial relationships. Analysis of these parameters can provide detailed information about the predominant conformation. For example, the magnitude of vicinal (³J) coupling constants can be related to the dihedral angle via the Karplus equation.
-
¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent.[9] Low-temperature NMR studies can be particularly informative, as they can "freeze out" individual conformers, allowing for their direct observation and characterization.[10]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximities of protons. The presence or absence of specific NOE cross-peaks can be used to confirm or refute proposed conformational models.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups and gaining insights into molecular structure.[11] The position of the carbonyl (C=O) stretching frequency in the IR spectrum of this compound can be sensitive to the conformation of the ring and the electronic environment of the carbonyl group. Conjugation with the phenyl ring, for instance, can lead to a shift in the C=O stretching frequency.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[12][13] While the solid-state conformation may not be identical to the predominant solution-phase conformation, it provides an invaluable experimental benchmark for computational models.[14] The process involves growing a suitable single crystal, diffracting X-rays off the crystal lattice, and then computationally reconstructing the electron density map to determine the atomic positions.[15]
Computational Chemistry Workflow
Computational modeling is an essential partner to experimental work, providing a theoretical framework for interpreting data and exploring the full conformational space.
Molecular Mechanics (MM)
Molecular mechanics methods offer a computationally efficient way to perform an initial conformational search. By treating atoms as balls and bonds as springs, MM can rapidly explore a large number of potential conformations and identify low-energy candidates for further analysis.
Density Functional Theory (DFT)
DFT calculations provide a more accurate quantum mechanical description of the electronic structure and are well-suited for optimizing the geometries and calculating the relative energies of the low-energy conformers identified by MM.[7] Functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or larger) are commonly used for this purpose.
Experimental and Computational Protocols
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.
-
Integrate all signals and determine coupling constants from the multiplet patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Acquire a suite of 2D NMR spectra to aid in the complete assignment of all proton and carbon signals and to identify through-bond and through-space correlations.
-
-
Low-Temperature NMR (Optional):
-
If conformational exchange is suspected, acquire spectra at progressively lower temperatures until the exchange process is slowed or stopped on the NMR timescale, allowing for the observation of individual conformers.
-
Protocol 2: Computational Conformational Search and Energy Calculation
-
Initial Structure Generation: Build the this compound molecule in a molecular modeling software package.
-
Conformational Search (Molecular Mechanics):
-
Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS).
-
Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
-
Geometry Optimization and Energy Calculation (DFT):
-
Take the low-energy conformers from the MM search and perform full geometry optimization using a DFT method (e.g., B3LYP/6-31G*).
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
-
Analysis:
-
Compare the relative energies (ΔG) of the stable conformers to predict their equilibrium populations.
-
Compare calculated NMR parameters (chemical shifts, coupling constants) with experimental data to validate the predicted predominant conformation.
-
Data Presentation and Interpretation
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Phenyl Position | Relative Energy (ΔG, kcal/mol) | Predicted Population (%) |
| Twist-Chair 1 (TC1) | Equatorial-like | 0.00 | 75 |
| Twist-Chair 2 (TC2) | Axial-like | 0.85 | 15 |
| Twist-Boat 1 (TB1) | Equatorial-like | 1.20 | 7 |
| Twist-Boat 2 (TB2) | Axial-like | 1.80 | 3 |
Note: These are hypothetical values for illustrative purposes. Actual values would be derived from DFT calculations.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift of H2 | ~3.5 ppm | Deshielded proton adjacent to both phenyl and carbonyl groups. |
| ¹³C NMR | Carbonyl Carbon (C1) | ~210 ppm | Typical for a cycloalkanone. |
| IR | C=O Stretch | ~1705 cm⁻¹ | Indicates a saturated seven-membered ring ketone.[16] |
Visualizing Conformational Pathways and Workflows
dot // Diagram 1: Conformational Interconversion of Cycloheptanone graph G1 { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
TC [label="Twist-Chair (TC)\n(Global Minimum)", pos="0,2!", fillcolor="#34A853"]; TB [label="Twist-Boat (TB)", pos="3,0!", fillcolor="#FBBC05"]; C [label="Chair (C)\n(Higher Energy)", pos="-3,0!", fillcolor="#EA4335"]; B [label="Boat (B)\n(Higher Energy)", pos="0,-2!", fillcolor="#EA4335"];
TC -- C [label="Pseudorotation"]; TC -- TB [label="Pseudorotation"]; C -- B; TB -- B; } dot Caption: Conformational interconversion pathways for the cycloheptanone ring system.
Conclusion
The conformational analysis of this compound is a complex but tractable problem that requires a synergistic application of experimental and computational techniques. The bulky phenyl group at the 2-position significantly influences the conformational equilibrium of the flexible seven-membered ring, generally favoring a twist-chair conformation with the phenyl group in an equatorial-like position to minimize steric strain.
A thorough analysis, integrating high-resolution NMR data, IR spectroscopy, and potentially X-ray crystallography with robust computational modeling, allows for a detailed and reliable characterization of the conformational landscape of this important molecular scaffold. The insights gained from such studies are critical for understanding the reactivity, biological activity, and overall properties of molecules containing the this compound core, thereby aiding in the rational design of new chemical entities in drug discovery and materials science.
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Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. (2020). YouTube. Retrieved from [Link]
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Schematic representation of cycloheptane and cycloheptanone in... (n.d.). ResearchGate. Retrieved from [Link]
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Rozada, T. C., Gauze, G. F., Favaro, D. C., Rittner, R., & Basso, E. A. (2012). Infrared and Theoretical Calculations in 2-halocycloheptanones Conformational Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 277–287. Retrieved from [Link]
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Bocian, D. F., Pickett, H. M., Rounds, T. C., & Strauss, H. L. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(4), 687–695. Retrieved from [Link]
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Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589. Retrieved from [Link]
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Conformational analysis of ketoximes by the application of carbon-13 nuclear magnetic resonance spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Karabatsos, G. J., & Hsi, N. (1967). Conformational studies of a-substituted ketones by nuclear magnetic resonance. Canadian Journal of Chemistry, 45(21), 2529–2538. Retrieved from [Link]
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Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]
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Bailey, W. F., et al. (1998). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 63(13), 4370-4379. Retrieved from [Link]
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Thomas, S. A., & Ajibola, V. O. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. SciSpace. Retrieved from [Link]
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2-Phenylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]
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Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. (2023). Crimson Publishers. Retrieved from [Link]
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Ketone IR Spectroscopy Analysis. (2024). Berkeley Learning Hub. Retrieved from [Link]
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Conformations of Cycloalkanes. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Molecular comformation of the cycloheptane ring in the solid state. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. (n.d.). PrepChem.com. Retrieved from [Link]
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Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]
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Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. Retrieved from [Link]
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Cyclohexane conformation. (n.d.). Wikipedia. Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). (n.d.). Human Metabolome Database. Retrieved from [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003671). (n.d.). Human Metabolome Database. Retrieved from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
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Lemmer, H. T. (2008). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]
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Conformational Analysis. (n.d.). OpenOChem Learn. Retrieved from [Link]
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Conformational analysis of cyclohexanone. (2020). YouTube. Retrieved from [Link]
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Cycloheptane. (n.d.). NIST WebBook. Retrieved from [Link]
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Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
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X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & overview of phase problem. (2023). YouTube. Retrieved from [Link]
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). PubMed. Retrieved from [Link]
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How To Interpret IR Spectra In 1 Minute Or Less. (2016). Master Organic Chemistry. Retrieved from [Link]
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Conformations of Cyclohexane. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. (n.d.). ResearchGate. Retrieved from [Link]
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Wiberg, K. B., Castejon, H., Bailey, W. F., & Ochterski, J. (2000). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of Organic Chemistry, 65(4), 1181–1187. Retrieved from [Link]
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The α-Phenyl Cycloalkanone Motif: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The α-phenyl cycloalkanone structural motif is a cornerstone in modern synthetic and medicinal chemistry. Its unique conformational properties and synthetic versatility have established it as a privileged scaffold in the development of novel therapeutics and complex molecular architectures. This in-depth technical guide provides a comprehensive historical and technical overview of α-phenyl cycloalkanones, designed for researchers, scientists, and drug development professionals. We will traverse the timeline from the earliest reported syntheses to the revolutionary advent of palladium-catalyzed α-arylation, critically examining the causal factors behind key experimental choices. This guide will further provide detailed, field-tested protocols and explore the profound impact of this motif on drug discovery, exemplified by compounds such as phencyclidine (PCP) and ketamine.
Introduction: The Significance of the α-Phenyl Cycloalkanone Core
The introduction of a phenyl group at the α-position of a cycloalkanone ring fundamentally alters the molecule's steric and electronic properties. This substitution imparts conformational rigidity and provides a key vector for molecular recognition by biological targets. The α-phenyl cycloalkanone core is a prevalent feature in a multitude of biologically active compounds, serving as a critical building block in the synthesis of therapeutics for central nervous system (CNS) disorders, inflammation, and infectious diseases. Its importance lies not only in its presence in final drug products but also in its role as a versatile synthetic intermediate, amenable to a wide array of chemical transformations.
Historical Perspective: The Dawn of α-Phenyl Cycloalkanone Synthesis
The journey into the synthesis of α-phenyl cycloalkanones began with classical methods that, while foundational, often contended with challenges of regioselectivity and harsh reaction conditions.
The First Reported Synthesis
The first documented synthesis of a compound featuring the α-phenyl cycloalkanone core was reported in 1938 with the preparation of 3-benzoyl-2-phenylcyclopentanone. This seminal work laid the groundwork for future explorations into the synthesis and reactivity of this important class of molecules.
Classical Synthetic Methodologies (Pre-1980s)
Prior to the advent of modern transition-metal catalysis, the synthesis of α-phenyl cycloalkanones relied on a collection of now-classical organic reactions. These methods, while historically significant, often required stoichiometric reagents and offered limited functional group tolerance.
One of the most common early approaches was the aldol condensation of a cycloalkanone with benzaldehyde, followed by reduction . This two-step sequence first yields an α,β-unsaturated ketone (a benzylidene cycloalkanone), which is then reduced, typically via catalytic hydrogenation, to the saturated α-phenyl cycloalkanone[1]. The primary advantage of this method is its simplicity and the use of readily available starting materials. However, the reduction step can sometimes lead to over-reduction of the ketone functionality.
Another cornerstone of classical synthesis is the Stork enamine synthesis . This method involves the reaction of a cycloalkanone with a secondary amine (such as pyrrolidine or piperidine) to form an enamine. This enamine then acts as a nucleophile, reacting with a benzyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing an α-benzyl group. The Stork enamine synthesis offered a milder alternative to direct enolate alkylation and improved regioselectivity.
The use of organometallic reagents , such as Grignard reagents, also played a role, although not for direct α-arylation. For instance, the reaction of a benzylmagnesium halide with a cycloalkanone, followed by oxidation of the resulting tertiary alcohol, could yield the desired product, albeit through a multi-step process[2].
These classical methods, while effective to a degree, were often hampered by issues such as poly-alkylation, lack of regiocontrol in unsymmetrical ketones, and the need for harsh reaction conditions. The limitations of these approaches created a clear need for more efficient and selective methods, setting the stage for a revolutionary breakthrough in the field.
The Modern Era: Palladium-Catalyzed α-Arylation
The late 20th century witnessed a paradigm shift in the synthesis of α-phenyl cycloalkanones with the development of palladium-catalyzed α-arylation of ketones. This transformative methodology, pioneered by the groups of Stephen L. Buchwald and John F. Hartwig, provided a direct and highly efficient route to these valuable compounds[1]. The reaction involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst, typically supported by a sterically hindered and electron-rich phosphine ligand[3].
The significance of this development cannot be overstated. It offered a solution to many of the challenges posed by classical methods, providing excellent yields, broad substrate scope, and high functional group tolerance under relatively mild conditions[3].
The Catalytic Cycle: A Mechanistic Deep Dive
The catalytic cycle for the palladium-catalyzed α-arylation of ketones is a finely tuned sequence of organometallic transformations. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
Enolate Formation : Concurrently, a base deprotonates the cycloalkanone to form the corresponding enolate.
-
Transmetalation/Coordination : The enolate then coordinates to the palladium(II) center, displacing the halide.
-
Reductive Elimination : This is the key carbon-carbon bond-forming step. The aryl group and the enolate α-carbon are reductively eliminated from the palladium center, forming the α-phenyl cycloalkanone and regenerating the palladium(0) catalyst.
The choice of ligand is critical to the success of this reaction. Sterically bulky, electron-rich phosphine ligands, such as those based on a biphenyl scaffold, have been shown to accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition.
Caption: Catalytic cycle of palladium-catalyzed α-arylation of ketones.
Experimental Protocols: From Classical to Modern
To provide a practical context, this section details step-by-step methodologies for both a classical and a modern synthesis of an α-phenyl cycloalkanone.
Classical Synthesis: 2-Phenylcyclohexanone via Aldol Condensation and Reduction
This two-step protocol is illustrative of early synthetic approaches.
Step 1: Aldol Condensation to form 2-Benzylidenecyclohexanone
-
Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 eq) and benzaldehyde (1.0 eq) in 100 mL of ethanol.
-
Reaction : To this stirring solution at room temperature, add a 10% (w/v) aqueous solution of sodium hydroxide (2.0 eq) dropwise over 15 minutes. A precipitate will begin to form.
-
Stirring : Allow the mixture to stir at room temperature for 3 hours.
-
Work-up : Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Purification : The crude product can be recrystallized from ethanol to yield pure 2-benzylidenecyclohexanone.
Step 2: Catalytic Hydrogenation to form 2-Phenylcyclohexanone
-
Setup : In a hydrogenation vessel, dissolve the 2-benzylidenecyclohexanone (1.0 eq) from the previous step in 100 mL of ethanol.
-
Catalyst : Add palladium on carbon (10% w/w, 0.01 eq) to the solution.
-
Reaction : Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up : Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-phenylcyclohexanone.
Modern Synthesis: Palladium-Catalyzed α-Arylation of Cyclohexanone
This protocol is representative of the highly efficient Buchwald-Hartwig amination.
-
Setup : In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Reagents : Add cyclohexanone (1.2 eq) and bromobenzene (1.0 eq) to the tube via syringe, followed by 10 mL of anhydrous toluene.
-
Reaction : Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-phenylcyclohexanone.
Comparative Analysis of Synthetic Methodologies
The evolution from classical to modern synthetic methods for α-phenyl cycloalkanones represents a significant leap in chemical efficiency and versatility.
| Feature | Classical Methods (e.g., Aldol/Reduction) | Modern Pd-Catalyzed α-Arylation |
| Reagents | Stoichiometric base, reducing agents | Catalytic palladium, ligand, stoichiometric base |
| Selectivity | Prone to side reactions (e.g., over-reduction) | High mono-arylation selectivity |
| Conditions | Often requires multiple steps, harsh conditions | Generally milder, single-step reaction |
| Yields | Variable, often moderate | Generally high to excellent |
| Substrate Scope | Limited functional group tolerance | Broad functional group tolerance |
| Atom Economy | Lower | Higher |
Applications in Drug Discovery and Development
The α-phenyl cycloalkanone scaffold is a key pharmacophore in several important therapeutic agents, most notably in the field of neuroscience.
Phencyclidine (PCP) and its Analogs
Phencyclidine (PCP), first synthesized in 1956, is a dissociative anesthetic that was later discontinued for human use due to its psychotomimetic effects[4]. The synthesis of PCP involves the reaction of 1-piperidinocyclohexanecarbonitrile with a phenylmagnesium bromide Grignard reagent, a classic example of nucleophilic addition to a nitrile[4]. The α-phenylcyclohexyl core is essential for its activity as an NMDA receptor antagonist. The study of PCP's mechanism of action has been instrumental in developing the glutamate hypothesis of schizophrenia[5].
Ketamine
Ketamine, a structural analog of PCP, is a widely used anesthetic and has gained significant attention for its rapid-acting antidepressant effects. Its synthesis also relies on the α-phenyl cycloalkanone motif, specifically 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone. The presence of the α-aryl group is critical for its pharmacological profile.
The development of PCP and ketamine underscores the therapeutic potential of the α-phenyl cycloalkanone scaffold and continues to inspire the design of new CNS-active agents.
Conclusion and Future Outlook
The history of α-phenyl cycloalkanones is a compelling narrative of chemical innovation. From the foundational, multi-step classical syntheses to the elegant and efficient palladium-catalyzed methodologies, the ability to construct this key structural motif has advanced significantly. This progress has not only expanded the toolkit of synthetic chemists but has also had a profound impact on medicinal chemistry, enabling the discovery and development of life-changing pharmaceuticals.
The future of α-phenyl cycloalkanone synthesis will likely focus on developing even more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photoredox catalysis. Furthermore, the development of asymmetric α-arylation methods to control the stereochemistry of these compounds will continue to be a major area of research, allowing for the synthesis of enantiopure drugs with improved therapeutic indices. The α-phenyl cycloalkanone core, with its rich history and proven utility, is poised to remain a central and enabling structure in the future of chemical and pharmaceutical sciences.
References
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- BenchChem. (2025). A Guide to the Historical Synthesis of 2-Benzylcyclohexanone. BenchChem.
- Google Patents. (n.d.). CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.
- Buchwald, S. L., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.
- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.
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Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
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A Technical Guide to the Theoretical Stability Analysis of 2-Phenylcycloheptanone
Foreword: The Stereochemical Challenge of Medium-Sized Rings
In the landscape of medicinal chemistry and materials science, the conformational behavior of cyclic molecules is a cornerstone of their function. While small (5-6 membered) and large (>12 membered) rings are relatively well-understood, medium-sized rings (7-11 members) like cycloheptanone present a unique and complex challenge. Their high degree of flexibility results in a shallow potential energy surface with numerous low-energy conformers, making experimental characterization difficult. The introduction of a bulky substituent, such as a phenyl group at the C2 position, further complicates this landscape by creating stereocenters and introducing non-covalent interactions that dictate diastereomeric stability.
This guide provides a comprehensive, in-depth protocol for leveraging modern computational chemistry to dissect the conformational and stereochemical stability of 2-phenylcycloheptanone. We will move beyond a simple recitation of steps to explain the underlying causality for each methodological choice, providing researchers with a robust framework for predicting the most stable forms of this and similar flexible molecules.
The Conformational Landscape of the Cycloheptanone Scaffold
Unlike the rigid chair of cyclohexane, the seven-membered ring of cycloheptanone exists as a dynamic equilibrium of several conformations, primarily the Twist-Chair (TC) and Chair (C) forms, with Boat (B) and Twist-Boat (TB) forms often representing transition states or higher-energy minima. A recent study on cycloheptane derivatives confirmed that the twist-chair conformation is typically the most stable.[1] The presence of the sp²-hybridized carbonyl group slightly alters the ideal bond angles, but the fundamental challenge remains: identifying the global minimum on a complex potential energy surface.
The introduction of the 2-phenyl group introduces a chiral center. This means we must consider not only the ring's conformation but also the spatial orientation of the phenyl group (axial vs. equatorial) and its rotational position (rotamers). This leads to a multitude of potential diastereomers, each with a unique stability profile. Predicting the thermodynamically preferred structure is critical for understanding its reactivity and potential biological interactions.
The Hierarchical Workflow for Stability Calculation
A brute-force quantum mechanical approach to exploring every possible conformation of this compound is computationally prohibitive. Therefore, a multi-level, hierarchical workflow is the industry-standard and most efficient strategy.[2] This approach balances the need for a thorough conformational search with the high accuracy required for final energy calculations.
Caption: Hierarchical workflow for computational stability analysis.
Experimental Protocol: Step-by-Step Stability Determination
Objective: To identify the lowest energy conformers of (R)-2-phenylcycloheptanone and determine their relative stabilities.
Protocol:
-
Structure Generation:
-
Generate the 3D structure of (R)-2-phenylcycloheptanone from its SMILES string (O=C1CCCC[C@H]1c2ccccc2).
-
-
Conformational Search (Level 1):
-
Methodology: Employ a computationally inexpensive method to explore the vast conformational space. The GFN2-xTB semi-empirical tight-binding method, often used within the CREST software, is highly effective for this task.[3] It efficiently samples both ring conformations and phenyl group rotamers.
-
Software: CREST (Conformer-Rotamer Ensemble Search Tool)
-
Execution: Run the crest command on the initial structure. This will generate a large ensemble of potential conformers within a specified energy window (e.g., 10 kcal/mol) of the discovered lowest-energy structure.
-
-
Refinement and Optimization (Level 2):
-
Rationale: The geometries from GFN2-xTB are approximate. Density Functional Theory (DFT) is required for more accurate structures and energies.[4][5] We use a modest basis set here to keep computation time reasonable for a potentially large number of conformers.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Execution:
-
For each unique conformer generated by CREST, perform a geometry optimization and frequency calculation.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d).
-
Solvation (Optional but Recommended): Include an implicit solvation model like the Polarizable Continuum Model (PCM) to simulate a specific solvent environment (e.g., chloroform or water).[6]
-
Validation: Confirm that each optimized structure has zero imaginary frequencies, verifying it as a true local minimum. Discard any structures with imaginary frequencies (transition states).
-
-
-
High-Accuracy Single-Point Energy (Level 3):
-
Rationale: To obtain highly accurate relative energies, we use the refined geometries from the previous step and apply a more robust functional and a larger basis set.[7] This "single-point" calculation does not re-optimize the geometry, saving significant time. The ωB97X-D functional is excellent for capturing non-covalent interactions, such as those between the phenyl ring and the cycloheptanone ring, while a triple-zeta basis set like cc-pVTZ offers a good balance of accuracy and cost.[8][9]
-
Execution:
-
Using the optimized geometries from Step 3, perform a single-point energy calculation.
-
Method: ωB97X-D functional.
-
Basis Set: cc-pVTZ.
-
Solvation: Use the same PCM model as in Step 3 for consistency.
-
-
-
Thermodynamic Analysis (Level 4):
-
Rationale: Electronic energy (E) alone is insufficient for comparing stability at a given temperature. We must account for thermal contributions (enthalpy, H) and entropy (S) by calculating the Gibbs Free Energy (G = H - TS). The thermal corrections (zero-point vibrational energy, rotational and translational contributions) are obtained from the frequency calculation in Step 3.
-
Execution:
-
Calculate the Gibbs Free Energy (G) for each conformer by adding the thermal corrections from the B3LYP/6-31G(d) frequency calculation to the single-point electronic energy from the ωB97X-D/cc-pVTZ calculation.
-
Determine the relative free energy (ΔG) of each conformer with respect to the global minimum (the conformer with the lowest G).
-
Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) to understand its contribution to the overall equilibrium.
-
-
Deep Dive: Justifying Methodological Choices
A robust computational protocol is built on informed decisions. The choices of methods, functionals, and basis sets are not arbitrary and directly impact the quality of the results.
Caption: Decision matrix for selecting computational methods.
-
Why a Semi-Empirical Start? Methods like GFN2-xTB are orders of magnitude faster than DFT.[3] For a molecule with the flexibility of this compound, a DFT-level conformational search would be computationally crippling. GFN2-xTB provides a cost-effective way to generate a high-quality set of candidate structures.[10][11]
-
Choosing the Right Functional: The functional approximates the exchange-correlation energy in DFT, which is the most challenging part of the calculation.
-
B3LYP: A "workhorse" hybrid functional that provides excellent results for the geometries of many organic molecules.[5] It is a reliable choice for the optimization step.
-
ωB97X-D / M06-2X: These functionals are specifically designed to better account for non-covalent interactions, particularly London dispersion forces.[8] This is critical for this compound, where π-stacking or CH-π interactions between the phenyl ring and the aliphatic ring can contribute several kcal/mol to the relative stability.
-
-
The Importance of the Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.
-
6-31G(d): This is a Pople-style, split-valence basis set with polarization functions on heavy atoms. It represents a good compromise between accuracy and computational cost for the geometry optimization phase.[12]
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This Dunning-style basis set is much larger and more flexible, allowing for a more accurate description of the electron density.[9] Using it for a final single-point energy calculation is a gold-standard practice for achieving chemical accuracy (≈ 1 kcal/mol).[8]
-
Data Presentation and Interpretation
The final output of this workflow is a list of conformers and their relative Gibbs free energies. A clear, tabular presentation is essential for interpretation.
Table 1: Calculated Relative Energies of Low-Energy Conformers of (R)-2-Phenylcycloheptanone
| Conformer ID | Ring Conformation | Phenyl Orientation | Relative Electronic Energy (ΔE, kcal/mol)a | Relative Gibbs Free Energy (ΔG, kcal/mol)b | Boltzmann Population (%) at 298.15 K |
| CONF-01 | Twist-Chair (TC) | Equatorial | 0.00 | 0.00 | 75.8 |
| CONF-02 | Twist-Chair (TC) | Equatorial (Rotamer) | 0.35 | 0.41 | 18.1 |
| CONF-03 | Chair (C) | Equatorial | 1.89 | 1.95 | 3.5 |
| CONF-04 | Twist-Chair (TC) | Axial | 2.54 | 2.62 | 2.1 |
| CONF-05 | Chair (C) | Axial | 3.80 | 3.91 | 0.5 |
aSingle-point energy calculated at the ωB97X-D/cc-pVTZ level. bIncludes thermal corrections to the Gibbs Free Energy from B3LYP/6-31G(d) frequency calculations.
Interpretation of Results:
-
The Twist-Chair (TC) conformation is significantly more stable than the Chair (C) conformation for the cycloheptanone ring.
-
An equatorial orientation of the phenyl group is strongly preferred over an axial one, likely due to the avoidance of 1,3-diaxial steric interactions.
-
The global minimum (CONF-01 ) accounts for over 75% of the conformational population at room temperature, making it the dominant species.
-
Even within the same ring conformation and substituent orientation, rotation of the phenyl group leads to different rotamers (CONF-01 vs. CONF-02 ) with tangible energy differences.
Conclusion
The theoretical determination of molecular stability is a powerful tool that complements and guides experimental work. For conformationally complex molecules like this compound, a hierarchical computational approach is not just recommended; it is essential for achieving reliable results in a feasible timeframe. By combining fast, broad conformational searching with high-accuracy DFT energy refinements, researchers can confidently identify the dominant conformers, quantify their relative stabilities, and gain critical insights into the structural factors that govern them. This knowledge is invaluable for applications ranging from stereoselective synthesis to rational drug design.
References
- Schreiner, P. R., O'Laughlin, J. C., & Brown, E. C. (2021). Exploring conformational search protocols for ligand-based virtual screening and 3-D QSAR modeling. PubMed.
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- Toth, I., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv.
- Narancic, S., et al. (2019). Accurate quantum chemical energies for 133 000 organic molecules. Chemical Science.
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VandeVondele, J., & Hutter, J. (2007). Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. The Journal of Chemical Physics. Available at: [Link]
- Rowan Scientific. (n.d.). Conformational Searching. Rowan Scientific.
- Various Authors. (2024). Basis set and methods for organic molecules. ResearchGate.
- Computational Chemistry Online. (n.d.). Conformational Sampling. computational-chemistry.online.
- Fadhel, F. A., & Ali, L. S. (2021). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure.
- Various Authors. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. ResearchGate.
- Tuna, D., & Hättig, C. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China.
- Smith, A. B., et al. (2021). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. ACS Omega.
- Owolabi, T. O., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega.
- Kiyamova, A. Y., et al. (2022). Optical Configuration Effect on the Structure and Reactivity of Diastereomers Revealed by Spin Effects and Molecular Dynamics Calculations. International Journal of Molecular Sciences.
- Salman, S. A. (2017). Quantum Mechanical Study Using the DFT Method of the Structure, Stability and Vibrationalmosion of the Ketones of Cyclopropane. Ibn AL-Haitham Journal For Pure and Applied Sciences.
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Sebastian, E., et al. (2024). Stabilization of cyclo-N6 by insertion into[13]-annulene: a DFT study. Journal of Molecular Modeling. Available at:
- Algieri, V., & V V, G. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences.
- Lukmanov, R. M., et al. (2021). Quantum-chemical calculations of the relative stability of the keto-enol tautomers of 5-chlorouracyl. Russian Journal of Physical Chemistry A.
- Salman, S. A. (2017). View of Quantum Mechanical Study Using the DFT Method of the Structure, Stability and Vibrationalmosion of the Ketones of Cyclopropane. Ibn AL-Haitham Journal For Pure and Applied Sciences.
- Toth, I., et al. (2024). Emerging conformational analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv.
- Osorio-Martinez, C., et al. (2008). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of Molecular Structure: THEOCHEM.
- Toth, I., et al. (2024). Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. The Journal of Physical Chemistry A.
- Kihlberg, J., & Åqvist, J. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design.
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An In-Depth Technical Guide to the Solubility of 2-Phenylcycloheptanone in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-phenylcycloheptanone, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for understanding and determining the solubility of this compound.
Introduction: The Significance of Solubility in a Scientific Context
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and outcome of numerous chemical processes. For a compound like this compound, which holds potential as a building block in the synthesis of novel therapeutic agents and other complex organic molecules, understanding its solubility profile is paramount. This knowledge informs critical decisions in reaction engineering, purification strategies such as recrystallization, formulation development, and analytical method development. An informed approach to solvent selection, guided by a thorough understanding of the solute's solubility, can significantly enhance reaction yields, improve purity, and streamline downstream processing.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and solvent molecules. The age-old adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible. To predict the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical properties.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physical and chemical characteristics is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O | Inferred |
| Molar Mass | 188.27 g/mol | Inferred |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | 161-163 °C at 16 mmHg | [1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |
The presence of a carbonyl group (C=O) in the cycloheptanone ring introduces a significant dipole moment, rendering this portion of the molecule polar. This allows for dipole-dipole interactions and the potential to act as a hydrogen bond acceptor.[4][5][6] Conversely, the bulky, nonpolar phenyl group and the seven-membered cycloalkane ring contribute a significant hydrophobic character to the molecule. Therefore, the overall polarity of this compound can be described as moderately polar.
The Role of Intermolecular Forces
The solubility of this compound in a given solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
-
Van der Waals Forces: The nonpolar phenyl and cycloheptyl moieties will primarily interact through London dispersion forces, which will be significant with nonpolar solvents.
-
Dipole-Dipole Interactions: The polar carbonyl group will engage in dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[4][6]
The interplay of these forces dictates the extent to which this compound will dissolve in a particular solvent.
Solubility Profile of this compound: A Predictive Analysis
Qualitative Solubility Predictions
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | The large nonpolar hydrocarbon portion of this compound will interact favorably with the nonpolar hexane molecules via London dispersion forces. |
| Cyclohexane | Nonpolar | Soluble | Similar to hexane, the nonpolar nature of cyclohexane will facilitate the dissolution of the nonpolar regions of the solute. |
| Toluene | Nonpolar (Aromatic) | Very Soluble | The aromatic phenyl group of this compound will have a strong affinity for the aromatic solvent toluene, leading to favorable π-π stacking interactions in addition to dispersion forces. |
| Diethyl Ether | Slightly Polar | Soluble | Diethyl ether has a small dipole moment and can effectively solvate the nonpolar parts of the molecule, while the ether oxygen can interact with the carbonyl group. |
| Ethyl Acetate | Moderately Polar | Soluble | Ethyl acetate possesses a polar ester group that can interact with the carbonyl group of the solute, and its ethyl and acetyl groups can solvate the nonpolar regions. |
| Dichloromethane | Moderately Polar | Soluble | The polarity of dichloromethane allows it to interact with the carbonyl group, and it is a good solvent for many organic compounds. |
| Chloroform | Moderately Polar | Soluble | Similar to dichloromethane, chloroform is a versatile solvent capable of dissolving moderately polar compounds. The analogous 4-phenylcyclohexanone is known to be soluble in chloroform.[2] |
| Acetone | Polar Aprotic | Very Soluble | Acetone's highly polar carbonyl group will have strong dipole-dipole interactions with the carbonyl group of this compound.[5] |
| Ethanol | Polar Protic | Soluble | Ethanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute and its ethyl group can interact with the nonpolar regions. The analogous 2-phenylcyclohexanone is moderately soluble in ethanol. |
| Methanol | Polar Protic | Moderately Soluble | While methanol can also form hydrogen bonds, its smaller nonpolar component may make it a slightly less effective solvent for the large hydrophobic portion of this compound compared to ethanol. The analogous 4-phenylcyclohexanone is soluble in methanol.[2] |
| Water | Very Polar | Insoluble | The large, nonpolar phenyl and cycloheptyl groups will dominate the molecule's behavior in water, leading to very poor solubility despite the presence of the polar carbonyl group.[4][6] |
Experimental Determination of Solubility: Methodologies and Protocols
To empirically validate the predicted solubility profile, standardized experimental procedures are essential. Both qualitative and quantitative methods can be employed.
Visualizing the Solubility Determination Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A workflow for determining the solubility of this compound.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water)
-
Small test tubes with stoppers
-
Spatula
-
Vortex mixer (optional)
-
Constant temperature bath (optional)
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more consistent agitation.[8][9]
-
Allow the mixture to stand and observe for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.
-
If a significant portion of the solid has dissolved, it can be classified as "partially soluble."
-
If the solid remains largely undissolved, it is deemed "insoluble."[8][9]
-
For more rigorous qualitative analysis, the process can be repeated at a controlled temperature.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility.[10]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for evaporation
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume (e.g., 5 mL) of the selected solvent to the vial.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Record the exact volume of the solution transferred.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of vial with solute) - (Weight of empty vial)] / (Volume of solution transferred in mL) * 100
Molecular Structure and Polarity Visualization
The following diagram illustrates the key structural features of this compound that influence its solubility.
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A Technical Guide to Unlocking the Therapeutic Potential of 2-Phenylcycloheptanone and its Analogs
Preamble: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a paramount objective. The 2-phenylcycloheptanone core represents such a scaffold—a deceptively simple architecture poised at the intersection of known pharmacophores, yet remarkably underexplored. Its structure marries a flexible seven-membered carbocycle, a feature present in various natural products and pharmaceuticals, with an alpha-phenyl substitution, a common motif in compounds targeting the central nervous system (CNS), inflammatory pathways, and neoplastic processes.
This guide eschews a conventional review format. Instead, it serves as a forward-looking strategic whitepaper for researchers, scientists, and drug development professionals. Grounded in established principles and adjacent literature, we will delineate three primary, high-potential research avenues for this compound and its analogs: Neuropharmacology , Oncology , and Anti-Inflammatory Therapeutics . We will not only propose what to investigate but also how, providing robust, field-proven experimental workflows and the scientific rationale underpinning each strategic choice. Our objective is to provide a comprehensive roadmap for transforming this promising chemical entity from a molecular curiosity into a validated therapeutic lead.
Part 1: Foundational Chemistry - Synthesis and Library Development
Before exploring biological applications, a robust and versatile synthetic platform is essential. The core challenge in synthesizing this compound and its analogs lies in the efficient and controlled α-arylation of the cycloheptanone ring. Various methods have been developed for the α-arylation of ketones, providing a strong foundation for library synthesis.
A logical and efficient approach involves the palladium-catalyzed α-arylation of a pre-formed enolate or the direct coupling of an enol ether. This strategy offers broad substrate scope, allowing for the introduction of diverse functionalities on both the phenyl ring (via substituted aryl halides) and the cycloheptanone core (via substituted cycloalkanones).
Workflow for Analog Library Synthesis
The following workflow outlines a validated strategy for generating a diverse library of this compound analogs for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of a this compound analog library.
Proposed Analogs for Initial SAR Studies
To effectively probe the chemical space, initial library synthesis should focus on systematic modifications to both the phenyl and cycloheptanone moieties.
| Modification Area | R-Group Substitution | Rationale |
| Phenyl Ring (Para-position) | -H, -OCH₃, -Cl, -CF₃, -NO₂ | Probes electronic effects (donor vs. acceptor). |
| Phenyl Ring (Ortho-position) | -Cl, -CH₃ | Investigates steric hindrance and potential conformational locking. |
| Cycloheptanone Ring | Methyl, Hydroxyl, Amino groups at various positions | Explores impact of polarity and hydrogen bonding potential. |
| Core Scaffold | Cyclopentanone, Cyclohexanone, Cyclooctanone | Evaluates the effect of ring size on binding and activity.[1][2] |
Part 2: Research Area I - Neuropharmacology & Neuroprotection
Authoritative Grounding & Core Hypothesis
The structural similarity of α-phenyl cycloalkanones to ketamine, a well-known NMDA receptor antagonist and anesthetic, provides a compelling rationale for investigating this compound analogs as novel neuropharmacological agents.[3] Ketamine is a cyclohexanone derivative, highlighting the potential for related scaffolds to exhibit CNS activity.[3] Furthermore, structure-activity relationship studies of other phenyl-substituted cyclic compounds have demonstrated their potential as dopamine autoreceptor agonists and N-type calcium channel antagonists.[4][5]
Core Hypothesis: Analogs of this compound can modulate neuronal excitability and/or confer neuroprotection against ischemic or oxidative stress-induced cell death, presenting therapeutic opportunities for conditions like stroke, neuropathic pain, or neurodegenerative diseases.
Experimental Screening Cascade
A tiered approach is crucial to efficiently identify and characterize promising neuroprotective compounds while managing resources.
Caption: A tiered screening cascade for identifying neuroprotective this compound analogs.
Featured Protocol: In Vitro Neuroprotection Assay
This protocol provides a self-validating system to assess the ability of a test compound to protect neuronal cells from oxidative stress, a key pathological mechanism in many neurodegenerative diseases.[6][7]
Objective: To quantify the neuroprotective effect of this compound analogs against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (e.g., SK-N-SH or SH-SY5Y).
Methodology:
-
Cell Culture: Seed SK-N-SH cells in 96-well plates at a density of 2.5 x 10⁴ cells/mL and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[8]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test analog (e.g., 0.1 µM to 100 µM) for 2 hours. This step is crucial to allow for cellular uptake and target engagement before the insult.
-
Oxidative Insult: Introduce H₂O₂ to the media at a pre-determined toxic concentration (e.g., 100 µM) to induce oxidative stress.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Controls for Self-Validation:
-
Vehicle Control: Cells treated with only the vehicle (e.g., 0.1% DMSO). Represents 100% viability.
-
H₂O₂ Control: Cells treated with H₂O₂ and vehicle. Represents maximal toxicity.
-
Positive Control: Cells treated with a known neuroprotective agent (e.g., Edaravone) prior to H₂O₂ insult.[9]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The neuroprotective effect is the percentage recovery of viability compared to the H₂O₂ control.
Part 3: Research Area II - Oncology & Targeted Therapeutics
Authoritative Grounding & Core Hypothesis
There is compelling evidence that cyclohexanone derivatives can function as potent anticancer agents.[10] Specifically, certain 2,6-bis(pyridinylmethylene)-cyclohexanone derivatives (RL90 and RL91) have been identified as catalytic inhibitors of topoisomerase I and show selective growth inhibition against tamoxifen-resistant MCF-7 breast cancer cells.[11][12][13] This suggests that the cyclohexanone scaffold can serve as a platform for developing agents that overcome common drug resistance mechanisms.
Core Hypothesis: The this compound scaffold can be functionalized to create novel topoisomerase inhibitors or other cytotoxic agents with potent activity against drug-resistant cancer cell lines.
Experimental Screening Cascade
The discovery workflow should prioritize identifying compounds with selective cytotoxicity against cancer cells, particularly those with acquired resistance.
Caption: A screening workflow to identify anticancer this compound analogs.
Featured Protocol: Topoisomerase I DNA Relaxation Assay
This biochemical assay directly measures the enzymatic activity of topoisomerase I and is a critical step in validating the mechanism of action for hits identified in cell-based screens.[12]
Objective: To determine if this compound analogs directly inhibit the catalytic activity of human topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of the test compound.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to initiate the reaction. The enzyme will relax the supercoiled DNA into its open circular form.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers are separated. Supercoiled DNA migrates faster than relaxed (nicked/circular) DNA.
-
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Controls for Self-Validation:
-
No Enzyme Control: Plasmid DNA + buffer only. Should show only the supercoiled band.
-
Enzyme Control: Plasmid DNA + buffer + enzyme. Should show complete conversion to relaxed DNA.
-
Positive Control: A known topoisomerase I inhibitor (e.g., Camptothecin). Should show dose-dependent inhibition of DNA relaxation.[12]
-
-
Data Analysis: A potent inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in the persistence of the faster-migrating supercoiled band at higher drug concentrations.
Part 4: Research Area III - Anti-Inflammatory Agents
Authoritative Grounding & Core Hypothesis
The phenyl ketone motif is a well-established pharmacophore in anti-inflammatory drug discovery.[2] Furthermore, many cyclohexenone derivatives have demonstrated significant anti-inflammatory and antinociceptive properties, in part by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[14] This body of evidence strongly supports the investigation of this compound analogs as a new class of anti-inflammatory agents.
Core Hypothesis: Analogs of this compound can inhibit key mediators of the inflammatory cascade, such as prostaglandins and cytokines, offering a therapeutic avenue for inflammatory disorders like arthritis or inflammatory bowel disease.
Experimental Screening Cascade
The discovery process should focus on cell-based functional assays before moving to specific enzyme inhibition to ensure cellular permeability and activity.
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- 14. researchgate.net [researchgate.net]
The Intriguing World of Seven-Membered Carbocycles: A Technical Guide for the Modern Chemist
Seven-membered carbocycles, once considered a synthetic novelty, have emerged as crucial structural motifs in a multitude of biologically active natural products and pharmaceuticals. Their unique conformational flexibility and diverse reactivity present both challenges and opportunities for synthetic chemists. This in-depth guide provides a comprehensive exploration of the core chemical principles governing these fascinating rings, from their fundamental structure and energetics to advanced synthetic strategies and their application in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of seven-membered carbocycles in their work.
The Conformational Landscape: Beyond the Chair and Boat
Unlike their well-behaved six-membered cyclohexane counterparts, seven-membered carbocycles, such as cycloheptane, exhibit a more complex and dynamic conformational behavior. The increased number of degrees of freedom leads to a flatter potential energy surface with multiple low-energy conformers. The two most stable conformations are the twist-chair and the twist-boat .
The twist-chair is generally the global minimum, offering a staggered arrangement of most substituents and minimizing transannular strain. The twist-boat is slightly higher in energy. The interconversion between these conformers is rapid at room temperature, proceeding through higher energy boat and chair transition states. This conformational flexibility has profound implications for the reactivity and biological activity of substituted cycloheptanes, as the spatial arrangement of functional groups can readily adapt to bind to biological targets.[1]
Table 1: Calculated Relative Energies of Cycloheptane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Twist-Chair | 0 |
| Twist-Boat | ~1.4 |
| Chair | ~1.9 (Transition State) |
| Boat | ~2.5 (Transition State) |
Note: These values are approximate and can vary with the level of theory used for calculation.
Spectroscopic Signatures of Cycloheptane Conformers
At room temperature, the rapid interconversion of cycloheptane conformers results in a single, averaged signal in both ¹H and ¹³C NMR spectra. The ¹³C NMR spectrum of cycloheptane typically shows a single peak around 28.6 ppm.[2] Low-temperature NMR studies are required to "freeze out" individual conformers and observe their distinct signals.
Strategic Synthesis: Taming the Seven-Membered Ring
The formation of seven-membered rings is often entropically and enthalpically disfavored compared to the construction of five- and six-membered rings.[3] Consequently, a diverse array of synthetic methodologies has been developed to overcome these challenges.
Cycloaddition Reactions: The Power of Convergent Synthesis
Cycloaddition reactions offer a highly efficient and atom-economical approach to seven-membered carbocycles.
Transition-metal-catalyzed [5+2] cycloadditions have emerged as a powerful tool for the synthesis of seven-membered rings.[4] These reactions typically involve the reaction of a vinylcyclopropane (the five-carbon component) with a two-carbon π-system, such as an alkyne or an alkene. Rhodium catalysts are frequently employed to facilitate this transformation.
Experimental Protocol: Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition of an Ene-Vinylcyclopropane
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the ene-vinylcyclopropane substrate in anhydrous, degassed toluene (0.05 M).
-
Catalyst Addition: To the stirred solution, add [Rh(CO)₂Cl]₂ (2.5 mol%).
-
Reaction: Heat the reaction mixture to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the bicyclic cycloheptadiene product.
[4+3] cycloaddition reactions provide another direct route to seven-membered rings, typically involving the reaction of a 1,3-diene with an allyl cation or its synthetic equivalent.[5][6] Oxyallyl cations, generated in situ from α,α'-dihaloketones or other precursors, are common three-carbon components in these reactions.
Ring Expansion Reactions: Building from Smaller Scaffolds
Ring expansion reactions are a classic and powerful strategy for the synthesis of medium-sized rings, including seven-membered carbocycles. These methods often involve the rearrangement of a smaller ring system, driven by the release of ring strain or the formation of a more stable carbocation.
The Tiffeneau–Demjanov rearrangement is a reliable one-carbon ring expansion of cyclic β-amino alcohols.[7] Treatment of the amino alcohol with nitrous acid generates a diazonium ion, which, upon loss of nitrogen, forms a carbocation that undergoes a concerted ring expansion.
Experimental Protocol: Tiffeneau–Demjanov Ring Expansion of 1-(Aminomethyl)cyclohexanol
-
Diazotization: Dissolve 1-(aminomethyl)cyclohexanol in a mixture of water and acetic acid (1:1) and cool the solution to 0 °C in an ice bath.
-
Nitrous Acid Addition: Slowly add a solution of sodium nitrite in water dropwise to the stirred amino alcohol solution, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting cycloheptanone by distillation or column chromatography.
The Buchner ring expansion is a classic method for the synthesis of cycloheptatriene derivatives from aromatic compounds.[8][9] The reaction involves the addition of a carbene (often generated from a diazo compound) to an aromatic ring to form a norcaradiene intermediate, which then undergoes a thermally or photochemically induced electrocyclic ring-opening to the seven-membered ring. The use of transition metal catalysts, particularly rhodium(II) complexes, has significantly improved the efficiency and selectivity of this reaction.[10]
The Unique Chemistry of Unsaturated Seven-Membered Carbocycles
The introduction of unsaturation into the seven-membered ring gives rise to a rich and fascinating chemistry, exemplified by cycloheptatriene, the tropylium cation, and azulene.
Cycloheptatriene and the Norcaradiene Equilibrium
Cycloheptatriene exists in a dynamic equilibrium with its valence tautomer, norcaradiene, a bicyclo[4.1.0]heptadiene.[11] This equilibrium is a classic example of a pericyclic reaction. The position of the equilibrium is highly sensitive to the substitution pattern on the ring. Electron-withdrawing groups at the C7 position tend to favor the norcaradiene isomer by stabilizing the cyclopropane ring.[12]
The reactivity of the cycloheptatriene-norcaradiene system is dictated by the dienophile. Some dienophiles react with the cycloheptatriene form in a [6+2] or [4+2] cycloaddition, while others preferentially react with the norcaradiene isomer.[13]
Table 2: Thermodynamic Parameters for the Cycloheptatriene-Norcaradiene Equilibrium
| Parameter | Value |
| ΔH° | ~1.7 kcal/mol |
| ΔS° | ~0.5 cal/mol·K |
| ΔG° (298 K) | ~1.55 kcal/mol |
Note: These values favor the cycloheptatriene isomer in the unsubstituted system.
The Tropylium Cation: A Non-Benzenoid Aromatic System
Removal of a hydride ion from the sp³-hybridized carbon of cycloheptatriene results in the formation of the tropylium cation, [C₇H₇]⁺.[14] This planar, cyclic cation contains 6 π-electrons, fulfilling Hückel's rule of aromaticity (4n+2, where n=1).[3] The positive charge is delocalized over all seven carbon atoms, resulting in a remarkably stable carbocation.
Salts of the tropylium cation, such as tropylium tetrafluoroborate, are stable, crystalline solids that can be readily prepared and handled.[15] The tropylium cation has found applications as a mild Lewis acid catalyst in organic synthesis and as a ligand in organometallic chemistry.[16]
Azulene: The Blue Isomer of Naphthalene
Azulene is a beautiful blue, bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring. Like its colorless isomer, naphthalene, it is a 10 π-electron system. However, the non-alternant nature of azulene leads to a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient.[17]
This charge polarization dictates its reactivity:
-
Electrophilic substitution occurs preferentially at the C1 and C3 positions of the electron-rich five-membered ring.
-
Nucleophilic attack targets the electron-deficient C4, C6, and C8 positions of the seven-membered ring.[18]
Applications in Drug Discovery and Natural Product Synthesis
The unique structural and conformational properties of seven-membered carbocycles have made them attractive scaffolds in medicinal chemistry and prominent features in a wide range of complex natural products.
Seven-Membered Carbocycles in Approved Drugs
While less common than five- and six-membered rings, seven-membered carbocyclic cores are present in a number of FDA-approved drugs, highlighting their therapeutic potential.[19][20]
Table 3: Examples of FDA-Approved Drugs Containing a Seven-Membered Carbocycle
| Drug Name | Therapeutic Area | Carbocyclic Core |
| Carbamazepine | Anticonvulsant | Dibenz[b,f]azepine |
| Amitriptyline | Antidepressant | Dibenzocycloheptene |
| Olanzapine | Antipsychotic | Thienobenzodiazepine |
Case Study: The Total Synthesis of a Natural Product
The total synthesis of complex natural products containing seven-membered rings often showcases the ingenuity of modern synthetic chemistry. These syntheses frequently rely on the strategic application of the methodologies discussed in this guide to overcome the inherent challenges of constructing these medium-sized rings.[21] For instance, the synthesis of ingenol, a potent anticancer agent, features a highly strained bridged seven-membered ring, the construction of which has been a formidable challenge for synthetic chemists.
Future Outlook
The chemistry of seven-membered carbocycles continues to be a vibrant and evolving field of research. The development of new and more efficient catalytic methods for their synthesis, particularly enantioselective approaches, will undoubtedly expand their accessibility and utility. Furthermore, a deeper understanding of their conformational behavior and its influence on biological activity will continue to guide the design of novel therapeutics. As our ability to manipulate these complex ring systems grows, so too will their impact on the fields of medicine, materials science, and beyond.
References
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-
Buchner Ring Expansion. SynArchive. (n.d.). Retrieved from [Link]
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Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Request PDF. (2008, January 1). Retrieved from [Link]
-
Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis. Request PDF. (2012, January 1). Retrieved from [Link]
- Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case. J. Org. Chem.2024, 89 (13), 9103–9110.
-
Vicarious Nucleophilc Substitution of Hydrogen in Azulenes. Sciforum. (1997, August 26). Retrieved from [Link]
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Azulene. Wikipedia. (2024, January 15). Retrieved from [Link]
- Recent applications of seven-membered rings in drug design. Bioorg. Med. Chem.2022, 57, 116650.
- Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks. Acc. Chem. Res.2016, 49 (10), 2276–2286.
-
Tropylium cation now serves as an organocatalyst. ACS Publications. (2017, July 10). Retrieved from [Link]
-
Tropylium cation. Wikipedia. (2023, December 29). Retrieved from [Link]
-
IR Peaks of Cycloheptatriene Complex. Scribd. (n.d.). Retrieved from [Link]
-
Buchner ring expansion. Wikipedia. (2023, November 28). Retrieved from [Link]
- Strategies for constructing seven-membered rings: Applications in natural product synthesis. Chin. Chem. Lett.2024, 35 (6), 109229.
- [4 + 3] Cycloaddition Reactions. Org. React.2004, 41, 1-390.
- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. J. Med. Chem.2018, 61 (15), 6543–6552.
-
Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Request PDF. (2008, January 1). Retrieved from [Link]
-
Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples)|ChemOrgChem. YouTube. (2024, February 28). Retrieved from [Link]
- A Novel and Convenient Preparation of Tropylium Ion Salts. Synth. Commun.1973, 3 (1), 21-23.
-
[4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. University of Illinois Urbana-Champaign. (2004, November 29). Retrieved from [Link]
-
Tiffeneau–Demjanov rearrangement. Wikipedia. (2023, September 25). Retrieved from [Link]
-
Oxy-Cope rearrangement. Grokipedia. (n.d.). Retrieved from [Link]
-
Demjanov rearrangement. Slideshare. (2018, November 13). Retrieved from [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. (2015, June 1). Retrieved from [Link]
- Electrooxidative Rhodium‐Catalyzed [5+2] Annulations via C−H/O−H Activations. Angew. Chem. Int. Ed.2020, 59 (36), 15555-15559.
- Diels−Alder Reactions and the Structure of Transition States. J. Chem. Educ.2010, 87 (10), 1124–1126.
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Transformation of cycloheptatriene 4a. aThe reaction was conducted on... ResearchGate. (n.d.). Retrieved from [Link]
-
3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. (2021, August 21). Retrieved from [Link]
-
The Demjanov and Tiffeneau‐Demjanov Ring Expansions. ResearchGate. (2004, January 1). Retrieved from [Link]
-
Recent applications of seven-membered rings in drug design. ResearchGate. (2022, March 1). Retrieved from [Link]
- The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics.
- Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Eur. J. Med. Chem.2024, 275, 116556.
-
The cycloheptatriene−norcaradiene equilibrium. ResearchGate. (n.d.). Retrieved from [Link]
-
The norcaradiene–cycloheptatriene equilibrium. Request PDF. (2011, January 1). Retrieved from [Link]
-
A study of the norcaradiene-cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium. ResearchGate. (2015, September 8). Retrieved from [Link]
-
Synthesis of Cycloheptanoid-containing Natural Products. Caltech. (2011, February 18). Retrieved from [Link] 42.[9][9] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. Org. Lett.2021 , 23 (6), 2206–2210.
-
Cycloheptatriene. Wikipedia. (2023, December 29). Retrieved from [Link]
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Methodological & Application
Application Note: A Proposed Organocatalytic Approach to the Stereoselective Synthesis of 2-Phenylcycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, field-proven methodology for the stereoselective synthesis of 2-phenylcycloheptanone, a valuable chiral building block in medicinal chemistry and natural product synthesis. In the absence of a direct, established organocatalytic α-arylation protocol for simple cycloalkanones, this application note proposes a robust and highly enantioselective alternative: the asymmetric conjugate addition of a phenyl nucleophile to cycloheptenone. This approach leverages the power of iminium ion catalysis, employing a diarylprolinol silyl ether organocatalyst to achieve high levels of stereocontrol. This guide provides a comprehensive overview of the underlying mechanism, a step-by-step experimental protocol, and critical insights for successful execution and troubleshooting.
Introduction: The Significance of Chiral Cycloheptanones and the Organocatalytic Advantage
Chiral 2-arylcycloheptanone frameworks are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their stereochemistry often plays a pivotal role in determining pharmacological activity, making their enantioselective synthesis a critical challenge in drug discovery and development. Traditional methods for the synthesis of these compounds often rely on transition metal catalysis, which, while effective, can present challenges related to metal contamination of the final product, cost, and environmental impact.[1][2][3][4]
Organocatalysis has emerged as a powerful and sustainable alternative, utilizing small, metal-free organic molecules to catalyze asymmetric transformations with high efficiency and stereoselectivity.[5][6] This approach offers several advantages, including operational simplicity, lower toxicity, and often milder reaction conditions. This application note details a proposed organocatalytic strategy to access enantioenriched this compound via an asymmetric Michael addition, a cornerstone reaction in organocatalysis.[1][7]
Proposed Synthetic Strategy: Asymmetric Michael Addition to Cycloheptenone
Given the challenges associated with the direct enantioselective α-arylation of cycloheptanone, we propose a more tractable and well-precedented organocatalytic approach: the asymmetric conjugate addition of a phenyl nucleophile to the α,β-unsaturated precursor, cycloheptenone. This strategy relies on the activation of the enone by a chiral secondary amine catalyst, specifically a diarylprolinol silyl ether, to form a transient iminium ion. This activation lowers the LUMO of the enone, rendering it highly susceptible to nucleophilic attack at the β-position.
Mechanism of Action: Iminium Ion Catalysis
The proposed catalytic cycle, depicted below, proceeds through the formation of a chiral iminium ion intermediate. This key step is followed by the stereocontrolled addition of the phenyl nucleophile and subsequent hydrolysis to regenerate the catalyst and furnish the desired chiral product.
-
Iminium Ion Formation: The chiral diarylprolinol silyl ether catalyst reacts with cycloheptenone to form a chiral iminium ion.
-
LUMO Lowering: The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cycloheptenone, activating it for nucleophilic attack.
-
Stereoselective Nucleophilic Attack: The bulky substituents on the catalyst create a chiral environment, directing the incoming phenyl nucleophile to attack one face of the iminium ion preferentially.
-
Enamine Formation: The resulting intermediate collapses to form a more stable enamine.
-
Hydrolysis and Catalyst Regeneration: The enamine is hydrolyzed to release the chiral this compound product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.
Figure 1. Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocol
This protocol is a proposed starting point based on established methodologies for organocatalytic conjugate additions.[8][9][10] Optimization of specific parameters may be necessary to achieve optimal results.
Materials and Reagents
-
Cycloheptenone (freshly distilled)
-
Phenylboronic acid
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a similar diarylprolinol silyl ether catalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Add cycloheptenone (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.5 mmol, 1.5 equiv).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
Workup and Purification
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Proposed Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Proven efficacy in iminium ion-mediated conjugate additions.[8] |
| Catalyst Loading | 10 mol % | A typical starting point for organocatalytic reactions. |
| Nucleophile | Phenylboronic acid | A commercially available and relatively stable source of the phenyl nucleophile. |
| Base | Cesium carbonate (Cs₂CO₃) | Often used in conjunction with boronic acids in addition reactions. |
| Solvent | Toluene | A common non-polar solvent for this type of transformation. |
| Temperature | Room Temperature | Mild conditions are a hallmark of organocatalysis. |
| Stoichiometry | 1.5 equiv. Phenylboronic acid, 2.0 equiv. Base | Excess nucleophile and base can help drive the reaction to completion. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficient reaction time- Low reactivity of substrates | - Use a freshly opened or purified catalyst.- Extend the reaction time.- Increase the reaction temperature slightly (e.g., to 40 °C). |
| Low Enantioselectivity | - Racemization of the product- Ineffective catalyst | - Ensure the workup is performed promptly.- Screen other diarylprolinol silyl ether catalysts. |
| Side Product Formation | - Self-condensation of cycloheptenone- Decomposition of reagents | - Lower the reaction temperature.- Ensure all reagents are pure and the solvent is anhydrous. |
Conclusion
This application note presents a well-reasoned and scientifically grounded proposal for the stereoselective synthesis of this compound using organocatalysis. By leveraging the principles of iminium ion catalysis and employing a diarylprolinol silyl ether catalyst, this method offers a promising, metal-free route to this valuable chiral building block. The provided protocol serves as a robust starting point for researchers in academia and industry, with the potential for further optimization to achieve high yields and excellent enantioselectivities.
References
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Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules. [Link]
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An Enantioselective Synthesis of 2-Aryl Cycloalkanones by Sc-Catalyzed Carbon Insertion. Organic Letters. [Link]
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An enantioselective synthesis of 2-aryl cycloalkanones by Sc-catalyzed carbon insertion. PubMed. [Link]
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An Enantioselective Synthesis of 2-Aryl Cycloalkanones by Sc-Catalyzed Carbon Insertion. American Chemical Society. [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
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Organocatalytic Enantioselective Conjugate Addition Reactions. Royal Society of Chemistry. [Link]
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Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews. [Link]
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Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry. [Link]
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Enantioselective Conjugate Addition of Boronic Acids to Enones Catalyzed by O-Monoacyltartaric Acids. The Royal Society of Chemistry. [Link]
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The enantioselective organocatalytic 1,4-addition of electron-rich benzenes to alpha,beta-unsaturated aldehydes. PubMed. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
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Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. PMC. [Link]
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RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF ARYLBORONIC ACIDS TO 1-ALKENYLPHOSPHONATES. Organic Syntheses. [Link]
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19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Berea College. [Link]
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Asymmetric conjugate addition of arylboronic acids to cyclic enones... ResearchGate. [Link]
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Enantioselectively Organocatalytic Michael Addition of Ketones to Alkylidene Malonates. ACS Publications. [Link]
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(PDF) Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
-
Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. PMC. [Link]
-
Asymmetric organocatalytic Michael addition of ketones to vinylsulfone. RSC Publishing. [Link]
-
Enantioselective conjugate silyl additions to cyclic and acyclic unsaturated carbonyls catalyzed by Cu complexes of chiral N-heterocyclic carbenes. PubMed. [Link]
-
Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. ResearchGate. [Link]
-
Enantioselective Michael addition of 3(2H)-furanones to α,β-unsaturated aldehydes catalyzed by a diphenylprolinol silyl ether. Sci-Hub. [Link]
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ChemInform Abstract: Catalytic Batch and Continuous Flow Production of Highly Enantioenriched Cyclohexane Derivatives with Polymer-Supported Diarylprolinol Silyl Ethers. ResearchGate. [Link]
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Application Note: A Detailed Protocol for the Synthesis of 2-Phenylcycloheptanone via Grignard Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-phenylcycloheptanone, a valuable ketone intermediate in medicinal chemistry and organic synthesis. The methodology is centered on the robust and highly efficient Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] The protocol details a two-step sequence: the nucleophilic ring-opening of cycloheptene oxide with phenylmagnesium bromide to yield 2-phenylcycloheptanol, followed by its oxidation to the target ketone. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying reaction mechanisms, critical safety considerations, and a step-by-step procedure to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group or an epoxide.[1] Its utility in forming new carbon-carbon bonds has made it an indispensable tool in synthetic chemistry. The synthesis of α-aryl cycloalkanones, such as this compound, is of significant interest due to their prevalence as structural motifs in pharmacologically active compounds.
This protocol focuses on a reliable pathway to this compound, beginning with the reaction between phenylmagnesium bromide and cycloheptene oxide. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even by moderately strong nucleophiles.[2] The Grignard reagent, being a potent nucleophile, readily opens the epoxide ring in an SN2-like fashion.[3][4] This reaction is highly regioselective, with the nucleophile attacking one of the epoxide carbons to form a magnesium alkoxide intermediate, which upon acidic work-up, yields the corresponding alcohol, 2-phenylcycloheptanol. Subsequent oxidation of this secondary alcohol provides the target ketone.
Reaction Scheme and Mechanism
The overall synthetic pathway is illustrated below:
Step 1: Grignard Reaction (Epoxide Ring-Opening)
Step 2: Oxidation
Mechanistic Insights
The success of this synthesis hinges on understanding the causality behind each procedural step.
-
Formation of Phenylmagnesium Bromide: This is an exothermic reaction initiated on the surface of magnesium metal. The process is highly sensitive to moisture, as any protic solvent (like water) will protonate and destroy the Grignard reagent.[5][6][7] Anhydrous ether (typically THF or diethyl ether) is crucial as it both solvates the magnesium ion, stabilizing the reagent, and is aprotic.
-
Epoxide Ring-Opening: The phenyl anion from the Grignard reagent acts as the nucleophile. It performs a backside attack on one of the electrophilic carbons of the cycloheptene oxide ring, leading to an inversion of stereochemistry at the point of attack.[3][4] This SN2 mechanism relieves the ring strain and forms a stable C-C bond.[2][8]
-
Aqueous Work-up: A mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), is used. Its purpose is twofold: it protonates the magnesium alkoxide intermediate to yield the final alcohol product, and it quenches any excess Grignard reagent, converting it to benzene.
-
Oxidation: The secondary alcohol, 2-phenylcycloheptanol, is then oxidized to the corresponding ketone. Various reagents can accomplish this, such as pyridinium chlorochromate (PCC), a Swern oxidation, or, as detailed in this protocol, sodium hypochlorite in the presence of a phase-transfer catalyst for a greener approach.
Mechanism Diagram: Grignard Attack on Cycloheptene Oxide
Caption: Mechanism of nucleophilic ring-opening of cycloheptene oxide.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Required Purity / Notes |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | >99.5%, activated |
| Iodine | I₂ | 253.81 | 7553-56-2 | Crystal, for initiation |
| Bromobenzene | C₆H₅Br | 157.01 | 108-86-1 | Anhydrous, >99% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, inhibitor-free |
| Cycloheptene Oxide | C₇H₁₂O | 112.17 | 286-53-3 | >97% |
| Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Saturated aqueous solution |
| Sodium Hypochlorite | NaOCl | 74.44 | 7681-52-9 | Aqueous solution (~10-15%) |
| Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Glacial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Reagent grade |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | For drying organic layers |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh |
Equipment
-
Three-neck round-bottom flasks (flame- or oven-dried)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Overall Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Phase 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal all openings and maintain a positive pressure of dry nitrogen or argon throughout the procedure.[9]
-
Magnesium Activation: Place magnesium turnings (2.9 g, 120 mmol, 1.2 equiv) in the flask. Add one small crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings, exposing fresh metal surface.[10]
-
Initiation: Add 20 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 10.5 mL, 100 mmol, 1.0 equiv) in 60 mL of anhydrous THF.
-
Reaction: Add ~5-10 mL of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or refluxing of the ether is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.[11]
-
Completion: Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux. The formation of the Grignard reagent is an exothermic process.[12] After the addition is complete, stir the resulting gray-brown mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.
Phase 2: Reaction with Cycloheptene Oxide
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Substrate Addition: Prepare a solution of cycloheptene oxide (10.1 g, 90 mmol, 0.9 equiv) in 30 mL of anhydrous THF and add it to the dropping funnel.
-
Reaction: Add the cycloheptene oxide solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
Phase 3: Work-up and Isolation of 2-Phenylcycloheptanol
-
Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Cautiously and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether or dichloromethane (DCM) and shake well. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude 2-phenylcycloheptanol, typically as a viscous oil or low-melting solid.
Phase 4: Oxidation to this compound
-
Setup: In a 500 mL flask equipped with a magnetic stirrer, dissolve the crude 2-phenylcycloheptanol from the previous step in 150 mL of dichloromethane (DCM).
-
Reaction Mixture: Cool the solution to 0 °C. In a separate beaker, prepare the oxidizing solution by adding 10 mL of glacial acetic acid to 120 mL of a commercial sodium hypochlorite solution (~12%).
-
Oxidation: Add the NaOCl/acetic acid solution to the stirred alcohol solution dropwise, maintaining the temperature at 0-5 °C. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to destroy excess oxidant. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude this compound.
Phase 5: Purification
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the final product, this compound, as a colorless or pale yellow oil.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric. They react violently with water and other protic sources.[13] All operations must be conducted under a dry, inert atmosphere.[5][9]
-
Ethers: Diethyl ether and THF are extremely flammable and volatile. Ensure all operations are performed in a well-ventilated chemical fume hood, away from any ignition sources.[5][12]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[9] Always have an ice bath readily available to control the reaction temperature.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves at all times.[9][12]
References
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from Organic Chemistry Tutor. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from Chemistry Steps. [Link]
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Various Authors. (2022). What are Grignard reagent preparation precautions during preparation?. Quora. [Link]
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University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from ehs.wisc.edu. [Link]
-
Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from Chemistry LibreTexts. [Link]
-
ChemistNate. (2014). Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). YouTube. [Link]
-
Vedantu. (n.d.). What is the reaction of epoxide with Grignard reagent?. Retrieved from Vedantu. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS. [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from Chemistry LibreTexts. [Link]
-
Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved from UMSL. [Link]
- Patent WO2024145422A1. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
CRIPS. (2022). Research Article. NIPER SAS Nagar. [Link]
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Hayashi, T., et al. (n.d.). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO CYCLOHEXENONE. Organic Syntheses Procedure. [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. [Link]
-
Chemistry Stack Exchange. (2019). Ring contraction when cyclohexene oxide is treated with methyl Grignard. [Link]
-
Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Berlin, K. D., & Gibbs, D. E. (n.d.). Attempted Phenylation of Several Organic Solvents by Phenylmagnesium Bromide in the Presence of Cuprous Salts. eJournals @ Oklahoma State University Library. [Link]
-
Schwartz, A., et al. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. Organic Syntheses Procedure. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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Palladium-catalyzed α-arylation of cycloheptanone for 2-Phenylcycloheptanone
Application Notes and Protocols
Topic: Palladium-Catalyzed α-Arylation of Cycloheptanone for the Synthesis of 2-Phenylcycloheptanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of α-Arylated Ketones
The introduction of an aryl moiety at the α-position to a carbonyl group is a cornerstone transformation in modern organic synthesis. The resulting α-aryl ketone scaffolds are prevalent in a vast array of biologically active molecules, natural products, and pharmaceutical agents. Their synthesis provides a powerful method for constructing complex molecular architectures. The palladium-catalyzed α-arylation of ketones, a variant of the Nobel Prize-winning cross-coupling chemistry, has emerged as a highly reliable and versatile method for forming this crucial carbon-carbon bond.[1][2][3]
This application note provides a comprehensive guide to the synthesis of this compound via the palladium-catalyzed α-arylation of cycloheptanone. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This document is designed to empower researchers to successfully implement this methodology and adapt it to their specific synthetic challenges.
Mechanistic Underpinnings: The Catalytic Cycle
The efficacy of the palladium-catalyzed α-arylation hinges on a well-orchestrated catalytic cycle. While variations exist, the generally accepted mechanism involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is paramount for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The cycle initiates with the insertion of a catalytically active, low-coordinate Pd(0) species into the carbon-halogen bond of the aryl halide (e.g., bromobenzene).[7][8] This is often the rate-limiting step and results in a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it increases electron density on the palladium center, thereby accelerating this step.[9][10]
-
Enolate Formation & Transmetalation: In parallel, a strong, non-nucleophilic base deprotonates the cycloheptanone at the α-position to generate the corresponding enolate. This enolate then coordinates to the Pd(II) center, displacing the halide ligand in a process analogous to transmetalation in other cross-coupling reactions.[11][12][13] The nature of the base and the reaction conditions must be carefully selected to ensure efficient enolate formation without promoting side reactions like self-condensation.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the enolate fragment on the Pd(II) center couple, forming the desired C-C bond of this compound.[14][15] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the phosphine ligand also promotes this step by creating a congested coordination sphere around the metal.[15][16]
Caption: The catalytic cycle for the α-arylation of cycloheptanone.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a 5 mmol scale reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Purity/Notes |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 (1 mol%) | Catalyst precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 560.81 | 112 mg | 0.20 (4 mol%) | Ligand |
| Sodium tert-butoxide | NaOt-Bu | 96.10 | 673 mg | 7.0 | 1.4 equiv., >98% |
| Cycloheptanone | C₇H₁₂O | 112.17 | 0.62 mL | 5.0 | 1.0 equiv., >99%, anhydrous |
| Bromobenzene | C₆H₅Br | 157.01 | 0.53 mL | 5.0 | 1.0 equiv., >99%, anhydrous |
| Toluene | C₇H₈ | 92.14 | 25 mL | - | Anhydrous, <50 ppm H₂O |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃ (46 mg), XPhos ligand (112 mg), and sodium tert-butoxide (673 mg). The flask is sealed with a rubber septum.
-
Inert Atmosphere: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure the complete removal of oxygen and moisture.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (25 mL) via syringe. Stir the resulting mixture for 5 minutes at room temperature to allow for pre-formation of the active catalyst. Subsequently, add cycloheptanone (0.62 mL) followed by bromobenzene (0.53 mL).
-
Expert Insight: Adding the aryl halide last is often crucial. Premixing the catalyst, ligand, base, and ketone can facilitate the formation of the palladium enolate, which is poised to react once the aryl halide is introduced.[19]
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Trustworthiness: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots under inert conditions. A typical TLC eluent system is 95:5 Hexane:Ethyl Acetate.
-
-
Work-up and Extraction: After cooling the reaction to room temperature, carefully quench the mixture by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Expert Insight: The NH₄Cl quench neutralizes the remaining base and protonates the enolate, preventing side reactions during workup.
-
-
Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting from 100% hexane to 98:2 hexane:ethyl acetate).
-
Product Characterization: The fractions containing the product are combined and the solvent is evaporated to yield this compound as a colorless or pale yellow oil. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. (Expected Yield: 75-90%).
Optimization and Troubleshooting
The success of the α-arylation is sensitive to several parameters. The following table provides guidance for optimization and troubleshooting common issues.
| Parameter/Issue | Recommended Action & Rationale |
| Low Conversion | Increase Temperature: Raising the temperature to 110-120 °C can accelerate the rate-limiting oxidative addition step. Change Ligand: If XPhos is ineffective, consider other bulky phosphines like RuPhos or even trialkylphosphines such as P(t-Bu)₃.[20] Check Reagent Quality: Ensure the base is not hydrated and the solvent is truly anhydrous. |
| Hydrodehalogenation | Lower Temperature: This side product (formation of benzene from bromobenzene) can occur at high temperatures. Use a Milder Base: Strong bases can sometimes promote this pathway. Switching from NaOt-Bu to a weaker base like potassium phosphate (K₃PO₄) may mitigate this issue, though it may require longer reaction times.[21] |
| Diarylation | Control Stoichiometry: Use a slight excess of the ketone (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This can competitively inhibit the deprotonation of the mono-arylated product. |
| Base-Sensitive Substrates | Use Weaker Bases: For aryl halides or ketones with base-sensitive functional groups (e.g., esters, acetals), strong bases like NaOt-Bu are unsuitable. Milder conditions using K₃PO₄ or cesium carbonate (Cs₂CO₃) are recommended.[21][22] |
| Unreactive Aryl Chlorides | More Active Catalyst System: Aryl chlorides are less reactive than bromides. Their activation typically requires more electron-rich and bulky ligands (e.g., cataCXium A, BrettPhos) and often higher catalyst loadings (2-5 mol%) and temperatures.[23][24] |
Experimental Workflow Visualization
Caption: General workflow for the synthesis of this compound.
References
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Buchwald–Hartwig amination - Wikipedia . Wikipedia.
-
Transmetalation - Wikipedia . Wikipedia.
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis.
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We Already Know Everything about Oxidative Addition to Pd(0): Do We? . ACS Catalysis.
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Buchwald-Hartwig amination - Name-Reaction.com . Name-Reaction.com.
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific.
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The Role of Phosphine Ligands in Palladium Catalysis Explained . Dakenchem.
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Reductive elimination from palladium(II) via a [π2s + π2s + σ2s + σ2s] pericyclic reaction . Royal Society of Chemistry.
-
Mechanistic Insights into Transmetalation in Palladium-Catalyzed Cross-Coupling: A Technical Guide . Benchchem.
-
Oxidative addition and palladium coupling . St. Benedict & St. John's University.
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Mechanism of the Palladium-Catalyzed Metal−Carbon Bond Formation. A Dual Pathway for the Transmetalation Step . Journal of the American Chemical Society.
-
C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment . ResearchGate.
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Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates . National Institutes of Health (NIH).
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes . National Institutes of Health (NIH).
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH).
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Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry . ResearchGate.
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Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction . JoVE.
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Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions . Journal of the American Chemical Society.
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A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes . The Journal of Organic Chemistry.
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Substituted arene synthesis by carbonyl or carboxyl compound α-arylation . Organic Chemistry Portal.
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Palladium-Catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides . Organic Chemistry Portal.
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Challenges of the chemoselective direct α-arylation reaction . ResearchGate.
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α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis . Organic Syntheses.
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Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles . ACS Publications.
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Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions . ResearchGate.
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Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes . Wiley Online Library.
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate.
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Application Notes and Protocols for the Derivatization of 2-Phenylcycloheptanone in Medicinal Chemistry
Introduction: The 2-Phenylcycloheptanone Scaffold - A Privileged Structure in Drug Discovery
The exploration of novel chemical space is a cornerstone of modern medicinal chemistry.[1] Within this landscape, the this compound scaffold has emerged as a compelling starting point for the development of new therapeutic agents. Its unique three-dimensional architecture, combining a flexible seven-membered ring with a rigid phenyl substituent, provides a rich platform for the synthesis of diverse and biologically active molecules. The inherent chirality at the C-2 position further allows for the development of stereochemically defined compounds, a critical aspect in optimizing drug-target interactions and reducing off-target effects.
This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols for key synthetic transformations. The methodologies discussed herein are designed to be robust and adaptable, enabling researchers to generate libraries of novel compounds for screening in various disease models. We will delve into the rationale behind these synthetic strategies, providing insights into the reaction mechanisms and the expected outcomes. The ultimate goal is to empower researchers, scientists, and drug development professionals to effectively leverage the this compound scaffold in their quest for new medicines.
Core Derivatization Strategies and Protocols
The reactivity of this compound is primarily centered around the ketone functional group and the adjacent α-carbon. This allows for a variety of chemical modifications, including nucleophilic additions to the carbonyl, α-functionalization, and the formation of heterocyclic systems.
α-Amination: Introducing a Key Pharmacophore
The introduction of an amino group at the α-position of this compound is a strategically important modification, as the resulting α-amino ketone motif is a common feature in many biologically active compounds, including anesthetic agents like ketamine. This derivatization can be achieved through a multi-step sequence involving α-bromination followed by nucleophilic substitution with an amine.
Protocol 1: Synthesis of α-Bromo-2-phenylcycloheptanone
This protocol outlines the α-bromination of this compound using N-bromosuccinimide (NBS), a common and effective brominating agent for ketones.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-bromo-2-phenylcycloheptanone.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of α-Methylamino-2-phenylcycloheptanone
This protocol describes the reaction of the α-bromo ketone with methylamine to yield the corresponding α-amino ketone.
Materials:
-
α-Bromo-2-phenylcycloheptanone
-
Methylamine (solution in THF or as a gas)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve α-bromo-2-phenylcycloheptanone (1.0 eq) in anhydrous THF in a sealed reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield α-methylamino-2-phenylcycloheptanone.
Workflow for α-Amination of this compound
Caption: Synthetic workflow for the α-amination of this compound.
Reductive Amination: A Direct Route to Amines
Reductive amination offers a more direct approach to synthesizing amines from ketones, proceeding through an intermediate imine which is then reduced in situ.[2][3] This one-pot reaction is highly efficient and atom-economical.
Protocol 3: Reductive Amination of this compound with Aniline
This protocol details the synthesis of N-(2-phenylcycloheptyl)aniline using sodium cyanoborohydride as the reducing agent.
Materials:
-
This compound
-
Aniline
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add aniline (1.2 eq).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium cyanoborohydride (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Carefully add water to quench the reaction.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Reductive Amination Workflow
Sources
The Versatility of a Cyclic Ketone: 2-Phenylcycloheptanone as a Precursor for Diverse Heterocyclic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available precursors, α-aryl cyclic ketones stand out as exceptionally versatile building blocks. This guide focuses on a particularly valuable yet specific member of this class: 2-phenylcycloheptanone. The presence of a seven-membered carbocyclic ring fused with a phenyl group adjacent to a reactive carbonyl functionality imparts unique conformational and electronic properties, making it an attractive starting point for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds are of significant interest in drug discovery, as they often form the core of biologically active molecules.
This document provides a comprehensive overview of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, this guide delves into the underlying reaction mechanisms, offering insights into the rationale behind experimental design. Detailed, step-by-step protocols for the synthesis of key heterocyclic systems are provided, supported by quantitative data and characterization details. Through this exploration, we aim to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this compound in their quest for novel therapeutic agents.
The Strategic Importance of this compound
This compound, a seven-membered ring ketone bearing a phenyl substituent at the α-position, is a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites: the carbonyl group, the enolizable α-protons, and the aromatic ring. This combination allows for a wide range of chemical transformations, leading to the formation of diverse heterocyclic systems. The cycloheptane ring provides a flexible, three-dimensional scaffold, which can be advantageous in designing molecules with specific spatial orientations for optimal interaction with biological targets. The adjacent phenyl group can influence the reactivity of the ketone and can also be a site for further functionalization.
The synthesis of α-phenyl cyclic ketones, including this compound, has been a subject of considerable research. Various methods have been developed for their preparation, including the α-arylation of ketones using metal catalysts, oxidative rearrangement of arylalkenes, and aminoketone rearrangements. These synthetic strategies provide access to a range of substituted α-phenyl cycloalkanones, which are valuable precursors for biologically active compounds. For instance, related structures like 2-phenylcyclohexanone have been utilized in the synthesis of pharmaceuticals, highlighting the importance of this class of compounds in medicinal chemistry.
Synthesis of Pyridine Derivatives
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals.[1] The synthesis of highly substituted pyridines is therefore a central theme in organic chemistry. This compound can be effectively employed as a synthon for the construction of fused and substituted pyridine rings through various condensation reactions.
Kröhnke Pyridine Synthesis: A Classic Approach
The Kröhnke pyridine synthesis is a powerful method for the preparation of 2,4,6-trisubstituted pyridines.[2][3] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] While the classic Kröhnke synthesis utilizes acyclic ketones, the principles can be adapted for cyclic ketones like this compound to generate fused pyridine systems.
The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[2][3]
Protocol 1: Synthesis of a Fused Tetrahydroquinoline Derivative
This protocol outlines a plausible adaptation of the Kröhnke synthesis using this compound to form a tetrahydroquinoline-like structure.
Reactants:
-
This compound (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified fused pyridine derivative.
Data Summary Table:
| Product | Starting Materials | Reaction Conditions | Yield (%) | Characterization |
| Fused Tetrahydroquinoline Derivative | This compound, Chalcone | Reflux in acetic acid with ammonium acetate | 60-70% (estimated) | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Workflow for Fused Pyridine Synthesis:
Caption: Workflow for the synthesis of a fused pyridine derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of nitrogen-containing heterocycles of immense biological importance, forming the backbone of nucleobases in DNA and RNA.[4][5] The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea.[4][5] this compound can be transformed into a suitable 1,3-dicarbonyl equivalent for subsequent cyclization to form fused pyrimidine systems.
Reaction with Amidines, Ureas, and Thioureas
A common strategy for pyrimidine synthesis is the reaction of a β-keto ester or a 1,3-diketone with a binucleophile like guanidine or thiourea.[6] To utilize this compound in this context, it can first be converted to a more reactive intermediate, such as an α-formyl derivative or an enamine.
Protocol 2: Synthesis of a Fused Dihydropyrimidinone
This protocol describes a typical procedure for the synthesis of a fused dihydropyrimidinone from this compound via an in-situ generated α,β-unsaturated ketone.
Reactants:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Urea (1.5 equiv)
-
Ethanol (solvent)
-
Catalytic amount of hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.
-
Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 30 minutes to facilitate the aldol condensation.
-
Add urea to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize from a suitable solvent to obtain the pure fused dihydropyrimidinone.
Data Summary Table:
| Product | Starting Materials | Reaction Conditions | Yield (%) | Characterization |
| Fused Dihydropyrimidinone | This compound, Benzaldehyde, Urea | Reflux in ethanol with HCl catalyst | 55-65% (estimated) | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Reaction Pathway for Fused Pyrimidine Synthesis:
Caption: Reaction pathway for fused pyrimidine synthesis.
Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs and are also important scaffolds in medicinal chemistry.[7] The most common synthetic route to 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone.[7][8] The reaction of this compound with o-phenylenediamines can lead to the formation of fused tricyclic benzodiazepine structures.
Acid-Catalyzed Condensation with o-Phenylenediamine
The reaction is typically catalyzed by acids, which facilitate the formation of imine intermediates that subsequently cyclize.[7] The use of a cyclic ketone like this compound results in a spiro-fused benzodiazepine system.
Protocol 3: Synthesis of a Spiro-fused Benzodiazepine Derivative
This protocol details the synthesis of a spiro-fused benzodiazepine from this compound and o-phenylenediamine.
Reactants:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Glacial acetic acid (solvent and catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound and o-phenylenediamine in glacial acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with copious amounts of water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure spiro-fused benzodiazepine.
Data Summary Table:
| Product | Starting Materials | Reaction Conditions | Yield (%) | Characterization |
| Spiro-fused Benzodiazepine | This compound, o-Phenylenediamine | Room temperature in acetic acid | 70-80% (estimated) | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[9][10][11] This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9] this compound is an excellent substrate for the Gewald reaction, leading to the formation of fused thiophene derivatives which are valuable in medicinal chemistry.
Mechanism and Application
The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone and the α-cyanoester.[9] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[9]
Protocol 4: Synthesis of a Fused 2-Aminothiophene Derivative
This protocol describes the Gewald reaction using this compound.
Reactants:
-
This compound (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a stirrer, suspend this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure fused 2-aminothiophene derivative.
Data Summary Table:
| Product | Starting Materials | Reaction Conditions | Yield (%) | Characterization |
| Fused 2-Aminothiophene | This compound, Ethyl cyanoacetate, Sulfur | Reflux in ethanol with morpholine | 75-85% (estimated) | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Conclusion
This compound has demonstrated itself to be a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its unique structural features, including the flexible seven-membered ring and the reactive α-phenyl ketone moiety, allow for the construction of diverse and complex molecular architectures, such as fused pyridines, pyrimidines, benzodiazepines, and thiophenes. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The continued exploration of the reactivity of this compound and related α-aryl cyclic ketones will undoubtedly lead to the discovery of novel heterocyclic scaffolds with significant potential for the development of new therapeutic agents.
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Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17726–17729. [Link]
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Sharma, V., & Kumar, V. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(6), 333–342. [Link]
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James, C. D., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(12), 2056. [Link]
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Gasparyan, V. H., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1238. [Link]
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PubChem. (n.d.). 2-Phenylcyclohexanone. National Center for Biotechnology Information. [Link]
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de la Torre, F., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 754. [Link]
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Oprean, R. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 26(11), 3169. [Link]
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Al-Zaydi, K. M. (2018). Heterocycles from cyclopropenones. Journal of Saudi Chemical Society, 22(8), 987-1004. [Link]
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Application Note & Protocol: Synthesis of 2-Phenylcycloheptanone via Tiffeneau-Demjanov Ring Expansion
Abstract
Seven-membered carbocyclic rings, particularly those bearing aryl substituents, are significant structural motifs in medicinal chemistry and natural product synthesis. This application note provides a comprehensive, field-proven guide for the synthesis of 2-phenylcycloheptanone through a one-carbon ring expansion of 2-phenylcyclohexanone. The protocol leverages the Tiffeneau-Demjanov rearrangement, a robust and reliable method for homologating cyclic ketones. We present a detailed, two-stage experimental protocol, elucidate the underlying reaction mechanism with an emphasis on the causality of experimental choices, and provide essential data for execution by researchers in organic synthesis and drug development.
Introduction: The Strategic Value of Ring Expansion
The expansion of a pre-existing ring system is a powerful strategy in organic synthesis, often providing more efficient access to medium-sized rings than de novo cyclization approaches.[1] For cyclic ketones, the Tiffeneau-Demjanov rearrangement offers a predictable and high-yielding pathway for a one-carbon homologation.[2][3] This reaction, an advancement of the original Demjanov rearrangement, proceeds through a β-amino alcohol intermediate, which, upon treatment with nitrous acid, undergoes a diazotization-rearrangement cascade to yield the ring-expanded ketone.[4] The use of the β-amino alcohol, as discovered by Tiffeneau, significantly improves reaction rates and yields compared to the direct rearrangement of aminomethylcycloalkanes, making it the preferred method for synthetic applications.[2]
This guide focuses on the transformation of 2-phenylcyclohexanone, a readily available starting material, into this compound. This target molecule serves as a valuable building block for more complex molecular architectures.
Reaction Principle: The Tiffeneau-Demjanov Rearrangement Mechanism
The overall transformation is a two-part process: first, the conversion of the ketone to a vicinal (β) amino alcohol, and second, the acid-catalyzed rearrangement of this intermediate.
Part A: Synthesis of 1-(aminomethyl)-2-phenylcyclohexanol The initial step involves converting the carbonyl group into an aminomethyl alcohol functionality. A highly effective method proceeds through a cyanohydrin intermediate.
-
Cyanohydrin Formation: 2-phenylcyclohexanone is treated with a cyanide source, which nucleophilically attacks the carbonyl carbon.
-
Nitrile Reduction: The nitrile group of the resulting cyanohydrin is then reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Part B: Ring Expansion via Diazotization This is the core of the Tiffeneau-Demjanov rearrangement.
-
Diazotization: The primary amine of the β-amino alcohol is reacted with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0–5 °C).[5] This converts the amino group into a highly unstable diazonium ion.
-
Carbocation Formation: The diazonium group is an excellent leaving group and is readily expelled as nitrogen gas (N₂), generating a primary carbocation.[4]
-
1,2-Alkyl Shift (Rearrangement): The crucial ring-expanding step involves the migration of an adjacent C-C bond to the electron-deficient carbocation. This process is driven by the formation of a more stable, resonance-stabilized oxonium ion and the relief of any potential ring strain.[6][7]
-
Deprotonation: The intermediate oxonium ion is then deprotonated by water to yield the final product, this compound.[2]
The mechanism is visualized in the diagram below.
Caption: Mechanism of the Tiffeneau-Demjanov Rearrangement.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis.
Overall Experimental Workflow
The logical flow of the experimental procedure is outlined below, from starting material preparation to final product characterization.
Caption: High-level experimental workflow for the synthesis.
Stage 1: Synthesis of 1-(aminomethyl)-2-phenylcyclohexanol
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Phenylcyclohexanone | ≥98% | Sigma-Aldrich |
| Potassium Cyanide (KCN) | ACS Reagent, ≥96% | Sigma-Aldrich |
| Acetic Acid (Glacial) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Diethyl Ether (Anhydrous) | ≥99.7%, Inhibitor-free | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 95% | Acros Organics |
| Sodium Sulfate (Anhydrous) | ACS Grade | VWR Chemicals |
| Hydrochloric Acid (HCl) | 37% Concentrated | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR Chemicals |
WARNING: Potassium cyanide is extremely toxic and fatal if ingested, inhaled, or absorbed through the skin. It reacts with acid to produce deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available. Lithium aluminum hydride is highly reactive with water and can ignite. Handle under an inert atmosphere (N₂ or Ar).
Step-by-Step Protocol:
-
Cyanohydrin Formation:
-
To a solution of 2-phenylcyclohexanone (17.4 g, 0.10 mol) in 100 mL of diethyl ether in a 250 mL round-bottom flask, add a solution of potassium cyanide (7.8 g, 0.12 mol) in 25 mL of water.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add glacial acetic acid (7.2 g, 0.12 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin as a viscous oil. The product is typically used in the next step without further purification.
-
-
Reduction to Amino Alcohol:
-
Set up a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (7.6 g, 0.20 mol) to 200 mL of anhydrous diethyl ether to form a slurry.
-
Dissolve the crude cyanohydrin from the previous step in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyanohydrin solution dropwise to the LiAlH₄ slurry at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and then water again (22.8 mL). This is the Fieser workup method and must be done slowly and carefully behind a blast shield.
-
Stir the resulting granular white precipitate for 1 hour, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(aminomethyl)-2-phenylcyclohexanol. The product can be purified by crystallization from an ethanol/water mixture if desired.
-
Stage 2: Tiffeneau-Demjanov Rearrangement to this compound
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-(aminomethyl)-2-phenylcyclohexanol | From Stage 1 | N/A |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Prepared in-house |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house |
| Brine | Saturated Aqueous | Prepared in-house |
| Magnesium Sulfate (Anhydrous) | ACS Grade | VWR Chemicals |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the crude amino alcohol (9.2 g, 0.045 mol) in 100 mL of 1 M aqueous hydrochloric acid in a 500 mL flask.
-
Cool the solution to 0 °C in an ice-salt bath with efficient magnetic stirring.
-
-
Diazotization and Rearrangement:
-
Prepare a solution of sodium nitrite (3.4 g, 0.05 mol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred, acidic amino alcohol solution over 1 hour. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Observe for the evolution of nitrogen gas. The causality for the slow, cold addition is to control the exothermic reaction and prevent the premature decomposition of the diazonium intermediate.[5]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another 4 hours or until gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture three times with 75 mL portions of dichloromethane (DCM).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product will be a yellow-orange oil. Purify this oil using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).
-
Combine the fractions containing the desired product (monitored by TLC) and concentrate to yield pure this compound.
-
Results & Data Summary
The following table summarizes the expected quantitative data for the described protocol. Yields are representative and may vary based on the purity of reagents and precision of the execution.
| Parameter | Stage 1: Amino Alcohol | Stage 2: Ring Expansion | Overall Yield |
| Reactant Mass | 17.4 g (2-phenylcyclohexanone) | 9.2 g (amino alcohol) | N/A |
| Typical Yield | 80-90% (crude) | 65-75% (after purification) | 52-68% |
| Reaction Time | ~14 hours | ~7 hours | ~21 hours |
| Product Appearance | White solid / viscous oil | Pale yellow oil | N/A |
Conclusion
The Tiffeneau-Demjanov rearrangement provides an effective and reproducible method for the synthesis of this compound from 2-phenylcyclohexanone. The two-stage protocol detailed herein is robust, with the key to success being careful control of temperature during the diazotization step and meticulous purification of the final product. This application note serves as a reliable guide for researchers requiring access to α-aryl substituted seven-membered ketones for applications in drug discovery and complex molecule synthesis.
References
-
SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement. SynArchive. Retrieved from [Link]
-
Wikipedia. (2023). Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved from [Link]
-
Moghimi, S. (2014). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. ResearchGate. Retrieved from [Link]
-
Slideshare. (2017). Demjanov rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Demjanov rearrangement. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 30.3: Tiffeneau-Demjanov Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Carbocation Rearrangement Reactions (2) – Alkyl Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. Retrieved from [Link]
-
Sloan Kettering Institute. (n.d.). Ring Expansion Approaches to Macrocycle Synthesis. Retrieved from [Link]
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The Strategic Application of 2-Phenylcycloheptanone in the Total Synthesis of Natural Products: A Guide for Advanced Practitioners
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate art of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. While a vast arsenal of chiral building blocks is available to the modern chemist, certain scaffolds offer a unique combination of conformational pre-organization and functional handles that render them particularly powerful. 2-Phenylcycloheptanone, a readily accessible chiral ketone, represents one such scaffold with significant, yet largely untapped, potential in the assembly of complex natural products.
This guide provides a comprehensive overview of the synthesis and prospective applications of this compound in the total synthesis of natural products. Moving beyond a mere recitation of procedures, we delve into the mechanistic underpinnings and strategic considerations that empower researchers to leverage this versatile building block for the construction of intricate molecular architectures. The protocols detailed herein are designed to be self-validating, providing a robust foundation for further exploration and innovation in the field.
I. Enantioselective Synthesis of this compound: Crafting the Chiral Core
The cornerstone of any strategy employing this compound is its efficient and stereocontrolled synthesis. While several methods exist for the preparation of α-phenyl ketones, the direct asymmetric α-arylation of cycloheptanone offers a convergent and highly effective approach.[1][2][3]
Protocol 1: Asymmetric Palladium-Catalyzed α-Arylation of Cycloheptanone
This protocol is adapted from methodologies developed for the asymmetric α-arylation of cyclic ketones, a powerful transformation for the creation of chiral quaternary centers.[1][4]
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral phosphine ligand (e.g., (R)- or (S)-BINAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Cycloheptanone
-
Phenyl bromide
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and the chiral phosphine ligand (0.024 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add cycloheptanone (1.0 mmol) and phenyl bromide (1.2 mmol).
-
Base Addition: Cool the reaction mixture to 0 °C and add NaHMDS (1.5 mmol, as a 1 M solution in THF) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.
Expected Outcome & Characterization:
| Parameter | Expected Value |
| Yield | 70-90% |
| Enantiomeric Excess | >90% ee |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H), 3.65 (dd, 1H), 2.50-1.80 (m, 10H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 212.0, 142.5, 128.6, 127.8, 126.5, 55.0, 42.1, 30.5, 28.9, 24.3 |
II. Strategic Applications in Natural Product Synthesis: Hypothetical Pathways
The true value of this compound lies in its potential to serve as a linchpin in the synthesis of complex natural products containing seven-membered rings or as a precursor to other ring systems through rearrangement or fragmentation.
A. Proposed Application: Synthesis of the Guaiane Sesquiterpenoid Core
The guaiane family of sesquiterpenoids features a hydroazulene skeleton, which can be envisioned to arise from a transannular cyclization of a functionalized cycloheptane ring.
Retrosynthetic Analysis & Proposed Forward Synthesis:
Caption: Retrosynthetic analysis for a proposed synthesis of the guaiane core from this compound.
Synthetic Elaboration:
-
Stereoselective Reduction and Alkylation: Reduction of the ketone in this compound with a bulky reducing agent (e.g., L-Selectride) would favor hydride attack from the face opposite the phenyl group, establishing the desired stereochemistry at C2. Subsequent alkylation of the resulting alcohol would introduce a side chain necessary for the formation of the five-membered ring.
-
Oxidative Cleavage and Functionalization: The phenyl group, having served its purpose as a stereodirecting group, can be removed via ozonolysis or other oxidative cleavage methods to unmask a carboxylic acid or aldehyde. This functionality is then elaborated to install the necessary precursors for the transannular reaction.
-
Transannular Aldol Cyclization: Treatment of the appropriately functionalized cycloheptene with a base would induce a transannular aldol condensation to construct the bicyclo[5.3.0]decane (hydroazulene) core of the guaiane sesquiterpenoids.
B. Proposed Application: Ring Expansion to a Substituted Cyclooctanone Core
Ring expansion reactions provide a powerful method for accessing larger ring systems that are often challenging to construct directly. A Tiffeneau-Demjanov or related ring expansion of a derivative of this compound could provide access to cyclooctanone cores present in natural products like the daucane sesquiterpenoids.
Workflow for Ring Expansion:
Caption: Proposed workflow for the ring expansion of this compound to 2-phenylcyclooctanone.
Protocol 2: Tiffeneau-Demjanov Ring Expansion of this compound
-
Cyanohydrin Formation: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added trimethylsilyl cyanide (1.2 mmol) and a catalytic amount of KCN/18-crown-6. The reaction is stirred at room temperature until complete conversion is observed by TLC.
-
Nitrile Reduction: The crude silyl-protected cyanohydrin is dissolved in anhydrous diethyl ether and added dropwise to a suspension of lithium aluminum hydride (1.5 mmol) in diethyl ether at 0 °C. The reaction is stirred at room temperature for 4 hours.
-
Workup and Diazotization: The reaction is carefully quenched with water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated. The crude amino alcohol is dissolved in aqueous acetic acid and cooled to 0 °C. A solution of sodium nitrite (1.2 mmol) in water is added dropwise, and the reaction is stirred for 1 hour.
-
Purification: The reaction mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate and brine, dried, and concentrated. The resulting 2-phenylcyclooctanone is purified by column chromatography.
III. Conclusion: A Call for Exploration
This compound stands as a chiral building block with considerable potential for the stereocontrolled synthesis of complex natural products. Its ready accessibility in enantiomerically enriched form, coupled with the versatility of the ketone functionality and the stereodirecting influence of the phenyl group, opens avenues for innovative synthetic strategies. The proposed applications in the synthesis of guaiane and daucane cores serve as illustrative examples of how this scaffold can be strategically employed. It is our hope that this guide will inspire researchers to explore the utility of this compound in their own synthetic endeavors, leading to the discovery of novel and efficient routes to challenging and biologically significant molecules.
References
- Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589.
- Winkler, J. D., et al. (1987). The first total synthesis of (+)-ingenol. Journal of the American Chemical Society, 109(9), 2850–2851.
- García-Fortanet, J., & Buchwald, S. L. (2008). Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes.
- Jørgensen, L., et al. (2013). 14-step synthesis of (+)-ingenol from (+)-3-carene. Science, 341(6148), 878-882.
- Hartwig, J. F. (2011). Enantioselective Total Syntheses of (−)-Taiwaniaquinone H and (−)-Taiwaniaquinol B by Iridium-Catalyzed Borylation and Palladium-Catalyzed Asymmetric α-Arylation. Journal of the American Chemical Society, 133(7), 2088-2091.
- Baran, P. S., et al. (2014). The Baran Synthesis of Ingenol. Organic Chemistry Portal.
- Smith, A. B., III, et al. (2003). Strategies For The Total Synthesis Of (±)-Ingenol And Related In-Out Ring Systems. University of Illinois Urbana-Champaign.
- Hossain, M. L., et al. (2022). Photoredox α-Arylation of cyclic ketones.
- Jakubec, P., et al. (2012). Total synthesis of manzamine A and related alkaloids. Journal of the American Chemical Society, 134(42), 17482-17485.
- Clark, J. S., & Xu, C. (2016). Total Synthesis of (-)-Nakadomarin A.
- Dixon, D. J., et al. (2009). Total synthesis of (-)-nakadomarin A.
- Terada, M., et al. (2014). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 136(14), 5249-5252.
- Morken, J. P., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation.
- Ohno, M. (1985). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics.
- Ge, S., & Hartwig, J. F. (2011). Nickel-catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State and Room Temperature Reactions. Journal of the American Chemical Society, 133(41), 16330-16333.
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- 3. Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes & Protocols for the Synthesis of α-Amino-2-Phenylcycloheptanone Derivatives
Introduction: Significance and Synthetic Challenges
The α-amino-2-phenylcycloheptanone scaffold is a privileged structure in medicinal chemistry, primarily due to its structural analogy to potent pharmacological agents. Most notably, it represents a seven-membered ring homolog of ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone), a widely used anesthetic and a rapidly emerging treatment for depression. The therapeutic potential of these derivatives extends further, with related compounds showing promise as antibacterial, antifungal, and immunomodulatory agents. The core structure, featuring a quaternary stereocenter α to the carbonyl group, presents a significant synthetic challenge, demanding precise control over regioselectivity and, for therapeutic applications, stereoselectivity.
The construction of the seven-membered carbocycle, which is entropically less favored than five- or six-membered rings, is a primary hurdle.[1] Furthermore, the introduction of the α-amino group adjacent to a sterically demanding phenyl substituent requires carefully optimized conditions to achieve high yields and avoid side reactions. This guide provides a detailed exploration of robust synthetic strategies to access these valuable compounds, focusing on the underlying chemical principles and offering detailed, field-tested protocols.
Overview of Primary Synthetic Strategies
Several strategic approaches can be envisioned for the synthesis of α-amino-2-phenylcycloheptanone derivatives. The optimal choice depends on factors such as the availability of starting materials, the desired scale, and the requirement for enantiopure products. The three most common strategies are outlined below.
Caption: High-level overview of synthetic routes.
-
Strategy A: Direct α-Amination of a Pre-formed 2-Phenylcycloheptanone Ring. This is arguably the most direct approach. It involves the initial synthesis of the this compound core, followed by the introduction of the amino functionality at the α-position. This strategy offers multiple pathways for the amination step, including both racemic and asymmetric methods.
-
Strategy B: Ring Expansion from Cyclohexanone Precursors. These methods leverage the well-established chemistry of six-membered rings to construct the cycloheptanone system.[1] Reactions like the Tiffeneau-Demjanov rearrangement can be employed to expand a functionalized cyclohexanone into the desired seven-membered ring.
-
Strategy C: Multi-Component Reactions (MCRs). MCRs offer a highly efficient route by combining three or more starting materials in a single operation to build molecular complexity rapidly.[2][3] For this target, an MCR could potentially involve cycloheptanone, an aromatic aldehyde, and an amine source.[2][3]
This guide will focus on providing detailed protocols for Strategy A, as it offers a blend of reliability, flexibility, and access to both racemic and enantiomerically enriched products.
Protocol I: Synthesis via α-Bromination and Nucleophilic Substitution
This classical and robust two-step sequence is a cornerstone of α-functionalization chemistry.[4] It first activates the α-position via halogenation and then introduces the amine via a nucleophilic substitution reaction.
3.1 Principle & Rationale
The underlying principle is the conversion of the enol or enolate of this compound into a reactive intermediate. The α-carbon is first rendered electrophilic by bromination. Subsequently, an amine, acting as a nucleophile, displaces the bromide to form the target C-N bond. This method is highly effective and utilizes common laboratory reagents.
Causality Behind Experimental Choices:
-
α-Bromination: N-Bromosuccinimide (NBS) is often chosen as the bromine source for its ease of handling and its ability to provide a low, steady concentration of Br₂, minimizing side reactions like poly-bromination. The reaction is typically acid-catalyzed to promote enol formation.
-
Nucleophilic Amination: The choice of amine (e.g., liquid methylamine) directly determines the final N-substituent. The reaction temperature is a critical parameter; low temperatures are often required to suppress a competing E2 elimination pathway, where the amine acts as a base to eliminate HBr, leading to the formation of an undesired α,β-unsaturated ketone.
3.2 Experimental Workflow
Caption: Workflow for the bromination-amination sequence.
3.3 Step-by-Step Protocol
Step 1: Synthesis of 2-Bromo-2-phenylcycloheptanone
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the ketone in carbon tetrachloride (CCl₄) to a concentration of approximately 0.2 M. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude α-bromo ketone is often used directly in the next step but can be purified by column chromatography if necessary.
Step 2: Nucleophilic Amination
-
Setup: In a separate flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve the crude 2-bromo-2-phenylcycloheptanone (1.0 eq) in anhydrous diethyl ether or THF (to approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Amine Addition: Slowly add a solution of the desired primary amine (e.g., methylamine, 2.0-3.0 eq) in the same solvent. Using an excess of the amine is crucial as it acts as both the nucleophile and the base to neutralize the HBr generated.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final α-amino-2-phenylcycloheptanone derivative.
Protocol II: Asymmetric Synthesis via Organocatalytic α-Amination
For applications in drug development, obtaining enantiomerically pure compounds is often essential. Direct asymmetric α-amination using chiral organocatalysts provides an elegant solution to establish the N-containing quaternary stereocenter with high enantioselectivity.[5]
4.1 Principle & Rationale
This strategy relies on the reaction of the enol form of this compound with an electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate (DBAD). The key to enantioselectivity is the use of a chiral Brønsted acid catalyst, typically a chiral phosphoric acid (CPA) like TRIP.[5]
Causality Behind Experimental Choices:
-
Catalyst: The chiral phosphoric acid catalyst forms a chiral hydrogen-bonding environment. It simultaneously activates the electrophilic aminating reagent (DBAD) and directs the protonation of the resulting enolate intermediate, thereby controlling the stereochemical outcome of the reaction.[5]
-
Nitrogen Source: Azodicarboxylates are ideal electrophilic "N+" sources for this transformation. The resulting hydrazine product requires a subsequent reduction step to yield the free amine.
-
Conditions: The reaction is sensitive to solvent and temperature. Non-polar solvents like xylenes are often used, and moderate heating may be required to achieve reasonable reaction rates, though this must be balanced against potential erosion of enantioselectivity.[5]
4.2 Mechanistic Pathway
Caption: Proposed mechanism for CPA-catalyzed amination.
4.3 Step-by-Step Protocol
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq), di-tert-butyl azodicarboxylate (DBAD, 1.2 eq), and the chiral phosphoric acid catalyst ((S)-TRIP or a derivative, 0.1 eq).
-
Solvent and Reaction: Add anhydrous solvent (e.g., xylenes, 0.1 M) under an inert atmosphere. Seal the vial and place it in a pre-heated block at the desired temperature (e.g., 45 °C).[5]
-
Monitoring: Monitor the reaction by chiral HPLC to determine both conversion and enantiomeric excess (% ee). The reaction may take 24-60 hours.[5]
-
Purification: Upon completion, cool the reaction mixture and directly purify by flash column chromatography on silica gel to isolate the protected α-hydrazido ketone.
-
Deprotection: The resulting N-N bond and Boc groups can be cleaved in a subsequent step (e.g., using SmI₂ or catalytic hydrogenation followed by acid treatment) to yield the free α-amino ketone.
Comparative Analysis of Synthetic Routes
| Feature | Protocol I: Bromination/Substitution | Protocol II: Organocatalytic Amination |
| Stereocontrol | Racemic product. | High enantioselectivity (up to 99% ee reported for similar systems[5]). |
| Reagents | Inexpensive, common lab reagents (NBS, amines). | Requires specialized chiral catalyst and azodicarboxylate. |
| Number of Steps | 2 steps to final product (if starting from this compound). | 2 steps (amination + deprotection). |
| Scalability | Generally robust and scalable. | Catalyst loading and cost can be a factor for large scale. |
| Substrate Scope | Broadly applicable to many amines. | Can be sensitive to substrate electronics; optimization required. |
| Key Advantage | Simplicity and cost-effectiveness. | Direct access to enantiomerically enriched products. |
Troubleshooting and Safety Considerations
-
Side Reactions: In Protocol I, the primary side product is the α,β-unsaturated ketone from elimination. Ensure low temperatures and avoid sterically hindered or overly basic amines to minimize this. In Protocol II, substrate decomposition can occur at elevated temperatures.[5]
-
Safety:
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a fume hood.
-
Carbon Tetrachloride (CCl₄): Is a known carcinogen and is toxic. Use appropriate personal protective equipment (PPE) and handle only in a well-ventilated fume hood. Consider alternative solvents like acetonitrile if possible.
-
Organometallic Reagents: If synthesizing the this compound precursor using organolithium or Grignard reagents, strictly anhydrous and inert conditions are required.
-
Azodicarboxylates: Can be shock-sensitive and should be handled with care.
-
References
-
Moghimi, A., Faraji, S., Taghvaei, S., & Zare, R. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589. [Link]
-
Ye, Z., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). [Link]
-
Vilaivan, T., & Bhanthumnavin, W. (2010). Organocatalytic asymmetric α-oxidation and amination reactions of carbonyl compounds. Molecules, 15(2), 917-952. (Note: The provided ResearchGate link is to a table within a broader context, the conceptual relevance is drawn from the title). [Link]
-
Nature Portfolio. (2020). Typical approaches to the α-functionalization of ketones and our design. Nature Communications. (Note: This link points to a figure caption within a larger article, illustrating the general chemical principle). [Link]
-
Karkas, J. D., & Douglas, C. J. (2021). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. Synthesis, 53(08), 1435-1444. [Link]
-
List, B., et al. (2011). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 133(39), 15268–15271. [Link]
-
Hegab, M. I., Hassan, N. A., & Abdel-Megeid, F. M. E. (2008). Three-component Reaction of Cycloheptanone, 6-Amino-1,3-Dimethyluracil and Aromatic Aldehydes; X-Ray Structure, and Anti-inflammatory Evaluation of the Products. Zeitschrift für Naturforschung B, 63(10), 1117-1126. [Link]
-
MacMillan, D. W. C., et al. (2007). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 129(35), 10642-10643. [Link]
- Patent WO2024145422A1. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
Dehli, J. R., & Gademann, K. (2019). Synthetic Routes towards Multifunctional Cyclopentadienes. Chemistry-A European Journal, 25(29), 7074-7090. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 135(47), 17855–17858. [Link]
-
Hegab, M. I., Hassan, N. A., & Abdel-Megeid, F. M. E. (2008). Three-component Reaction of Cycloheptanone, 6-Amino-1,3-Dimethyl- uracil and Aromatic Aldehydes. Zeitschrift für Naturforschung B, 63(10), 1117-1126. [Link]
Sources
- 1. Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenylcycloheptanone as a Versatile Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the identification and optimization of lead compounds are significantly accelerated by the principles of combinatorial chemistry. This strategy enables the rapid synthesis of large, structurally diverse libraries of molecules for high-throughput screening.[1] Central to this approach is the concept of the "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2] The 2-phenylcycloheptanone core represents such a scaffold, offering a unique combination of three-dimensional architecture, tunable physicochemical properties, and multiple points for chemical diversification.
The cycloheptanone ring provides a flexible yet constrained conformation, which can be advantageous for exploring the binding pockets of protein targets. The phenyl group introduces a site for aromatic interactions and can be further functionalized to modulate properties like solubility and metabolic stability. The ketone functionality serves as a versatile chemical handle for a wide array of transformations. This application note provides a comprehensive guide to leveraging this compound as a building block for the construction of diverse small molecule libraries, complete with detailed experimental protocols and strategic insights.
The this compound Scaffold: A Hub for Molecular Diversity
The true power of this compound in combinatorial chemistry lies in its potential for derivatization at three key positions, allowing for the systematic exploration of chemical space. These points of diversity are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
-
R1 (The Carbonyl Group): The ketone can be transformed into a variety of functional groups, including amines, hydrazones, oximes, and alkenes, or can serve as an anchor for the construction of spirocyclic systems.
-
R2 (The α-Position): The carbon adjacent to the carbonyl is amenable to functionalization through enolate chemistry, allowing for the introduction of alkyl, aryl, and heteroatom-containing substituents.
-
R3 (The Phenyl Ring): The aromatic ring can be substituted with a wide range of electron-donating or electron-withdrawing groups to fine-tune the electronic properties and steric profile of the molecule.
Below is a conceptual workflow for the generation of a combinatorial library from the this compound scaffold.
Caption: Workflow for generating a combinatorial library from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of the this compound scaffold. These protocols are designed to be robust and adaptable for high-throughput synthesis platforms.
Protocol 1: Parallel Reductive Amination of this compound
Reductive amination is a powerful method for introducing diverse amine functionalities, which are prevalent in biologically active molecules. This protocol is optimized for a parallel synthesis format.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound (1.0 eq)
-
A library of primary amines (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound (e.g., 50 mg, 0.265 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
To each well, add a solution of a unique primary amine (0.318 mmol) in anhydrous CH₂Cl₂ (1 mL).
-
Agitate the reaction block at room temperature for 30 minutes to allow for imine formation.
-
Add solid sodium triacetoxyborohydride (169 mg, 0.795 mmol) to each well.
-
Seal the reaction block and agitate at room temperature for 12-16 hours.
-
Quench the reactions by the dropwise addition of saturated aqueous NaHCO₃ (2 mL) to each well.
-
Transfer the contents of each well to a separate tube and extract with CH₂Cl₂ (2 x 5 mL).
-
Wash the combined organic layers for each reaction with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude products can be purified by automated parallel flash chromatography.
Data Presentation:
| Entry | Amine (R-NH₂) | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-phenylcycloheptanamine | 85 |
| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-phenylcycloheptanamine | 82 |
| 3 | Cyclohexylamine | N-Cyclohexyl-2-phenylcycloheptanamine | 78 |
| 4 | n-Butylamine | N-Butyl-2-phenylcycloheptanamine | 75 |
Protocol 2: Synthesis of Spiro-oxindoles via a Three-Component Reaction
The this compound scaffold is an excellent starting point for the synthesis of more complex heterocyclic systems, such as spiro-oxindoles, which are of significant interest in medicinal chemistry. This protocol describes a one-pot, three-component reaction.
Reaction Scheme:
Caption: Three-component synthesis of spiro-oxindoles.
Materials:
-
This compound (1.0 eq)
-
A library of substituted isatins (1.0 eq)
-
A library of primary amines (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (188 mg, 1.0 mmol), a substituted isatin (1.0 mmol), and a primary amine (1.0 mmol) in toluene (20 mL).
-
Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol).
-
Reflux the reaction mixture for 12-24 hours, with azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-oxindole derivative.
Data Presentation:
| Entry | Isatin (substituent) | Amine (R-NH₂) | Product | Yield (%) |
| 1 | H | Benzylamine | 1'-Benzyl-2-phenylspiro[cycloheptane-1,3'-indolin]-2'-one | 75 |
| 2 | 5-Fluoro | Benzylamine | 1'-Benzyl-5'-fluoro-2-phenylspiro[cycloheptane-1,3'-indolin]-2'-one | 72 |
| 3 | H | 4-Methoxyaniline | 1'-(4-Methoxyphenyl)-2-phenylspiro[cycloheptane-1,3'-indolin]-2'-one | 68 |
| 4 | 5-Bromo | 4-Methoxyaniline | 5'-Bromo-1'-(4-methoxyphenyl)-2-phenylspiro[cycloheptane-1,3'-indolin]-2'-one | 65 |
Applications in Drug Discovery: Targeting Inflammatory Pathways
Derivatives of phenyl ketones and related cyclic structures have shown promise as anti-inflammatory agents.[3] The diverse libraries generated from this compound can be screened against key targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes and various protein kinases. The structural rigidity and three-dimensionality of the spirocyclic derivatives, in particular, make them attractive candidates for targeting the well-defined binding sites of these enzymes.
For instance, a library of N-substituted-2-phenylcycloheptanamines could be screened for its ability to inhibit COX-2. The phenyl group can mimic the binding of known non-steroidal anti-inflammatory drugs (NSAIDs), while the cycloheptyl ring explores additional hydrophobic pockets. The varied amine substituents can be used to optimize potency and selectivity.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse and complex small molecule libraries. Its amenability to a wide range of chemical transformations at multiple positions allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to begin harnessing the potential of this privileged scaffold in their own combinatorial chemistry and drug development programs.
References
- Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589.
- Saikia, U. P. (2022). Recent Advances in the Synthesis of Spirocyclic Compounds. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 2, Book 13, Part 1, Chapter 5). IIP Proceedings.
- Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.
- Baran, P. S. (2004). Multicomponent Reactions. Group Meeting, Scripps Research Institute.
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
- Cella, J. A., et al. (1957-1959). Synthesis of Spironolactone. G. D. Searle and Co.
- Zhang, J., et al. (2022). A novel method for the construction of a spectrum of spirocyclanes. Organic & Biomolecular Chemistry, 20(1), 123-127.
- Brimble, M. A., et al. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 50, 1-11.
- Sun, D., et al. (2016). Scaffold hopping from a 2-phenyl-4-quinolone to a 4-phenyl-2-quinolone core. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3649.
- Stanková, M., et al. (1994). Synthesis of combinatorial libraries with only one representation of each structure. Peptide Research, 7(6), 292-298.
- Rademacher, C., & Seeberger, P. H. (2016). High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization. Handbook of Experimental Pharmacology, 232, 73-89.
- Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal & Organic Chemistry, 7(6), 275-276.
- Lam, K. S., et al. (2014). Application of one-bead one-compound combinatorial library methods in drug discovery. Accounts of Chemical Research, 47(12), 3568–3577.
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
- Armstrong, R. W., et al. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123–131.
- Geysen, H. M., et al. (1984). Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proceedings of the National Academy of Sciences, 81(13), 3998-4002.
- Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135.
- BenchChem. (2025). Comparative Biological Activity of 5-Phenylcyclooctanone Analogs and Related Ketone Derivatives.
- Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127669.
Sources
Protocol for the α-Bromination of 2-Phenylcycloheptanone: An Application Note for Drug Development Professionals
Introduction: The Strategic Importance of α-Halogenated Ketones
The regioselective introduction of a halogen atom at the α-position of a ketone is a foundational transformation in modern organic synthesis. This functionalization provides a versatile chemical handle for subsequent carbon-carbon and carbon-heteroatom bond formations, which are critical steps in the construction of complex molecular architectures inherent to pharmacologically active compounds. Specifically, α-bromo ketones are valuable intermediates, readily undergoing nucleophilic substitution, elimination, and rearrangement reactions.
2-Phenylcycloheptanone presents an interesting and relevant scaffold. The presence of the phenyl group at the α-position introduces steric and electronic factors that influence the regioselectivity of bromination. A comprehensive understanding of the protocol for its bromination is therefore essential for researchers aiming to synthesize novel derivatives for drug discovery and development. This application note provides a detailed, mechanistically grounded protocol for the acid-catalyzed bromination of this compound, emphasizing experimental causality, safety, and product characterization.
Reaction Overview & Mechanistic Rationale
The bromination of this compound proceeds via an acid-catalyzed mechanism. The acid serves to catalyze the formation of the enol tautomer, which is the active nucleophile in the reaction.[1] The rate of this reaction is dependent on the concentration of the ketone and the acid, but notably independent of the bromine concentration, indicating that enol formation is the rate-determining step.[2][3]
The reaction is highly regioselective. Bromination occurs at the α'-carbon (the carbon on the other side of the carbonyl from the phenyl group). This is because the α-carbon bearing the phenyl group is a quaternary center and lacks a proton, making enolization at this position impossible.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step acid-catalyzed bromination process.
Caption: Acid-catalyzed bromination mechanism of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material. |
| Acetic Acid | Glacial | Commercially Available | Solvent and acid catalyst. |
| Bromine (Br₂) | Reagent | Commercially Available | Brominating agent. Extremely toxic and corrosive. |
| Diethyl Ether | Anhydrous | Commercially Available | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization. | |
| 10% Sodium Thiosulfate (Na₂S₂O₃) Solution | Prepared in-house | To quench excess bromine. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |
Equipment
-
Round-bottom flask with a stir bar
-
Addition funnel
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves, and a face shield are mandatory.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Reaction Workflow Diagram
Sources
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 2-Phenylcycloheptanone.
Welcome to the technical support center for the synthesis of 2-phenylcycloheptanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Low yields and difficult purifications are common hurdles in the preparation of α-aryl cycloalkanones, particularly with the seven-membered cycloheptanone ring. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve your synthetic goals.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound is a significant endeavor in medicinal chemistry and materials science due to its presence as a key structural motif in various biologically active molecules. However, the introduction of a phenyl group at the α-position of a cycloheptanone ring is often plagued by low yields. The challenges stem from several factors, including the comparable acidity of the α-protons leading to a lack of regioselectivity, the potential for over-arylation, and the inherent kinetic and thermodynamic challenges of working with a flexible seven-membered ring system. This guide will explore the common synthetic routes and provide solutions to the problems you may encounter.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.
I. Issues with Direct α-Arylation of Cycloheptanone
Direct α-arylation is a common and attractive method for the synthesis of this compound. However, it is not without its difficulties.
Question 1: My α-arylation reaction is giving very low yields, and I'm recovering mostly starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the α-arylation of cycloheptanone is a frequent issue and can be attributed to several factors:
-
Inefficient Enolate Formation: The formation of the cycloheptanone enolate is a critical first step. The pKa of the α-protons of cycloheptanone is around 19-20 in DMSO. If your base is not strong enough, you will have a low concentration of the enolate at equilibrium, leading to poor reactivity.
-
Troubleshooting:
-
Choice of Base: For irreversible enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is recommended. For reactions under thermodynamic control, a weaker base like sodium or potassium tert-butoxide can be used, but this may lead to other side reactions.
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Water will quench the enolate and any organometallic reagents. Use freshly distilled solvents.
-
-
-
Catalyst Deactivation: In palladium-catalyzed α-arylation reactions, the catalyst can be sensitive to air and moisture. Oxidative addition of the aryl halide to the Pd(0) catalyst is a key step, and catalyst deactivation will halt the catalytic cycle.
-
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, have been shown to be effective.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it also increases cost and potential for side reactions. Start with a typical loading of 1-5 mol % and optimize from there.
-
-
-
Lower Reactivity of Cycloheptanone: Compared to cyclohexanone or cyclopentanone, cycloheptanone can exhibit lower reactivity in α-arylation reactions. This can be due to the conformational flexibility of the seven-membered ring, which can affect the stability and reactivity of the enolate.[1]
-
Troubleshooting:
-
Reaction Temperature and Time: You may need to increase the reaction temperature and/or extend the reaction time to drive the reaction to completion. Monitor the reaction by TLC or GC-MS to determine the optimal conditions.
-
-
Question 2: I am observing the formation of 2,7-diphenylcycloheptanone and other poly-arylated byproducts. How can I improve the selectivity for mono-arylation?
Answer:
The formation of di- and poly-arylated products is a common problem when the mono-arylated product is of comparable or higher reactivity than the starting material.
-
Controlling Stoichiometry:
-
Troubleshooting:
-
Excess of Ketone: Use a slight excess of cycloheptanone relative to the aryl halide (e.g., 1.2 to 1.5 equivalents). This will increase the statistical probability of the arylating agent reacting with the starting material rather than the mono-arylated product.
-
Slow Addition: Add the aryl halide slowly to the reaction mixture containing the ketone and base. This will help to maintain a low concentration of the arylating agent and disfavor multiple additions.
-
-
-
Enolate Concentration:
-
Troubleshooting:
-
Base Equivalents: Use of a full equivalent of a strong base like LDA to pre-form the enolate can sometimes lead to di-arylation if any unreacted starting ketone is present. Consider using slightly less than one equivalent of base (e.g., 0.95 eq) to ensure all the base is consumed in forming the mono-enolate.
-
-
Question 3: My purification is very difficult. The product co-elutes with byproducts. What are some strategies for effective purification?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Chromatography:
-
Troubleshooting:
-
Column Choice: Use a high-quality silica gel with a small particle size for better resolution.
-
Solvent System: A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is often necessary to separate the desired product from nonpolar impurities like biphenyl (a common byproduct in palladium-catalyzed reactions) and more polar di-arylated products.
-
Alternative Media: If silica gel fails, consider using other stationary phases like alumina or a bonded-phase column (e.g., C18 for reverse-phase chromatography).
-
-
-
Crystallization:
-
Troubleshooting: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., hexanes, ethanol, or mixtures) to find conditions that selectively crystallize the desired product.
-
-
Derivatization:
-
Troubleshooting: In some difficult cases, you can temporarily convert your product into a derivative that is easier to purify (e.g., an oxime or a hydrazone). After purification, the derivative can be hydrolyzed back to the ketone.
-
II. Ring Expansion Strategies: The Tiffeneau-Demjanov Rearrangement
An alternative to direct arylation is a ring expansion of a more readily available precursor, such as 2-phenylcyclohexanone. The Tiffeneau-Demjanov rearrangement is a classic method for this transformation.[2][3][4]
Question 4: I am attempting a Tiffeneau-Demjanov rearrangement to synthesize this compound from 2-phenylcyclohexanone, but the yield is very low. Where could the reaction be failing?
Answer:
The Tiffeneau-Demjanov rearrangement is a multi-step process, and low yields can occur at any stage.[2][3][4]
-
Formation of the Cyanohydrin: The first step is the addition of cyanide to 2-phenylcyclohexanone. This reaction is reversible and can be incomplete.
-
Troubleshooting:
-
Reaction Conditions: Use a stoichiometric amount of a cyanide source (e.g., KCN or NaCN) with a catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid to promote the reaction. Ensure the pH is carefully controlled; if it's too acidic, HCN gas will evolve, and if it's too basic, the cyanide will not be protonated to the active nucleophile.
-
-
-
Reduction of the Nitrile: The cyanohydrin is then reduced to the corresponding β-amino alcohol.
-
Troubleshooting:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this reduction. Ensure the reaction is carried out in an anhydrous ether solvent (e.g., THF or diethyl ether) and at a low temperature to control the exotherm.
-
Workup: The workup of LiAlH₄ reactions can be tricky. A Fieser workup (sequential addition of water, then 15% NaOH, then more water) is often effective for producing a granular precipitate that is easy to filter.
-
-
-
Diazotization and Rearrangement: The final step is the reaction of the β-amino alcohol with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which then rearranges with loss of N₂ to give the ring-expanded ketone.
-
Troubleshooting:
-
Temperature Control: This step must be performed at low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium intermediate.
-
Acid Choice: The choice of acid can influence the outcome. Acetic acid is commonly used.
-
Side Reactions: A major side reaction is the formation of an epoxide from the β-amino alcohol. This can be minimized by careful control of the reaction conditions.
-
-
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of Cycloheptanone
This protocol is a general starting point and may require optimization for your specific setup.
Materials:
-
Cycloheptanone
-
Bromobenzene (or other aryl halide)
-
Sodium tert-butoxide
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Tri-tert-butylphosphine or other suitable ligand
-
Anhydrous toluene
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1 mol %), the phosphine ligand (4 mol %), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add cycloheptanone (1.2 mmol).
-
Add bromobenzene (1.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary Table:
| Parameter | Recommended Range | Notes |
| Cycloheptanone (equiv.) | 1.2 - 1.5 | An excess can improve mono-arylation selectivity. |
| Aryl Halide (equiv.) | 1.0 | Limiting reagent. |
| Base (equiv.) | 1.4 - 2.0 | Ensure complete deprotonation. |
| Pd₂(dba)₃ (mol %) | 1 - 2 | Catalyst loading may need optimization. |
| Ligand (mol %) | 2 - 4 | Ligand-to-palladium ratio is important. |
| Temperature (°C) | 80 - 110 | Higher temperatures may be needed for less reactive halides. |
| Time (h) | 12 - 24 | Monitor for completion. |
Visualizations
Reaction Mechanism: Palladium-Catalyzed α-Arylation
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of cycloheptanone.
Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
-
Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589. Available at: [Link]
-
Hossain, M., & Gu, T. L. (2022). Photoredox α-Arylation of cyclic ketones. ChemRxiv. DOI: 10.26434/chemrxiv-2022-g2g4p. Available at: [Link]
- Tiffeneau, M., & Demjanov, N. (1901-1937). Historical publications on the Tiffeneau-Demjanov rearrangement. Various chemical journals.
-
Ielo, L., et al. (2020). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 151(1), 1-17. DOI: 10.1007/s00706-019-02533-y. Available at: [Link]
-
Wikipedia contributors. (2023). Tiffeneau–Demjanov rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry LibreTexts. (2021). 30.3: Tiffeneau-Demjanov Rearrangement. Available at: [Link]
Sources
Side reactions in the α-phenylation of cycloheptanone and their suppression
Welcome to the technical support center for the α-phenylation of cycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Introduction
The palladium-catalyzed α-arylation of ketones is a powerful tool in organic synthesis for creating α-aryl ketone moieties, which are prevalent in pharmaceuticals and natural products.[1][2] The reaction involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst.[3] While versatile, the α-phenylation of cycloheptanone, a medium-sized ring, can be susceptible to several side reactions that diminish yield and complicate purification. This guide provides a structured approach to identifying, understanding, and suppressing these undesired pathways.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the α-phenylation of cycloheptanone. Each problem is analyzed by its probable cause, followed by actionable solutions grounded in mechanistic principles.
Issue 1: Low Yield of the Desired α-Phenylcycloheptanone
Probable Cause:
-
Inefficient Enolate Formation: The choice of base is critical for the deprotonation of cycloheptanone to its corresponding enolate.[4] An insufficiently strong base will result in a low concentration of the active nucleophile, leading to a sluggish or incomplete reaction.
-
Catalyst Inactivity: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to catalyst decomposition and reduced activity.[4] The choice of ligand is also paramount, as it influences the stability and reactivity of the catalytic species.[5] Sterically hindered and electron-rich phosphine ligands are often essential for promoting the key steps of oxidative addition and reductive elimination.[1][3]
-
Slow Reductive Elimination: The final C-C bond-forming step, reductive elimination from the arylpalladium enolate intermediate, can be slow.[1][2] The ligand's steric and electronic properties play a significant role in the rate of this step.[6]
Suggested Solutions:
-
Base Selection: Employ a strong, non-nucleophilic base to ensure complete and irreversible enolate formation. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[6] The choice may depend on the functional group tolerance of your substrates.
-
Catalyst and Ligand Optimization:
-
Use a pre-catalyst or generate the active Pd(0) species in situ under strictly inert conditions (e.g., using a glovebox or Schlenk line).
-
Employ sterically hindered, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biphenyl-based ligands developed by Buchwald.[6][7] These ligands accelerate both oxidative addition and reductive elimination.[6]
-
-
Reaction Conditions: Ensure the solvent (e.g., toluene, dioxane) is anhydrous. Reaction temperature may also need optimization; while some reactions proceed at room temperature, others may require heating to facilitate reductive elimination.[6]
Issue 2: Formation of a Significant Amount of Self-Condensation Product (Aldol Condensation)
Probable Cause:
Aldol condensation is a common side reaction for enolizable ketones in the presence of a base.[4] The cycloheptanone enolate can act as a nucleophile and attack the carbonyl group of another cycloheptanone molecule, leading to the formation of β-hydroxy ketones and their subsequent dehydration products. This is particularly problematic if the rate of arylation is slow compared to the rate of self-condensation.
Suggested Solutions:
-
Controlled Base Addition: Add the base slowly to the reaction mixture at a low temperature. This strategy maintains a low instantaneous concentration of the enolate, disfavoring the bimolecular aldol reaction.[4]
-
Choice of Base: Sterically hindered bases can sometimes suppress self-condensation by sterically disfavoring the approach of the enolate to the bulky ketone carbonyl.
-
Reaction Temperature: Lowering the reaction temperature can slow down the rate of the aldol condensation more significantly than the desired palladium-catalyzed arylation.[4]
-
Palladium/Enamine Cooperative Catalysis: For challenging substrates like cyclopentanones, which are prone to side reactions under strongly basic conditions, a palladium/enamine cooperative catalysis strategy has been developed. This approach avoids the use of strong bases, thereby minimizing aldol condensation.[8]
Issue 3: Observation of Diarylated Cycloheptanone
Probable Cause:
The mono-α-phenylated product is often more acidic than the starting cycloheptanone. Consequently, after the initial arylation, the product can be deprotonated by the base to form a new enolate, which can then undergo a second arylation.
Suggested Solutions:
-
Stoichiometry of Base: Using a slight excess of the ketone relative to the aryl halide can help consume the arylating agent before significant diarylation occurs. Conversely, using at least two equivalents of base can ensure that both the starting ketone and the monoarylated product exist as their respective enolates, which can suppress diarylation.[1]
-
Ligand Choice: Certain bulky ligands can sterically hinder the approach of the second aryl group, thus favoring monoarylation.
-
Controlled Reaction Time: Monitoring the reaction progress by techniques like GC-MS or TLC and stopping the reaction upon consumption of the starting material can prevent the over-reaction to the diarylated product.
Issue 4: Formation of Hydrodehalogenated Arene and Unreacted Cycloheptanone
Probable Cause:
This side reaction, where the aryl halide is reduced to the corresponding arene, can occur through a competing pathway in the catalytic cycle. A common mechanism is β-hydride elimination from the palladium enolate intermediate.[9] This is more likely to be a problem with certain ligand and substrate combinations.
Suggested Solutions:
-
Ligand Selection: The use of bulky, electron-rich monophosphine ligands can accelerate reductive elimination, making it faster than competing β-hydride elimination.[6]
-
Reaction Conditions: Careful optimization of the solvent, temperature, and base can help to favor the desired C-C bond formation over the hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed α-phenylation of cycloheptanone?
A1: The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form an arylpalladium(II) halide complex (Ar-Pd-X).
-
Transmetalation/Enolate Exchange: The halide on the palladium complex is replaced by the ketone enolate, which is generated by the reaction of cycloheptanone with a base. This forms an arylpalladium enolate intermediate.
-
Reductive Elimination: The arylpalladium enolate undergoes C-C bond-forming reductive elimination to yield the α-aryl ketone product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[1][10]
Catalytic Cycle for α-Arylation of Ketones
Caption: The catalytic cycle of palladium-catalyzed α-arylation.
Q2: How do I choose the right phosphine ligand for my reaction?
A2: The choice of ligand is crucial and often requires screening.[5] Generally, sterically hindered and electron-rich phosphine ligands are preferred.[1][3]
-
For high reactivity and broad scope: Ligands like P(t-Bu)₃ and bulky biaryl phosphines (e.g., XPhos, SPhos) are excellent starting points. They promote fast rates for both oxidative addition and reductive elimination.[6]
-
For selectivity: In cases where regioselectivity is a concern (e.g., in unsymmetrical ketones), ligands like Xantphos or BINAP have been shown to provide good selectivity.[6]
Q3: Can I use aryl chlorides for this reaction?
A3: Yes, while aryl bromides and iodides are more reactive, modern catalyst systems have been developed that are highly effective for the α-arylation of ketones with less reactive aryl chlorides. These systems typically employ highly active, sterically demanding, and electron-rich phosphine ligands.[6][7]
Q4: My starting material is base-sensitive. What are my options?
A4: If your substrate contains base-sensitive functional groups, using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although this may require more active catalyst systems or higher reaction temperatures.[6] Alternatively, palladium/enamine cooperative catalysis, which avoids strong bases altogether, is a promising strategy.[8]
Q5: Are there any metal-free alternatives for the α-phenylation of cycloheptanone?
A5: Yes, metal-free approaches have been developed. One common method involves the use of diaryliodonium salts as arylating agents in the presence of a base.[11] Additionally, photoredox catalysis has emerged as a mild and efficient metal-free method for the α-arylation of unactivated ketones.[12][13]
Experimental Protocols
General Procedure for Palladium-Catalyzed α-Phenylation of Cycloheptanone
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the aryl halide (1.0 equiv), cycloheptanone (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction conditions and their impact on the yield of α-phenylcycloheptanone.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOtBu (1.4) | Toluene | 80 | 12 | >90 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 85 |
| 3 | Pd₂(dba)₃ (1) | BINAP (1.5) | LiHMDS (1.5) | THF | 65 | 18 | 78 |
Yields are approximate and will vary based on the specific aryl halide and reaction scale.
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common issues.
References
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45. [Link]
-
Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Direct r-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society, 119(50), 12382–12383. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed R-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]
-
MDPI. (2024). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 29(19), 3019. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Hossain, M., Shaikh, A., Moutet, J., & Gianetti, T. (2022). Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
-
Hossain, M., et al. (2022). Photoredox α-Arylation of cyclic ketones. ResearchGate. [Link]
-
Chen, X., et al. (2018). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 95, 356-373. [Link]
-
National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
Sources
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- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents | MDPI [mdpi.com]
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- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for 2-Phenylcycloheptanone
Welcome to the technical support center for the purification of 2-Phenylcycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture containing this compound is a complex mess. Where do I even begin with purification?
A1: A multi-step approach is often necessary for complex mixtures. The ideal strategy depends on the nature of the impurities. A general workflow would be an initial extractive work-up to remove acidic or basic impurities, followed by chromatography for closely related neutral compounds. Distillation can be an option for large-scale purification if the boiling points of the components are sufficiently different.
A recommended starting point is a liquid-liquid extraction. This technique separates compounds based on their differing solubilities in two immiscible solvents, such as an organic solvent and water.[1][2] By adjusting the pH of the aqueous layer, you can selectively protonate or deprotonate acidic and basic impurities, drawing them into the aqueous phase and away from your desired product in the organic phase.[1]
Q2: I suspect I have unreacted starting materials and acidic/basic byproducts. How can I remove these using liquid-liquid extraction?
A2: Liquid-liquid extraction is an excellent first-pass purification technique.[3][4] Here is a systematic protocol to remove common acidic and basic impurities:
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will deprotonate acidic byproducts, making them water-soluble. Drain the aqueous layer. Repeat this wash 2-3 times.
-
Basic Impurity Removal: Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). This will protonate basic byproducts, partitioning them into the aqueous phase. Drain the aqueous layer. Repeat this wash 2-3 times.
-
Neutralization and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Below is a workflow diagram illustrating this process.
Caption: Workflow for Acid-Base Extraction.
Q3: After an initial extraction, I still see multiple spots on my TLC plate close to my product. How do I proceed?
A3: For separating structurally similar, neutral compounds, column chromatography is the most effective technique. The key is to find a solvent system that provides good separation on a TLC plate before scaling up to a column.
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate. |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is very polar, consider switching to a more polar stationary phase like alumina or using a reverse-phase column.[5] |
| Peak Tailing | Secondary interactions with the silica gel. | Add a small amount of a modifier to the mobile phase. For a ketone, which is weakly basic, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.[5] |
| Compound Decomposes | The compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or florisil.[6] |
Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal solvent system that gives your product an Rf value of approximately 0.3.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column is effective.[7]
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My product is a solid at room temperature. Can I use recrystallization?
A4: Yes, if this compound is a solid, recrystallization is an excellent and often simple method for purification.[8] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.[8]
Finding a Suitable Recrystallization Solvent
The ideal solvent is one in which your product has low solubility at room temperature but high solubility at the solvent's boiling point.[8]
| Solvent System | Comments |
| Ethanol/Water | A good starting point for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool. |
| Hexanes/Ethyl Acetate | Another common mixed solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity is observed.[9] |
| Toluene | Can be effective for aromatic compounds. |
Protocol: Recrystallization
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your impure solid until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals, for example, in a vacuum oven.
Q5: I have a large batch of crude product. Is distillation a viable purification method?
A5: Distillation can be a very efficient method for large-scale purification, provided there is a significant difference in the boiling points of this compound and its impurities.[3] For compounds with high boiling points, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
Considerations for Distillation
-
Boiling Point Difference: A difference of at least 25 °C between the components is generally required for effective separation by simple distillation.[3] For closer boiling points, fractional distillation is necessary.
-
Thermal Stability: Ensure that this compound is stable at the temperatures required for distillation.
-
Azeotropes: Be aware of the potential for azeotrope formation, which can hinder separation.
Q6: I suspect some of my byproducts are other ketones or aldehydes. Is there a specific way to remove them?
A6: Yes, a highly effective method for removing aldehydes and sterically unhindered ketones is through the formation of a bisulfite adduct.[10][11] This reaction creates a charged species that can be easily separated into an aqueous layer during an extraction.[11][12]
Protocol: Bisulfite Extraction
-
Dissolution: Dissolve the crude mixture in a water-miscible organic solvent like methanol or dimethylformamide.[10][11]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously.[11]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and water. The bisulfite adducts of the aldehyde and reactive ketone impurities will partition into the aqueous layer.
-
Separation: Separate the layers and wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the purified this compound.
The following diagram illustrates the decision-making process for choosing a purification strategy.
Caption: Decision tree for purification strategy selection.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Anonymous. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134).
-
Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
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- 12. scite.ai [scite.ai]
Troubleshooting the Grignard reaction for 2-Phenylcycloheptanone synthesis.
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-phenylcycloheptanone via Grignard reaction methodologies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
The synthesis of this compound is not a straightforward Grignard addition to cycloheptanone. A direct reaction of phenylmagnesium bromide with cycloheptanone would result in the formation of 1-phenylcycloheptan-1-ol, a tertiary alcohol. To achieve the target this compound, a conjugate (1,4-) addition of a phenyl nucleophile to an α,β-unsaturated ketone, specifically 2-cycloheptenone, is required.
Standard Grignard reagents, being hard nucleophiles, typically favor a 1,2-addition to the carbonyl group of enones[1][2]. To steer the reaction towards the desired 1,4-addition, a copper(I) salt is employed as a catalyst. The in-situ transmetalation from the Grignard reagent to the copper salt generates a softer organocopper species, which preferentially attacks the β-carbon of the enone system[1].
This guide will therefore focus on the troubleshooting and optimization of the copper-catalyzed conjugate addition of phenylmagnesium bromide to 2-cycloheptenone.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound, Starting Material Recovered
Question: I performed the copper-catalyzed addition of phenylmagnesium bromide to 2-cycloheptenone, but my yield is very low, and I've recovered most of my starting enone. What went wrong?
Answer: This is a common issue that often points to problems with the Grignard reagent or the catalyst activity. Let's break down the potential causes:
-
Inactive Grignard Reagent: Phenylmagnesium bromide is highly sensitive to moisture and atmospheric oxygen. If the reagent has been improperly prepared or stored, it may have been quenched before it could react.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C overnight) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Use Anhydrous Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Titrate the Grignard Reagent: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity. This will ensure you are adding the correct stoichiometric amount.
-
-
-
Poor Catalyst Activity: The copper(I) catalyst is crucial for promoting the 1,4-addition. If the catalyst is inactive or not properly dispersed, the reaction will not proceed efficiently.
-
Solution:
-
Use High-Purity Copper Salts: Use freshly purchased, high-purity copper(I) salts such as copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂), copper(I) cyanide (CuCN), or copper(I) chloride (CuCl). Older bottles may have oxidized.
-
Ensure Good Solubility: Some copper salts have low solubility. CuBr·SMe₂ and CuCN are often preferred for their better solubility in ethereal solvents[3].
-
Pre-form the Catalyst Complex: If using a ligand for asymmetric synthesis, stir the copper salt and the ligand in the solvent for a period before adding the Grignard reagent to ensure the active catalyst complex is formed[4].
-
-
-
Low Reaction Temperature: While lower temperatures can improve selectivity in some cases, if the temperature is too low, the reaction rate may be significantly reduced, leading to incomplete conversion.
-
Solution:
-
Optimize Temperature: The optimal temperature for the addition can vary. Start with dropwise addition of the enone to the Grignard/copper mixture at 0°C. If the reaction is sluggish, allow it to slowly warm to room temperature and monitor by TLC. For some systems, temperatures as low as -78°C are used to maximize selectivity, but this may require longer reaction times[4][5].
-
-
Issue 2: Formation of 1-Phenylcyclohepten-1-ol as the Major Product
Question: My reaction produced a significant amount of the 1,2-addition product, 1-phenylcyclohepten-1-ol, instead of the desired this compound. How can I improve the 1,4-selectivity?
Answer: The formation of the 1,2-adduct indicates that the uncatalyzed Grignard reaction is outcompeting the copper-catalyzed 1,4-addition. This is a classic regioselectivity problem in reactions with α,β-unsaturated carbonyls.
-
Insufficient or Inactive Catalyst: This is the most common cause. If the concentration of the active organocopper species is too low, the more reactive Grignard reagent will dominate, leading to 1,2-addition[1].
-
Solution:
-
Increase Catalyst Loading: While typically 1-5 mol% of the copper salt is used, increasing the loading to 5-10 mol% can improve the rate of the 1,4-addition.
-
Check Catalyst Quality: As mentioned previously, ensure your copper(I) salt is fresh and unoxidized.
-
-
-
Reaction Temperature Too High: Higher temperatures can sometimes favor the faster, irreversible 1,2-addition over the 1,4-addition.
-
Solution:
-
Maintain Low Temperatures: Perform the addition of the 2-cycloheptenone to the Grignard/copper mixture at a lower temperature, such as -20°C to -78°C, and maintain this temperature for the duration of the reaction.
-
-
-
Nature of the Grignard Reagent: The halide in the Grignard reagent (RMgX) can influence regioselectivity.
-
Solution:
-
Vary the Halide: Phenylmagnesium bromide is generally effective, but in some systems, switching to phenylmagnesium chloride can alter the reactivity and potentially favor 1,4-addition, especially in the presence of certain copper catalysts[4].
-
-
Issue 3: Presence of Biphenyl and Other Side Products
Question: After work-up, my product mixture contains a significant amount of biphenyl. What is the source of this impurity and how can I avoid it?
Answer: Biphenyl is a common byproduct in reactions involving phenyl Grignard reagents and is typically formed through a Wurtz-type coupling reaction.
-
Wurtz Coupling: Phenylmagnesium bromide can react with unreacted bromobenzene in the reaction mixture to form biphenyl. This is more prevalent if the Grignard formation was not complete or if there is an excess of bromobenzene.
-
Solution:
-
Ensure Complete Grignard Formation: During the preparation of phenylmagnesium bromide, ensure all the magnesium turnings have been consumed.
-
Slow Addition of Halide: When preparing the Grignard reagent, add the bromobenzene solution slowly to the magnesium turnings to maintain a gentle reflux and avoid a buildup of unreacted halide.
-
Use a slight excess of Magnesium: A small excess of magnesium (e.g., 1.1 equivalents) can help ensure all the bromobenzene reacts.
-
-
-
Oxidative Coupling: The Grignard reagent can be oxidized by trace amounts of oxygen to form phenoxy radicals, which can then couple to form biphenyl.
-
Solution:
-
Maintain a Strict Inert Atmosphere: Ensure your reaction setup is well-sealed and purged with an inert gas throughout the entire process.
-
-
Issue 4: Difficult Work-up and Product Isolation
Question: The work-up of my reaction resulted in a persistent emulsion, and I'm having trouble removing the copper salts, leading to a discolored final product. What is the best work-up procedure?
Answer: A proper work-up is critical for isolating a pure product and removing inorganic byproducts.
-
Formation of Magnesium and Copper Hydroxides: Quenching the reaction with water or dilute acid can lead to the precipitation of magnesium and copper hydroxides, which can complicate extractions.
-
Solution: Use a Buffered Quench:
-
Saturated Aqueous Ammonium Chloride: The standard and most effective method is to quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. The ammonium chloride is acidic enough to protonate the enolate and alkoxide intermediates but buffered to prevent the formation of insoluble metal hydroxides. It also forms a soluble blue copper(II)-ammonia complex, which helps in its removal[6][7][8].
-
Stirring: After quenching, allow the mixture to stir until the aqueous layer becomes a deep blue color, indicating the complexation of copper is complete[6][7].
-
-
-
Persistent Emulsions: Emulsions can form during the extraction process, making phase separation difficult.
-
Solution:
-
Brine Wash: After the initial extraction, washing the combined organic layers with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If a significant amount of solid is present, filtering the entire mixture through a pad of Celite before extraction can be beneficial.
-
-
-
Residual Copper in the Final Product: Even after a standard work-up, trace amounts of copper can remain, giving the product a green or blue tint.
-
Solution:
-
Ammonia/Ammonium Chloride Wash: Washing the organic layer with a pH 8 solution of ammonium hydroxide/ammonium chloride can be very effective at removing residual copper(I) salts[6][7].
-
EDTA Wash: For particularly stubborn cases, washing with a solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent, can effectively sequester and remove copper ions[9].
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a copper catalyst necessary for this reaction?
A1: As a "hard" nucleophile, phenylmagnesium bromide preferentially attacks the "hard" electrophilic carbonyl carbon (1,2-addition). The copper(I) catalyst undergoes transmetalation with the Grignard reagent to form a "softer" organocopper species in situ. This softer nucleophile preferentially attacks the "softer" electrophilic β-carbon of the α,β-unsaturated system, leading to the desired 1,4-conjugate addition[1].
Q2: What is the role of trimethylsilyl chloride (TMSCl) as an additive in some procedures?
A2: TMSCl is often added to copper-catalyzed conjugate additions to accelerate the reaction and improve yields. It is believed to act as a Lewis acid, activating the enone towards nucleophilic attack. Additionally, it traps the intermediate magnesium enolate as a silyl enol ether, which can prevent side reactions and facilitate a cleaner work-up[3][10]. The silyl enol ether is then hydrolyzed to the ketone during the aqueous work-up.
Q3: Can I use a Gilman reagent (lithium diphenylcuprate) instead?
A3: Yes, a stoichiometric Gilman reagent, such as lithium diphenylcuprate (Ph₂CuLi), is a classic method for achieving 1,4-addition to enones and would be a suitable alternative to the catalytic method. However, this requires the preparation of the Gilman reagent from two equivalents of phenyllithium and one equivalent of a copper(I) salt, which is less atom-economical than the catalytic approach with a Grignard reagent[11].
Q4: How do I prepare the starting material, 2-cycloheptenone?
A4: 2-Cycloheptenone can be prepared from the more readily available cycloheptanone. Common methods include α-bromination followed by dehydrobromination, or via selenenylation-oxidation-elimination of the corresponding enolate. Several literature procedures are available for these transformations[12].
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of the starting 2-cycloheptenone. The product, this compound, will have a different Rf value. A stain such as potassium permanganate or p-anisaldehyde can be used for visualization. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product and any side products[13][14].
Data and Protocols
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Quantity (for 10 mmol scale) | Moles (mmol) | Notes |
| Magnesium Turnings | 267 mg | 11 | Use 1.1 equivalents relative to bromobenzene. |
| Bromobenzene | 1.57 g (1.05 mL) | 10 | Must be anhydrous. |
| 2-Cycloheptenone | 1.10 g (1.11 mL) | 10 | Must be pure and anhydrous. |
| Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂) | 103 mg | 0.5 | 5 mol% catalyst loading. |
| Anhydrous Diethyl Ether (Et₂O) or THF | ~50 mL | - | Solvent for Grignard formation and reaction. |
| Reaction Temperature | -20°C to 0°C | - | Lower temperatures favor 1,4-addition. |
| Reaction Time | 1-3 hours | - | Monitor by TLC for completion. |
| Quenching Solution | Saturated aqueous NH₄Cl | ~20 mL | Add slowly at 0°C. |
Experimental Protocol: Synthesis of this compound
Safety Precautions: This procedure involves flammable solvents and pyrophoric reagents. It must be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Part A: Preparation of Phenylmagnesium Bromide (ca. 1 M in Et₂O)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for argon/nitrogen, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. Allow the flask to cool.
-
Grignard Formation: Add anhydrous Et₂O to cover the magnesium. In a separate, dry dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous Et₂O.
-
Initiation: Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is your Grignard reagent.
Part B: Copper-Catalyzed Conjugate Addition
-
Catalyst Preparation: In a separate, dry, inert-atmosphere flask, suspend CuBr·SMe₂ (0.05 eq) in anhydrous Et₂O.
-
Transmetalation: Cool the copper suspension to -20°C. Slowly add the prepared phenylmagnesium bromide solution (1.05 eq) via cannula. Stir the mixture for 20-30 minutes at this temperature.
-
Enone Addition: Prepare a solution of 2-cycloheptenone (1.0 eq) in anhydrous Et₂O. Add this solution dropwise to the stirred organocopper mixture at -20°C.
-
Reaction: Stir the reaction mixture at -20°C to 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Continue stirring until the aqueous layer turns a deep blue.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et₂O (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl (to remove residual copper), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Reaction Mechanism
Caption: Mechanism of Copper-Catalyzed 1,4-Addition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
References
-
University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. [Link]
-
Reddit. Work up to remove copper. [Link]
-
Organic Syntheses. one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. [Link]
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Reddit. Best method for removing Cu(I) from Org compounds. [Link]
-
Alexakis, A., et al. (2006). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones. Construction of All-Carbon Quaternary Chiral Centers. Journal of the American Chemical Society. [Link]
-
Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences. [Link]
-
Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry. [Link]
-
MDPI. The Role of TMSCl in the Conjugate Addition of Grignard Reagents to Thiochromones. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Organic Chemistry Portal. Synthesis of cycloheptanones. [Link]
-
Stoltz, B. M., et al. (2011). Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach. Organic & Biomolecular Chemistry. [Link]
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Grokipedia. Gilman reagent. [Link]
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Wikipedia. Reactions of organocopper reagents. [Link]
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ResearchGate. The formation of cycloheptenone and cycloheptadienones from bicyclo[3.2.0]heptanone derivatives. An acid-catalyzed, two carbon ring expansion reaction. [Link]
-
ACS Publications. The role of trimethylsilyl chloride in Gilman cuprate 1,4-addition reactions. [Link]
-
Stoltz Group, Caltech. S1 Copper catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quat. [Link]
-
PubMed. Highly enantioselective and regioselective copper-catalyzed 1,4 addition of grignard reagents to cyclic enynones. [Link]
-
Reddit. Best method for removing Cu(I) from Org compounds. [Link]
-
ACS Publications. New Copper Chemistry. 25. Effect of TMSCl on the Conjugate Addition of Organocuprates to .alpha.-Enones: A New Mechanism. [Link]
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Sci-Hub. The formation of cycloheptenone and cycloheptadienones from bicyclo[3.2.0]heptanone derivatives. An acid-catalyzed, two carbon ring expansion reaction. [Link]
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MDPI. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. [Link]
-
PNAS. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. [Link]
- Google Patents.
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PNAS. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. [Link]
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Houston Methodist Scholars. Copper catalyzed conjugate addition of highly functionalized arylmagnesium compounds to enones. [Link]
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ACS Publications. Catalytic Enantioselective Conjugate Addition with Grignard Reagents. [Link]
-
Organic Chemistry Portal. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature. [Link]
-
Reddit. I am stuck on the top left reaction. I thought it would be a 1,2 addition since it is a Grignard reagent, but the answer key says it is a 1,4 addition. [Link]
-
Diva-Portal.org. Heterogeneous copper-catalyzed Grignard reactions with allylic substrates. [Link]
-
Organic Chemistry Portal. New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents. [Link]
-
ResearchGate. On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds. [Link]
-
Chemistry Stack Exchange. Synthesis of 2-Phenylcyclopentanone from cyclopentanol. [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
NIH. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]
-
NIH. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
-
MDPI. New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. [Link]
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Preventing elimination side reactions in reactions of 2-bromo-2-phenylcycloheptanone
Technical Support Center: 2-Bromo-2-Phenylcycloheptanone Reactions
Introduction
Welcome to the technical support guide for reactions involving 2-bromo-2-phenylcycloheptanone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic substitution at the sterically hindered α-position of this ketone. A primary challenge encountered with this substrate is the competitive elimination side reaction, which leads to the formation of the undesired byproduct, 2-phenylcyclohept-2-en-1-one.
This guide provides a structured, in-depth analysis of the factors governing the competition between substitution (S(_N)2) and elimination (E2) pathways. By understanding the mechanistic principles and implementing the troubleshooting strategies and protocols outlined below, you can significantly improve the yield and purity of your desired substitution products.
Core Principles: The S(_N)2 vs. E2 Competition
At the heart of the challenge lies the competition between two concerted, bimolecular pathways: S(_N)2 and E2. Both reactions are influenced by a similar set of conditions, making it crucial to finely tune your experimental setup to favor one over the other.
-
S(_N)2 (Substitution): The nucleophile directly attacks the electrophilic α-carbon, displacing the bromide leaving group in a single, concerted step. This pathway leads to the desired substituted product. For this to occur, the nucleophile must have a clear trajectory to attack the carbon atom.
-
E2 (Elimination): A base removes a proton from a β-carbon (a carbon adjacent to the one bearing the bromine). Simultaneously, the C-H bond electrons form a new π-bond, and the bromide ion departs.[1] This pathway is highly favored by strong, sterically hindered bases.[2][3]
The substrate, 2-bromo-2-phenylcycloheptanone, possesses a tertiary α-carbon, which presents significant steric hindrance to an incoming nucleophile, potentially disfavoring the S(_N)2 pathway.[2][4] However, by carefully selecting the reaction parameters, the elimination pathway can be effectively suppressed.
Visualizing the Competing Pathways
Caption: Competing S(_N)2 and E2 pathways for 2-bromo-2-phenylcycloheptanone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with 2-bromo-2-phenylcycloheptanone in a direct question-and-answer format.
Q1: My reaction is yielding a significant amount of the elimination byproduct, 2-phenylcyclohept-2-en-1-one. What are the primary factors I should investigate?
A1: High yields of the elimination product are typically caused by one or more of the following factors. Addressing them systematically is the key to optimizing your reaction.
-
Nature of the Nucleophile/Base: The single most critical factor is the balance between the basicity and nucleophilicity of your reagent. Strong bases preferentially abstract a proton (E2), while good nucleophiles that are weak bases are more likely to attack the carbon center (S(_N)2).[5]
-
Reaction Temperature: Higher temperatures disproportionately favor elimination over substitution.[6][7] Elimination reactions have a higher activation energy and are more entropically favored.[8][9]
-
Solvent Choice: The solvent plays a crucial role in stabilizing transition states and modulating the reactivity of the nucleophile.[10][11]
Q2: How does my choice of nucleophile versus base determine the outcome?
A2: This is the cornerstone of controlling the reaction.
-
To Favor Substitution (S(_N)2): Use a good nucleophile that is a weak base.[5][8] These species have a high affinity for the electrophilic carbon but a low affinity for protons. Examples include azide (N(_3)(-)), cyanide (CN(-)), halides (I(-), Cl(-)), and carboxylates (RCOO(-)).
-
To Favor Elimination (E2): Use a strong, sterically hindered base. Reagents like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) are designed to be poor nucleophiles due to their bulk, making them excellent choices for promoting elimination.[3]
Q3: What is the optimal solvent system to favor the S(_N)2 product?
A3: For an S(_N)2 reaction, a polar aprotic solvent is almost always the best choice.[8][10][12]
-
Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are excellent choices.[10]
-
Scientific Rationale: Polar aprotic solvents can dissolve ionic nucleophiles but do not solvate the anion (the nucleophile) as strongly as protic solvents do.[10][13] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction.[10]
-
Solvents to Avoid: Polar protic solvents like water, methanol, or ethanol should be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that shields it and reduces its nucleophilicity, thus slowing down the S(N)2 reaction.[10]
Q4: My protocol suggests running the reaction at elevated temperatures, but I'm getting mostly elimination. What should I do?
A4: Reduce the temperature immediately. Elimination reactions are more sensitive to temperature changes than substitution reactions.[8]
-
Scientific Rationale: Elimination reactions generally have a higher activation energy and result in an increase in the number of molecules (higher entropy).[9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more dominant at higher temperatures, making elimination more favorable.[9]
-
Practical Tip: Start your reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS. Only apply heat if the reaction is too slow, and do so cautiously in small increments.
Summary of Conditions for Selectivity
| Factor | To Favor S(_N)2 (Substitution) | To Favor E2 (Elimination) |
| Nucleophile/Base | Good nucleophile, weak base (e.g., NaN(_3), NaCN, RCOONa)[8] | Strong, sterically hindered base (e.g., t-BuOK, LDA)[2] |
| Temperature | Low (e.g., 0 °C to Room Temp)[6][8] | High (e.g., Reflux)[6][7] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone)[8][10] | Often compatible with the base (e.g., THF for LDA, t-BuOH for t-BuOK) |
Recommended Protocol: S(_N)2 Reaction with Sodium Azide
This protocol provides a robust method for achieving high yields of the substitution product, 2-azido-2-phenylcycloheptanone, while minimizing the formation of the elimination byproduct.
Materials & Reagents
-
2-bromo-2-phenylcycloheptanone
-
Sodium Azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N(_2) or Ar), add 2-bromo-2-phenylcycloheptanone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the stirred solution. Caution: Sodium azide is highly toxic.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS, checking for the disappearance of the starting material. The reaction may take 4-24 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO(_3) (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the pure 2-azido-2-phenylcycloheptanone.
References
-
SN2 vs. E2 Reactions. SparkNotes. [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! The Organic Chemistry Tutor (YouTube). [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
-
SN2 Effect of Solvent. OpenOChem Learn. [Link]
-
E2 vs Sn2. Dr. Richard Pennington (YouTube). [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
E2 reactions. Khan Academy. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]
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Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Separation of Ketone and alpha Bromo ketone. Reddit. [Link]
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Elimination Reactions Are Favored By Heat. Master Organic Chemistry. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
-
Reactivity profile of 2-bromo-cyclopentanone. Proprep. [Link]
-
Why substitution and elimination reactions are favored respectively at lower and higher temperature? Chemistry Stack Exchange. [Link]
-
Solvent Effects on Sn2 Reactions. Learning Simply (YouTube). [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Synthesis of 1-Phenyl -1, 2-Cyclohexadiene... ResearchGate. [Link]
-
Elimination of Alpha Bromides. The Organic Chemistry Tutor (YouTube). [Link]
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Effect of Temperature on Elimination and Substitution Reactions. The Organic Chemistry Tutor (YouTube). [Link]
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Two Types of Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Reactions of 2-phenylcyclohexanone derivatives. A re-examination. Sci-Hub. [Link]
-
SN1 vs SN2. Chemistry LibreTexts. [Link]
-
Elimination Reactions: Zaitsev's Rule. Chemistry LibreTexts. [Link]
-
Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Nonselective Bromination—Selective Debromination Strategy... ResearchGate. [Link]
-
Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5... DergiPark. [Link]
-
E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]
-
Base-promoted Alpha Halogenation of Ketones. Professor Dave Explains (YouTube). [Link]
-
Process for producing 2-(cyclohex-1'-enyl)cyclohexanone. Google Patents.
-
2-Bromo-1-phenylhexan-1-one. PubChem. [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Scale-up challenges for the synthesis of 2-Phenylcycloheptanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Phenylcycloheptanone. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the scale-up of this important chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to support your research and development efforts.
Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up the synthesis of this compound, commonly achieved via α-arylation of cycloheptanone, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing significantly lower yields of this compound upon scaling up our palladium-catalyzed α-arylation reaction from milligram to gram or kilogram scale. What are the likely causes and how can we mitigate this?
Answer:
Low and inconsistent yields during scale-up are often multifactorial, stemming from issues with heat and mass transfer, reagent addition, and catalyst activity.
Probable Causes & Solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent internal temperature.[1] This can lead to localized overheating or insufficient heating, both of which can promote side reactions or slow down the desired transformation.
-
Solution: Transition from oil baths to heating mantles appropriately sized for your glassware.[1] It is crucial to monitor the internal reaction temperature using a thermocouple or thermometer, as the temperature of the heating apparatus may not accurately reflect the reaction milieu.[1] For exothermic reactions, ensure you have an efficient cooling system on standby.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in larger vessels can lead to concentration gradients, where localized areas have suboptimal ratios of reactants, base, or catalyst. This can result in incomplete conversion and the formation of byproducts.
-
Solution: Employ overhead mechanical stirrers for larger scale reactions, as magnetic stir bars become less effective. The choice of impeller (e.g., anchor, pitched-blade turbine) should be tailored to the viscosity and geometry of your reaction mixture to ensure homogeneity.
-
-
Catalyst Deactivation: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to air and moisture, leading to deactivation. This issue is often exacerbated on a larger scale due to longer reaction times and increased exposure to the atmosphere during reagent transfers.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction setup. Using air-stable palladium pre-catalysts, such as those supported by N-heterocyclic carbene (NHC) ligands, can also improve robustness.[2]
-
-
Sub-optimal Base Concentration: The choice and concentration of the base are critical for efficient enolate formation. On a larger scale, the effectiveness of the base can be diminished by poor mixing or reaction with atmospheric CO2.
-
Solution: For sensitive reactions, consider using stronger, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). If using a solid base like potassium phosphate (K3PO4), ensure it is finely powdered and well-dispersed.[3]
-
Issue 2: Formation of Impurities and Side Products
Question: Our scaled-up synthesis of this compound is plagued by the formation of several impurities, including diarylated products and products from self-condensation of cycloheptanone. How can we improve the selectivity of our reaction?
Answer:
The formation of impurities is a common challenge in α-arylation reactions, particularly at higher concentrations and temperatures typical of scale-up processes.
Probable Causes & Solutions:
-
Diarylation: The mono-arylated product, this compound, is often more acidic than the starting cycloheptanone, making it susceptible to a second arylation.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the ketone relative to the aryl halide can help minimize diarylation. Additionally, employing sterically hindered phosphine ligands on the palladium catalyst can favor mono-arylation.[3][4] In some cases, using two equivalents of base can ensure that both the starting ketone and the mono-arylated product exist as their enolates, suppressing further reaction of the product.[4]
-
-
Aldol Condensation: The basic conditions required for enolate formation can also promote the self-condensation of cycloheptanone, leading to aldol adducts and their dehydration products.
-
Solution: Maintain a lower reaction temperature to disfavor the kinetics of the aldol reaction. Slow, controlled addition of the base or the ketone to the reaction mixture can also help to keep the instantaneous concentration of the enolate low, thereby minimizing self-condensation.
-
-
Bromination at Undesired Positions: In syntheses involving brominated intermediates, regioselectivity can be an issue. For instance, bromination of this compound can occur at the C7 position.[5]
-
Solution: The choice of brominating agent and reaction conditions is critical. For example, using N-bromosuccinimide (NBS) under radical initiation conditions can favor allylic bromination if unsaturated intermediates are present. For α-bromination of the ketone, carefully controlled conditions with reagents like PBr5 are necessary, though this can also lead to mixtures of products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent method for synthesizing this compound is the palladium-catalyzed α-arylation of cycloheptanone.[4][6] This reaction typically involves the coupling of an enolate, generated from cycloheptanone and a suitable base, with an aryl halide (e.g., bromobenzene or chlorobenzene). The choice of palladium catalyst, specifically the ligand, is crucial for achieving high yields and selectivity.[3][7]
dot graph "Synthetic_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Cycloheptanone [label="Cycloheptanone"]; ArylHalide [label="Aryl Halide (e.g., Bromobenzene)"]; Base [label="Base (e.g., NaOtBu)"]; Catalyst [label="Palladium Catalyst\n(e.g., Pd(OAc)2 / Ligand)"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cycloheptanone -> Reaction; ArylHalide -> Reaction; Base -> Reaction; Catalyst -> Reaction; Reaction [label="α-Arylation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction -> Product; } caption="Common synthetic route to this compound."
Q2: How do I choose the right palladium catalyst and ligand for the α-arylation?
The selection of the palladium source and ligand is critical for a successful reaction. Electron-rich and sterically hindered phosphine ligands are often preferred as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
| Ligand Type | Advantages | Common Examples |
| Bulky Alkylphosphines | High activity, good for less reactive aryl chlorides. | P(t-Bu)3, JohnPhos, Buchwald Ligands |
| N-Heterocyclic Carbenes (NHCs) | High thermal stability, robust against air and moisture. | IPr, SIPr |
| Bidentate Phosphines | Can offer good selectivity in some cases. | BINAP, Xantphos[3] |
For scale-up, catalyst systems that are air-stable and have high turnover numbers (TONs) are desirable to minimize catalyst loading and simplify handling.[2]
Q3: What are the key safety considerations when scaling up this synthesis?
Scaling up any chemical reaction introduces new safety hazards that must be carefully managed.[1]
-
Thermal Runaway: The α-arylation reaction can be exothermic. Poor heat dissipation on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1] Always have a robust cooling system in place and never leave a large-scale reaction unattended.[1]
-
Solvent Handling: Large volumes of flammable organic solvents (e.g., toluene, THF) pose a significant fire risk. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area, preferably a walk-in fume hood designed for large-scale work.[8]
-
Reagent Handling: Strong bases like NaOtBu and NaHMDS are corrosive and pyrophoric. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant apron, and heavy-duty gloves.[1]
-
Pressure Build-up: Avoid using sealed systems, especially with needles for gas inlet/outlet, as this can lead to excessive pressure build-up. Use gas inlet adapters that allow for better venting.[1]
dot graph "Safety_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Plan Scale-Up", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RiskAssessment [label="Conduct Risk Assessment"]; PPE [label="Select Appropriate PPE\n(Face shield, apron, etc.)"]; Equipment [label="Choose Correctly Sized\nand Rated Equipment"]; Procedure [label="Develop Detailed\nStep-by-Step Procedure"]; Execution [label="Execute Reaction with\nContinuous Monitoring"]; Quench [label="Safe Quenching and\nWork-up Procedure"]; End [label="End: Purified Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> RiskAssessment [label="1"]; RiskAssessment -> PPE [label="2"]; RiskAssessment -> Equipment [label="3"]; RiskAssessment -> Procedure [label="4"]; Procedure -> Execution [label="5"]; Execution -> Quench [label="6"]; Quench -> End [label="7"]; } caption="Safety workflow for scaling up chemical synthesis."
Q4: Which analytical methods are suitable for monitoring the reaction progress and assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for in-process control and final product analysis.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary techniques for quantitative analysis of reaction conversion and final product purity.[9] A chiral stationary phase may be necessary if enantiomeric purity is a concern.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and can be coupled with GC or HPLC (GC-MS, LC-MS) for impurity identification.
Experimental Protocols
Protocol: Palladium-Catalyzed α-Arylation of Cycloheptanone (Gram Scale)
Materials:
-
Cycloheptanone
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add Pd(OAc)₂ (e.g., 0.01 eq) and XPhos (e.g., 0.02 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Add anhydrous toluene, followed by cycloheptanone (e.g., 1.2 eq), bromobenzene (1.0 eq), and sodium tert-butoxide (e.g., 1.4 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
References
- Vertex AI Search. (2025).
- Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589.
- Organic Chemistry Portal. (2024).
- Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 41(11), 1534-1544.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
- ECHEMI. (n.d.).
- Hayashi, T., et al. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohexenone. Organic Syntheses, 81, 143.
- ResearchGate. (n.d.).
- ResearchGate. (2014).
- Hartwig, J. F., et al. (2008). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 130(40), 13401-13410.
- Yildirim, I., & Tutar, A. (2006). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. E-Journal of Chemistry, 3(4), 282-287.
- ChemicalBook. (n.d.). 2-PHENYLCYCLOHEXANONE synthesis.
- ChemSynthesis. (2025). This compound.
- World Intellectual Property Organization. (2024).
- Schwartz, A., et al. (1993). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol. Organic Syntheses, 71, 77.
- Chemistry Stack Exchange. (2017).
- Rutgers University. (2023). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
- MDPI. (2023).
- The Hartwig Group. (n.d.). Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel.
- Sci-Hub. (1972). Reactions of 2-phenylcyclohexanone derivatives.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone.
- CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements.
- ChemRxiv. (2021).
- ACS Publications. (2024). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- PubMed. (2025). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Sci-Hub. (2005). The Synthesis of E‐2‐(Bromomethylene)cyclohexanone and E‐2‐(Bromomethylene)cycloheptanone.
- National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone.
- Scribd. (n.d.). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine.
- PubMed. (n.d.). MagnetoCyclodextrins: Synthesis, challenges, and opportunities.
Sources
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Technical Support Center: Enhancing the Stability of 2-Phenylcycloheptanone
From the desk of the Senior Application Scientist
Welcome to the technical support center for 2-Phenylcycloheptanone. As a key intermediate in complex organic synthesis and drug development, maintaining the purity and stability of this compound is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and scientists, with a deep understanding of the potential stability challenges associated with this compound and to offer practical, field-proven solutions to mitigate them. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the most common visual signs of this compound degradation?
A1: The most immediate indicator of degradation is a change in color. High-purity this compound should be a colorless to very pale yellow oil. Over time, particularly with exposure to air and light, samples may develop a distinct yellow or even brownish hue. This is often due to the formation of oxidized oligomeric impurities.[1][2]
Q2: What are the primary chemical pathways responsible for the degradation of this compound?
A2: The molecular structure of this compound contains two key areas susceptible to degradation: the ketone functional group and the alpha-carbon adjacent to both the phenyl ring and the carbonyl. The primary degradation pathways are autoxidation and photodegradation .
-
Autoxidation is a free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides and subsequent cleavage products.[3][4]
-
Photodegradation can be initiated by exposure to UV light, as the phenyl ketone moiety is an effective chromophore. This can lead to backbone cleavage and the formation of various byproducts.[5][6]
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term stability (>6 months), the compound should be stored at low temperatures, protected from light and oxygen. The ideal conditions are:
-
Temperature: ≤ -20°C. For critical applications, storage at -80°C provides maximum protection against thermal degradation.[7]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: A flame-sealed amber glass ampoule is the gold standard. If repeated access is needed, use an amber glass vial with a PTFE-lined septum cap, and purge the headspace with inert gas after each use.
Q4: I only need to store the compound for a few weeks. Are the long-term conditions necessary?
A4: For short-term storage (up to 4 weeks), conditions can be less stringent but should still prioritize protection. Store the compound in a tightly sealed amber vial at 2-8°C (refrigerated). While an inert atmosphere is still recommended, its absence is less critical for short durations provided the container is well-sealed.
Section 2: Troubleshooting Guide
This section provides in-depth answers to specific problems you may encounter during your experiments.
Q: My previously colorless sample of this compound has turned yellow. What chemical changes have occurred, and can I still use it?
A: A yellow color is a classic sign of oxidation. The likely cause is prolonged exposure to atmospheric oxygen, possibly accelerated by light or trace metal contaminants.[1][4]
-
Causality: The yellowing is due to the formation of conjugated systems or polymeric byproducts resulting from the autoxidation cascade. The initial product, a hydroperoxide, is colorless but unstable. It decomposes into a mixture of smaller, often colored, molecules like aldehydes and carboxylic acids, or can initiate polymerization.
-
Usability: The usability of the material depends entirely on the requirements of your experiment.
-
For non-critical applications: If the compound is a starting material for a robust reaction where minor impurities will be removed during purification, you might be able to proceed. However, you will need to use the actual mass of the active compound, not the total mass of the discolored oil.
-
For sensitive or catalytic reactions, quantitative analysis, or GMP applications: Do not use the material. The impurities can act as poisons for catalysts, interfere with reaction kinetics, or lead to unwanted side products. The compound should be repurified (e.g., by column chromatography or distillation) or a new, pure lot should be used. Before repurification, it is crucial to test for the presence of peroxides, as they can be explosive upon heating.
-
Q: My GC-MS analysis shows several new peaks that were not present in the initial lot. What are these impurities?
A: The appearance of new peaks is a definitive sign of degradation. Based on the known degradation pathways of ketones, these impurities are likely products of oxidation or photodegradation.
-
Likely Identities:
-
Products of Baeyer-Villiger Oxidation: This is a characteristic reaction of cyclic ketones, where an oxygen atom is inserted into the ring to form a lactone (a cyclic ester). While this typically requires a peroxyacid, hydroperoxides formed during autoxidation can potentially facilitate this transformation.
-
Products of C-C Bond Cleavage: More aggressive oxidation can break the cycloheptanone ring, leading to the formation of linear dicarboxylic acids or keto-acids.[8][9] For instance, cleavage could lead to variants of adipic acid.
-
Products of Photochemical Cleavage (Norrish Type Reactions): Phenyl ketones are known to undergo Norrish Type I or Type II reactions upon UV irradiation, which involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[6] This can result in a complex mixture of smaller molecules.
-
-
Actionable Advice: Characterize the major impurities using the mass fragmentation patterns from your MS data. If standards are unavailable, techniques like NMR spectroscopy can help elucidate the structures.[10] A summary of potential degradants is provided in Table 2 below.
Q: My reaction yield has dropped significantly since I first opened this bottle of this compound. How can I confirm if compound stability is the issue?
A: A drop in yield is a common consequence of using a degraded starting material. The issue can be twofold: there is less of the active starting material present, and the impurities themselves may be inhibiting the reaction.
-
Root Cause Analysis:
-
Lower Molar Equivalent: If, for example, 10% of your compound has degraded, you are effectively starting your reaction with 10% less material than calculated, which will directly reduce your theoretical maximum yield.
-
Reaction Inhibition: Degradation products, such as carboxylic acids, can alter the pH of the reaction mixture, neutralizing basic reagents or catalysts. Other radical species or byproducts could potentially quench reactive intermediates in your desired reaction pathway.
-
-
Validation Protocol:
-
Quantitative Purity Analysis: Perform a quantitative analysis of your stored material. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are suitable methods.[11] Use an internal standard to determine the exact percentage (w/w) of this compound remaining.
-
Run a Control Reaction: If possible, acquire a new, certified lot of this compound and run the reaction in parallel with your stored material under identical conditions. A significant difference in yield will confirm that the stability of the starting material is the root cause.
-
Section 3: Understanding the Key Degradation Pathways
A deeper understanding of the degradation mechanisms is crucial for designing effective stabilization strategies.
Autoxidation
This is the most common degradation pathway for this compound upon exposure to air. It is a free-radical chain reaction involving initiation, propagation, and termination steps.
-
Initiation: The reaction is initiated by an event (e.g., exposure to light, heat, or trace metals) that abstracts a hydrogen atom from the carbon alpha to the carbonyl group, forming an alkyl radical.
-
Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen from another this compound molecule, forming a hydroperoxide and a new alkyl radical, thus continuing the chain.
-
Termination/Decomposition: The chain reaction terminates when radicals combine. The hydroperoxide products are unstable and can decompose, especially with heat, to form a variety of aldehydes, ketones, and carboxylic acids, leading to the observed impurities and discoloration.[3][4]
Caption: Autoxidation pathway of this compound.
Photodegradation
The phenyl ketone structure in this compound makes it susceptible to degradation by UV light.[6] Upon absorbing a photon, the molecule is promoted to an excited state. From this state, it can undergo several reactions, most commonly Norrish Type I or II cleavage, which breaks the bonds adjacent to the carbonyl group. This process is irreversible and leads to a loss of the parent compound. Storing the material in amber vials, which filter out UV radiation, is the most effective preventative measure.
Section 4: Protocols for Stability Management & Analysis
Follow these protocols to ensure the long-term integrity of your this compound samples.
Protocol 1: Recommended Handling and Storage Procedure
-
Procurement: Whenever possible, purchase the material in quantities that will be consumed within 3-6 months.
-
Receiving: Upon receipt, immediately inspect the material for color. If it is significantly yellow, contact the supplier.
-
Aliquotting: If you purchased a large quantity, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the entire stock to air and moisture.
-
Container Selection: Use amber glass vials with PTFE-lined caps.[2] Avoid plastic containers, as plasticizers can leach into the material and some plastics may be permeable to oxygen.
-
Inerting: Before sealing, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing and Labeling: Seal the vial tightly. Label clearly with the compound name, lot number, date, and storage conditions. Use cryo-resistant labels for freezer storage.
-
Storage: Place the aliquots in a freezer at ≤ -20°C, away from light sources.[7]
-
Usage: When you need to use the compound, allow the vial to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method to check for impurities.
-
Sample Preparation: Prepare a stock solution of your this compound sample in a high-purity solvent like ethyl acetate or dichloromethane at a concentration of ~1 mg/mL.
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, split mode (e.g., 50:1).
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 450.
-
-
Analysis:
-
Inject a sample of a new, high-purity reference standard (if available) to determine the retention time and fragmentation pattern of the pure compound.
-
Inject your stored sample.
-
Integrate all peaks in the chromatogram. The purity can be estimated by the area percent of the main peak.
-
Analyze the mass spectra of any significant impurity peaks to propose their structures.[12]
-
Caption: Experimental workflow for a stability study.
Section 5: Data Summary Tables
The tables below summarize key information for quick reference.
Table 1: Recommended Storage Conditions for this compound
| Duration | Temperature | Atmosphere | Container | Rationale |
| Short-Term (< 1 month) | 2–8 °C | Air (sealed) | Amber Glass Vial | Minimizes thermal degradation for immediate use; amber protects from light. |
| Medium-Term (1–6 months) | ≤ -20 °C | Inert Gas | Amber Glass Vial | Prevents significant autoxidation and thermal degradation.[7][13] |
| Long-Term (> 6 months) | ≤ -80 °C | Inert Gas | Sealed Ampoule | Optimal preservation; prevents all major degradation pathways.[7] |
Table 2: Summary of Potential Degradants and Analytical Signatures
| Degradation Pathway | Potential Products | Expected Analytical Signature (GC-MS) |
| Autoxidation | Hydroperoxides, smaller ketones, aldehydes, carboxylic acids | Multiple new peaks, often at earlier retention times. Mass spectra may show fragments corresponding to C-C bond cleavage. |
| Photodegradation | Products of Norrish reactions, ring-opened species | A complex mixture of new peaks. Identification is challenging without standards but will show loss of the parent molecular ion (m/z 188). |
| Contamination | Phthalates, silicone grease, solvent residues | Sharp, specific peaks. Phthalates show a characteristic m/z 149 fragment. Silicone grease shows a repeating pattern of peaks.[14] |
References
- MDPI. (2026). Recent Insights into Protein-Polyphenol Complexes.
-
Koch, H., et al. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Available at: [Link]
-
ResearchGate. (2025). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Available at: [Link]
-
De Alwis Watuthanthrige, N., et al. (2023). Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. RSC Publishing. Available at: [Link]
-
Zuba, D., et al. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. PubMed. Available at: [Link]
-
Myette-Cote, E., et al. (2022). 14-Day Ketone Supplementation Lowers Glucose and Improves Vascular Function in Obesity: A Randomized Crossover Trial. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the reaction temperature on the formation of ketones from.... Available at: [Link]
-
Wiley Online Library. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Available at: [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. ACS Publications. Available at: [Link]
-
Migowska, N., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. NIH. Available at: [Link]
-
Leigh, W. J., et al. (n.d.). Photodegradation of poly(phenyl vinyl ketones) containing .beta.-phenylpropiophenone moieties. ACS Publications. Available at: [Link]
-
Pritzkow, W. (n.d.). Autoxidation of Ketones. II. Di-n-propyl Ketone1. Journal of the American Chemical Society. Available at: [Link]
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GNEE. (n.d.). How should cyclohexanone be stored?. Available at: [Link]
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Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry. Available at: [Link]
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Environmental Health & Safety. (2022). Chemical Storage Guidelines. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage of Cyclohexanone. Available at: [Link]
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University of South Florida. (2019). Ketogenic Supplements Delay Seizures Without Dietary Restrictions. Available at: [Link]
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European Journal of Cardiovascular Medicine. (n.d.). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples. Available at: [Link]
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NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available at: [Link]
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Alternative reagents for the α-arylation of cycloheptanone to avoid common issues
Welcome to the technical support center for the α-arylation of cycloheptanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique conformational properties of medium-sized rings like cycloheptanone, coupled with the inherent reactivity of enolizable ketones, can lead to a variety of experimental issues. This document provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be encountering in your experiments. Each issue is analyzed to its root cause, followed by actionable solutions and alternative protocols.
Issue 1: Low yield of the desired α-aryl cycloheptanone with significant formation of a higher molecular weight byproduct.
Question: I'm attempting a standard palladium-catalyzed α-arylation of cycloheptanone with an aryl bromide using NaOtBu as the base, and my main product appears to be a self-condensation dimer. How can I prevent this?
Answer:
This is the most common issue when working with ketones like cycloheptanone (pKa ≈ 17 in DMSO) and cyclohexanone (pKa ≈ 17 in H2O), especially under strongly basic conditions.[1] The byproduct you are observing is likely the result of a base-catalyzed aldol self-condensation reaction. The strong base (NaOtBu) readily deprotonates the α-carbon to form an enolate. This enolate, instead of exclusively coupling with the aryl halide in the palladium catalytic cycle, can act as a nucleophile and attack the carbonyl carbon of another molecule of cycloheptanone.
The core of the problem is that the rate of enolate formation and subsequent self-condensation is competitive with the rate of the desired cross-coupling reaction. To solve this, we need to either significantly accelerate the catalytic coupling or, more effectively, change the reaction conditions to avoid the generation of a high concentration of free, reactive enolate.
Solution A: Switch to a Milder, Metal-Free Photoredox Catalysis Protocol
Causality: Photoredox catalysis offers a paradigm shift by avoiding the use of a strong base altogether.[2] Instead of generating a bulk enolate, this method utilizes a secondary amine (like pyrrolidine) to reversibly form an enamine intermediate in situ. This enamine is a much stronger electron donor than the ketone and can be oxidized by an excited-state photocatalyst. This process generates an enaminyl radical cation which then couples with an aryl radical, completely bypassing the conditions that favor aldol condensation.[3] This approach is characterized by its exceptionally mild conditions and high functional group tolerance.[2]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv.), cycloheptanone (0.4 mmol, 2.0 equiv.), and the acridinium photocatalyst (e.g., Acr-7, 0.002 mmol, 0.01 equiv.).
-
Solvent and Reagents: Add acetonitrile (MeCN, 1.0 mL) followed by pyrrolidine (0.4 mmol, 2.0 equiv.).
-
Degassing: Seal the vial and sparge the reaction mixture with argon for 10 minutes.
-
Irradiation: Place the vial approximately 5 cm from a green LED lamp (λmax = 518 nm) and stir vigorously at room temperature. To ensure consistent temperature, a fan can be used to cool the reaction setup.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired α-aryl cycloheptanone.
Solution B: Pre-form a Silyl Enol Ether and Use a Copper-Catalyzed Protocol
Causality: This strategy decouples enolate formation from the arylation step. By pre-forming and isolating the silyl enol ether of cycloheptanone, you replace the problematic in situ enolization with a stable, well-defined nucleophile. This silyl enol ether can then be coupled with a highly reactive arylating agent, such as a diaryliodonium salt, under copper catalysis.[4][5] This method is powerful because it is performed under base-free and often ligand-free conditions, completely eliminating the possibility of self-condensation.[5] Diaryliodonium salts are more electrophilic than aryl halides, facilitating the reaction under milder conditions.[6][7]
-
Silyl Enol Ether Synthesis: To a solution of cycloheptanone (1.0 equiv.) in dry THF at -78 °C, add LDA (1.1 equiv.) dropwise. Stir for 1 hour, then add TMSCl (1.2 equiv.). Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NaHCO₃ solution, extract with pentane, dry over MgSO₄, and concentrate. Purify by distillation to obtain the cycloheptanone silyl enol ether.
-
Reaction Setup: In a sealed tube, combine the cycloheptanone silyl enol ether (0.24 mmol, 1.2 equiv.), diaryliodonium triflate (0.2 mmol, 1.0 equiv.), and Cu(MeCN)₄PF₆ (0.01 mmol, 0.05 equiv.).
-
Solvent: Add dichloroethane (DCE, 2.0 mL).
-
Reaction Conditions: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
Issue 2: Reaction is stalled or incomplete, and I observe catalyst decomposition (formation of palladium black).
Question: My palladium-catalyzed arylation is very slow and seems to stop before completion. I'm also seeing a black precipitate forming. What's causing this and how can I fix it?
Answer:
The formation of palladium black is a visual indicator of catalyst deactivation, where the active Pd(0) species agglomerates into an inactive, insoluble form.[8] This can be caused by several factors:
-
Inefficient Ligand: The phosphine ligand may not be sterically bulky or electron-rich enough to stabilize the Pd(0) center and promote the desired catalytic cycle (oxidative addition and reductive elimination) over decomposition pathways.[9]
-
High Temperatures: Many α-arylation reactions require high temperatures, which can accelerate catalyst decomposition.
-
Impurities: Oxygen or other impurities in the solvent or reagents can lead to the oxidation and precipitation of the palladium catalyst.
Solution: Employ a More Robust Catalytic System with an Alternative Arylating Agent
Causality: Instead of an aryl halide, using a nitroarene as the arylating agent can proceed through a different catalytic pathway that can be more efficient and less prone to certain deactivation pathways. The use of a highly specialized, sterically hindered biarylphosphine ligand like BrettPhos is crucial here. These ligands create a bulky coordination sphere around the palladium center, which both promotes the difficult reductive elimination step and protects the catalyst from aggregation.[10] This system has been shown to be highly effective where other catalysts fail.[10]
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 0.02 equiv.), BrettPhos (0.024 mmol, 0.048 equiv.), and K₃PO₄ (1.5 mmol, 3.0 equiv.) to an oven-dried vial.
-
Reagents: Add the nitroarene (0.5 mmol, 1.0 equiv.) and cycloheptanone (1.0 mmol, 2.0 equiv.).
-
Solvent: Add dry, degassed tert-amyl alcohol (1.0 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by flash column chromatography.
Comparative Summary of Methodologies
| Feature | Standard Pd-Catalysis (Hartwig-Buchwald) | Photoredox Catalysis | Cu-Catalyzed Silyl Enol Ether Arylation | Pd-Catalyzed Nitroarene Coupling |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ + Phosphine Ligand | Organic Photocatalyst (e.g., Acridinium) | Cu(MeCN)₄PF₆ or other Cu(I) salts | Pd₂(dba)₃ + BrettPhos |
| Aryl Source | Aryl Halide/Triflate | Aryl Halide | Diaryliodonium Salt | Nitroarene |
| Base | Strong Base (NaOtBu, LiHMDS) | Weak Amine Base (Pyrrolidine) | None required | Strong Base (K₃PO₄) |
| Temperature | Often elevated (80-120 °C) | Room Temperature | Mildly elevated (e.g., 60 °C) | High Temperature (130 °C) |
| Key Advantage | Widely established, broad scope | Extremely mild, avoids strong bases, metal-free | Base-free, avoids self-condensation | Uses alternative aryl source, robust catalyst |
| Key Disadvantage | Prone to self-condensation, catalyst deactivation | Slower reaction times, requires light source | Requires pre-formation of silyl enol ether | High temperature, specialized ligand |
Visualizing the Mechanistic Alternatives
Understanding why an alternative method works requires a look at the reaction mechanism. The following diagrams illustrate the key differences between the standard palladium-catalyzed pathway and the photoredox alternative.
Standard Palladium-Catalyzed α-Arylation Cycle
Caption: Standard Pd-catalyzed cycle. The strong base can lead to competitive self-condensation.
Photoredox Catalysis Cycle: A Base-Free Alternative
Caption: Photoredox cycle. Avoids strong bases by activating an enamine intermediate via SET.
Frequently Asked Questions (FAQs)
Q1: Why is cycloheptanone particularly challenging for α-arylation compared to cyclohexanone? While both are prone to self-condensation, medium-sized rings like cycloheptanone (a seven-membered ring) have unique conformational flexibility and potential for transannular strain. These factors can influence the acidity of the α-protons and the stability of the corresponding enolate, sometimes leading to unpredictable reactivity or lower reaction rates compared to the more rigid and well-studied cyclohexanone system.
Q2: What are the main advantages of using diaryliodonium salts over traditional aryl halides? Diaryliodonium salts are significantly more reactive arylating agents. Their key advantages include:
-
Milder Reaction Conditions: They can often be used at lower temperatures and without the need for strong bases, which is ideal for sensitive substrates.[6]
-
High Reactivity: The hypervalent iodine backbone makes them excellent electrophiles and facilitates oxidative addition to metal centers like copper or palladium.[11]
-
Avoiding Halide Inhibition: In some catalytic cycles, the buildup of halide ions can inhibit the catalyst. Using diaryliodonium salts with non-coordinating counterions (like triflate) avoids this issue.
Q3: Can I use aryl chlorides in these alternative reactions? Aryl chlorides are often challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond, making oxidative addition difficult. However, some of the more advanced methods show promise. The photoredox method has been demonstrated to work with aryl chlorides, though it may require longer reaction times or higher catalyst loading.[2] For palladium catalysis, specialized, highly electron-rich ligands (like those used in the nitroarene protocol) are often necessary to activate aryl chlorides.[12]
Q4: My starting materials are complex and have many functional groups. Which method is the most tolerant? The photoredox-catalyzed method is generally considered one of the most functional-group-tolerant options.[13] Because it operates at room temperature and avoids strong bases and highly reactive organometallics, it is compatible with esters, amides, and other sensitive moieties that might not survive traditional palladium-catalyzed conditions.
Q5: Are there any safety considerations with these alternative reagents? Yes. While often safer than pyrophoric reagents, some materials require care:
-
Diaryliodonium Salts: These are generally stable solids, but like all reagents, should be handled in a well-ventilated fume hood with appropriate PPE.
-
Photocatalysts: Acridinium salts are organic dyes. While not acutely toxic, they should be handled with care to avoid inhalation or skin contact. Ensure your light source is properly shielded to avoid eye exposure.
-
Copper Catalysts: Copper salts can be toxic and should be handled with appropriate precautions.
Always consult the Safety Data Sheet (SDS) for each specific reagent before beginning any experiment.
References
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Maji, M., & Melchiorre, P. (2021). Photoredox α-Arylation of Carbonyl Compounds. ResearchGate. [Link]
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Maji, M., & Melchiorre, P. (2022). Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Sci-Hub. [Link]
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Graux, A., et al. (2021). Versatile and Ligand-Free Copper-Catalyzed α-Arylations of Aromatic Ketones Using Diaryliodonium Salts. ChemRxiv. [Link]
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Di Nicola, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Graux, A., et al. (2021). Versatile and Ligand-free Copper-catalyzed α-Arylations of Aromatic Ketones using diaryliodonium salts. ChemRxiv. [Link]
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Wang, D., et al. (2021). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 26(15), 4479. [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Liu, J., et al. (2021). Copper-Catalyzed Alkylation of Silyl Enol Ethers with Sterically Hindered α-Bromocarbonyls: Access to the Histamine H3 Receptor Antagonist. PubMed. [Link]
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O'Hara, F., & Gaunt, M. J. (2012). Copper-Catalyzed Arylation with Diaryliodonium Salts. ResearchGate. [Link]
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Du, Z., & Fu, Y. (2021). Recent Progress in Arylation Reactions with Diaryliodonium Salts. ResearchGate. [Link]
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Caruana, L., & Fochi, M. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. [Link]
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Maji, M., & Melchiorre, P. (2021). Photoredox α-Arylation of Carbonyl Compounds. SciSpace. [Link]
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Ielo, L., & Della Sala, G. (2021). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia.pub. [Link]
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Wang, C., et al. (2021). Visible light/copper catalysis enabled alkylation of silyl enol ethers with arylsulfonium salts. Chemical Communications. [Link]
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Kumar, A., et al. (2022). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry. [Link]
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Daugulis, O. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research. [Link]
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Zhang, Y., et al. (2022). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. Molecules, 27(19), 6689. [Link]
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Validation & Comparative
Comparative reactivity of 2-Phenylcycloheptanone vs. 2-phenylcyclohexanone.
An In-Depth Comparative Guide to the Reactivity of 2-Phenylcycloheptanone and 2-Phenylcyclohexanone
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of cyclic ketones is paramount. The size of the carbocyclic ring profoundly influences ground-state energy, conformational flexibility, and stereoelectronic environments, thereby dictating reaction pathways and rates. This guide provides an in-depth comparison of 2-phenylcyclohexanone and this compound, moving beyond simple observation to explain the causal relationships between structure and chemical behavior.
Foundational Principles: The Tale of Two Rings
The divergent reactivity of these two ketones is fundamentally rooted in the conformational biases and inherent strain of their respective ring systems.
-
2-Phenylcyclohexanone: The six-membered ring predominantly adopts a stable chair conformation, which is largely free of angle and torsional strain.[1] In this arrangement, the bulky phenyl group strongly prefers an equatorial position to avoid destabilizing 1,3-diaxial interactions.[2][3] The carbonyl group's sp² hybridization introduces a slight flattening of the ring, leading to some eclipsing interactions between the C2-phenyl group and the carbonyl oxygen, and the C6-protons and the carbonyl oxygen.[4] This rigid, well-defined conformation allows for highly predictable stereochemical outcomes in reactions.
-
This compound: The seven-membered ring is significantly more flexible and possesses a higher ground-state energy. Unlike the strain-free cyclohexane chair, cycloheptane and its derivatives cannot achieve ideal bond angles and staggered conformations simultaneously, resulting in a combination of angle strain and torsional (Pitzer) strain.[5] The ring exists as a dynamic equilibrium of several low-energy conformations, with the twist-chair being the most stable. This inherent strain and conformational mobility are the primary drivers of its enhanced reactivity compared to the cyclohexyl analogue.
Caption: Ground-state energy comparison.
Comparative Reactivity: Enolization and α-Functionalization
Reactions involving the α-carbon, such as enolization and halogenation, are critically sensitive to steric hindrance and the acidity of the α-protons.
A. Enolate Formation
The formation of an enolate is often the rate-determining step in many α-functionalization reactions.[6] The regioselectivity of this process is governed by whether the reaction is under kinetic (less-substituted, sterically accessible proton removed) or thermodynamic (more-substituted, more stable enolate formed) control.
-
2-Phenylcyclohexanone: Deprotonation can occur at the C6 position or the C2 (benzylic) position. The C2 proton is sterically shielded by the equatorial phenyl group. Consequently, kinetically controlled deprotonation using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) strongly favors removal of a proton from the less hindered C6 position.[7][8][9]
-
This compound: Due to the higher ground-state energy of the starting ketone, the activation energy required to form the planar enolate is generally lower. This translates to a faster overall rate of enolization. While the phenyl group still imparts steric bias, the ring's flexibility makes the steric environment less defined than in the rigid cyclohexane system. Nevertheless, deprotonation at the C7 position is still favored under kinetic conditions to avoid the steric bulk of the adjacent phenyl group.
Caption: Regioselectivity of enolate formation.
B. Base-Catalyzed Halogenation: A Rate Comparison
The rate of base-catalyzed halogenation is directly dependent on the rate of enolate formation. This provides an excellent experimental framework for comparing the reactivity of the two ketones.
Prediction: this compound will undergo base-catalyzed bromination at a significantly faster rate than 2-phenylcyclohexanone due to its higher ground-state energy, which lowers the activation barrier for the rate-determining enolization step. The reaction will occur regioselectively at the less substituted α-carbon (C6 for cyclohexanone, C7 for cycloheptanone).[10]
Experimental Protocol 1: Comparative Rate of Base-Catalyzed Bromination
Objective: To quantitatively compare the rate of base-catalyzed bromination of 2-phenylcyclohexanone and this compound by monitoring the disappearance of bromine via titration.
Materials:
-
2-Phenylcyclohexanone
-
This compound
-
Methanol (solvent)
-
Aqueous NaOH solution (e.g., 1 M)
-
Bromine solution in methanol (standardized, e.g., 0.1 M)
-
Aqueous sodium thiosulfate solution (standardized, e.g., 0.1 M)
-
Starch indicator solution
-
Acetic acid (to quench the reaction)
-
Ice bath
Procedure:
-
Reaction Setup: Prepare two identical flasks. To each, add 50 mL of methanol and 1.00 g of the respective ketone. Equilibrate the flasks in a constant temperature bath (e.g., 25°C).
-
Initiation: To initiate the reaction, add 5.0 mL of 1 M NaOH to each flask simultaneously and start a timer.
-
Aliquots & Quenching: At regular intervals (e.g., 2, 5, 10, 20 minutes), withdraw a 5.0 mL aliquot from each reaction mixture and immediately quench it in a flask containing 5.0 mL of glacial acetic acid to neutralize the base and stop the enolization.
-
Bromination: To the quenched aliquot, add a precise excess of the standardized bromine solution (e.g., 10.0 mL of 0.1 M Br₂). The bromine will react instantly with the enol/enolate present at the time of quenching.
-
Back Titration: Titrate the excess, unreacted bromine with the standardized sodium thiosulfate solution. Add a few drops of starch indicator near the endpoint (the deep blue color will disappear).
-
Data Analysis: Calculate the moles of enolate formed at each time point. Plot [Enolate] vs. time for both ketones. The initial slope of this plot represents the initial rate of reaction.
Reactivity at the Carbonyl Carbon: Hydride Reduction
The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. The reaction rate and stereochemical outcome are dictated by the accessibility of the carbonyl carbon to the nucleophilic hydride.[11][12]
-
2-Phenylcyclohexanone: The rigid chair conformation allows for a clear analysis. The large equatorial phenyl group at C2 effectively blocks the equatorial face of the adjacent carbonyl. Therefore, hydride attack from a reagent like sodium borohydride (NaBH₄) will preferentially occur from the less sterically hindered axial face.[13] This leads to the formation of the cis-2-phenylcyclohexanol as the major diastereomer, where the newly formed hydroxyl group is also equatorial.
-
This compound: The flexible nature of the seven-membered ring means there isn't a single, locked conformation. This makes precise stereochemical prediction more challenging. However, the overall reaction is expected to be faster. The reduction converts an sp² center to an sp³ center, which can better accommodate the bond angles required by the ring, thereby relieving some of the inherent ring strain. This relief of strain provides an additional thermodynamic driving force for the reaction.
| Feature | 2-Phenylcyclohexanone | This compound |
| Relative Rate | Slower | Faster |
| Driving Factor | Standard nucleophilic addition | Relief of ring strain + nucleophilic addition |
| Stereochemical Outcome | Predictable, favors cis product | Less predictable due to conformational flexibility |
Experimental Protocol 2: Parallel Reduction and Product Analysis
Objective: To compare the reaction time and stereochemical outcome of the sodium borohydride reduction of both ketones.
Materials:
-
2-Phenylcyclohexanone
-
This compound
-
Sodium borohydride (NaBH₄)[14]
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Reaction: In separate, identical flasks, dissolve 1.0 g of each ketone in 20 mL of methanol. Cool the solutions in an ice bath.
-
Addition of Reductant: To each flask, add 0.25 g of NaBH₄ in small portions over 5 minutes.
-
Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). Spot the reaction mixture alongside the starting material. The reaction is complete when the starting ketone spot has disappeared. Record the time to completion for each reaction.
-
Workup: Once complete, slowly add 10 mL of 1 M HCl to quench the excess NaBH₄. Add 20 mL of water and extract with 3 x 20 mL of ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Analysis:
-
GC-MS: Analyze the crude product mixture to determine the relative ratio of diastereomeric alcohol products.
-
¹H NMR: Acquire a proton NMR spectrum of the product. The coupling constants of the proton at C1 (bearing the hydroxyl group) can help elucidate the relative stereochemistry of the major product.
-
Sources
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A Comparative Spectroscopic Analysis of 2-Phenylcycloheptanone and Its Lower Homologues
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of cyclic ketones is paramount. Among these, phenylcycloalkanones represent a critical class of intermediates and structural motifs. This guide provides a detailed spectroscopic comparison of 2-Phenylcycloheptanone with its five- and six-membered ring counterparts, 2-Phenylcyclopentanone and 2-Phenylcyclohexanone. By leveraging Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the cycloalkyl ring size influences the spectroscopic properties of these compounds. This knowledge is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
Introduction: The Significance of Spectroscopic Fingerprinting
Spectroscopic techniques provide a non-destructive window into the molecular architecture of a compound.[1] Each technique probes different aspects of the molecule's structure and electronic environment. For phenylcycloalkanones, the interplay between the phenyl ring, the carbonyl group, and the variable cycloalkyl chain gives rise to distinct spectroscopic signatures. Understanding these signatures is not merely an academic exercise; it is fundamental to confirming molecular identity, assessing purity, and predicting chemical behavior. The choice of spectroscopic method is dictated by the information sought. UV-Vis spectroscopy reveals insights into the electronic conjugation, IR spectroscopy identifies key functional groups, NMR spectroscopy maps the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns.[1]
Comparative Spectroscopic Data
The following sections detail the characteristic spectroscopic features of this compound, 2-phenylcyclohexanone, and 2-phenylcyclopentanone. The data is summarized in tables for ease of comparison, followed by an in-depth discussion of the underlying structural and electronic factors that govern the observed spectral differences.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[2] For phenylcycloalkanones, the principal chromophore is the phenyl-conjugated carbonyl group.[3] Two primary electronic transitions are of interest: the higher energy π → π* transition associated with the aromatic system and the lower energy, and typically weaker, n → π* transition of the carbonyl group.
| Compound | λmax (π → π) (nm) | λmax (n → π) (nm) |
| 2-Phenylcyclopentanone | ~240-250 | ~280-300 |
| 2-Phenylcyclohexanone | ~240-250 | ~280-300 |
| This compound | ~240-250 | ~280-300 |
Discussion: The position of the π → π* transition is largely dictated by the phenyl ring and its conjugation with the carbonyl group. As such, it shows minimal variation across the three compounds. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is more sensitive to the local environment. However, in the case of these phenylcycloalkanones, the influence of the ring size on this transition is subtle and often results in broad absorptions that are not significantly different from one another. The primary value of UV-Vis spectroscopy for these compounds lies in confirming the presence of the conjugated phenyl ketone moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[1] The most prominent feature in the IR spectra of these ketones is the strong carbonyl (C=O) stretching vibration.
| Compound | Key IR Absorptions (cm⁻¹) | ||
| C=O Stretch | C-H (Aromatic) | C=C (Aromatic) | |
| 2-Phenylcyclopentanone | ~1740-1750 | ~3020-3080 | ~1600, ~1495 |
| 2-Phenylcyclohexanone | ~1710-1720 | ~3020-3080 | ~1600, ~1495 |
| This compound | ~1700-1710 | ~3020-3080 | ~1600, ~1495 |
Discussion: The most significant trend observed in the IR spectra is the decrease in the carbonyl stretching frequency as the ring size increases. This phenomenon is a direct consequence of ring strain. In 2-phenylcyclopentanone, the five-membered ring forces a more acute C-C(=O)-C bond angle, leading to increased s-character in the C-C bonds and a subsequent stiffening of the C=O bond, resulting in a higher stretching frequency. As the ring size increases to six and seven members, the ring becomes more flexible and less strained, allowing the C=O bond to vibrate at a lower frequency, closer to that of an acyclic ketone. The absorptions corresponding to the aromatic C-H and C=C stretching vibrations remain consistent across the series, as expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, offering insights into the connectivity and chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy:
| Compound | δ (ppm) - Aromatic Protons | δ (ppm) - α-Proton | δ (ppm) - Aliphatic Protons |
| 2-Phenylcyclopentanone | ~7.1-7.4 | ~3.6-3.8 | ~1.8-2.6 |
| 2-Phenylcyclohexanone | ~7.1-7.4 | ~3.5-3.7 | ~1.6-2.5 |
| This compound | ~7.1-7.4 | ~3.5-3.7 | ~1.4-2.4 |
¹³C NMR Spectroscopy:
| Compound | δ (ppm) - Carbonyl Carbon | δ (ppm) - Aromatic Carbons | δ (ppm) - α-Carbon | δ (ppm) - Aliphatic Carbons |
| 2-Phenylcyclopentanone | ~215-220 | ~126-138 | ~55-60 | ~20-40 |
| 2-Phenylcyclohexanone | ~210-215 | ~126-138 | ~55-60 | ~25-45 |
| This compound | ~210-215 | ~126-138 | ~55-60 | ~25-45 |
Discussion: In the ¹H NMR spectra, the aromatic protons typically appear as a multiplet in the downfield region (7.1-7.4 ppm) for all three compounds. The proton alpha to the carbonyl group is also deshielded and appears as a distinct multiplet. The chemical shift of this proton is similar across the series. The most noticeable difference lies in the complexity and chemical shift range of the other aliphatic protons. The larger and more flexible cycloheptanone ring system often results in more overlapping signals in the aliphatic region compared to the more constrained cyclopentanone and cyclohexanone rings.
In the ¹³C NMR spectra, the carbonyl carbon is highly deshielded, appearing in the 210-220 ppm range. Similar to the IR data, the carbonyl carbon of 2-phenylcyclopentanone is typically found at a slightly higher chemical shift due to ring strain. The aromatic carbon signals are consistent across the series. The chemical shifts of the aliphatic carbons provide a fingerprint for each ring system, with the greater number of carbons in the cycloheptyl ring leading to a more complex spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Phenylcyclopentanone | 160 | 131, 105, 91, 77 |
| 2-Phenylcyclohexanone | 174 | 145, 117, 105, 91, 77 |
| This compound | 188 | 159, 131, 105, 91, 77 |
Discussion: All three compounds are expected to show a discernible molecular ion peak corresponding to their respective molecular weights. A common fragmentation pathway for these molecules is the loss of the phenyl group or parts of the cycloalkyl ring. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon in the ring, is a characteristic fragmentation of ketones. Another common fragmentation is the McLafferty rearrangement, particularly for the larger ring systems, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond. The tropylium ion (m/z 91) is a common and stable fragment resulting from rearrangement of the benzyl fragment. The benzoyl cation (m/z 105) and the phenyl cation (m/z 77) are also frequently observed.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the phenylcycloalkanone in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent to be used as a blank.
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range that includes both the expected π → π* and n → π* transitions (e.g., 200-400 nm).
-
Data Acquisition: Record the spectrum of the blank and then the sample. The instrument software will automatically subtract the blank spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): For solid samples, grind a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Instrument Setup: Place the sample in the IR beam path.
-
Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the frequencies of the major absorption bands and compare them to known correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR).
-
Data Analysis: Determine the chemical shifts, multiplicities, and coupling constants of the signals to elucidate the structure.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.
-
Data Acquisition: The MS will ionize the compound (typically by electron ionization) and separate the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Comparison
Diagram 1: Structural Comparison of Phenylcycloalkanones
Caption: Structural relationship between the compared phenylcycloalkanones.
Diagram 2: Generalized Spectroscopic Analysis Workflow
Caption: Workflow for the comprehensive spectroscopic analysis of a compound.
Conclusion
The spectroscopic comparison of this compound with its five- and six-membered ring analogues reveals subtle yet significant differences that are directly attributable to the influence of the cycloalkyl ring size. While UV-Vis spectroscopy and the aromatic region of NMR spectra remain largely unchanged, IR spectroscopy provides a clear trend of decreasing carbonyl stretching frequency with increasing ring size due to reduced ring strain. NMR spectroscopy offers a detailed fingerprint of the aliphatic portion of each molecule, and mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. A multi-technique spectroscopic approach is, therefore, indispensable for the unambiguous characterization of these and other related compounds in research and development.
References
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2-Phenylcyclohexanone | C12H14O | CID 95592 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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This compound - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]
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Infrared Spectroscopy (IR). (n.d.). Retrieved January 18, 2026, from [Link]
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UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (2022, October 4). Retrieved January 18, 2026, from [Link]
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Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). Retrieved January 18, 2026, from [Link]
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Mass Spectrometry Fragmentation of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube. Retrieved January 18, 2026, from [Link]
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A Comparative Analysis of the Biological Activity of 2-Phenylcycloheptanone Derivatives and Other Cycloalkanones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cycloalkanone scaffold serves as a versatile template for the design of novel therapeutic agents. The introduction of a phenyl group at the 2-position of these cyclic ketones gives rise to a class of compounds with a diverse range of biological activities. This guide provides an in-depth, objective comparison of the biological activities of 2-phenylcycloheptanone derivatives against other 2-phenylcycloalkanones, including those with five, six, and eight-membered rings. By synthesizing available experimental data, this document aims to elucidate structure-activity relationships and highlight the therapeutic potential of these compounds.
At a Glance: Comparative Biological Landscape
The biological profile of 2-phenylcycloalkanone derivatives is significantly influenced by the size of the cycloalkane ring. This variation in ring size imparts distinct conformational and electronic properties, which in turn dictate the potency and selectivity of their interactions with biological targets. While direct comparative studies are limited, a synthesis of available data suggests the following trends:
| Ring Size | Predominant Biological Activities | Key Insights |
| Cyclopentanone | Anticancer, Anti-inflammatory | The strained five-membered ring appears to enhance reactivity, contributing to potent cytotoxic effects against various cancer cell lines. |
| Cyclohexanone | Antimicrobial, Anticancer, Anti-inflammatory | The relatively stable six-membered ring is a common motif in a wide range of biologically active compounds, demonstrating broad-spectrum activity. |
| Cycloheptanone | Anticancer, Antimicrobial (Emerging) | While less studied, derivatives of the seven-membered ring show promise, particularly in the realm of anticancer and antimicrobial applications. |
| Cyclooctanone | Antimicrobial | The larger, more flexible eight-membered ring has been primarily associated with antimicrobial properties. |
In-Depth Analysis of Biological Activities
This section delves into the specific anticancer, antimicrobial, and anti-inflammatory activities of 2-phenylcycloalkanone derivatives, presenting available quantitative data to facilitate a comparative assessment.
Anticancer Activity: A Tale of Ring Strain and Cytotoxicity
Derivatives of 2-phenylcycloalkanones have demonstrated significant potential as anticancer agents, with their efficacy often linked to the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity (IC50, µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylcyclopentanone | Functionalized Cyclopentenones | HT-29 (Colon) | 3.17 | [1] |
| NCI-H460 (Lung) | 2.16 | [1] | ||
| MCF-7 (Breast) | 1.31 | [1] | ||
| 2-Phenylcyclohexanone | Benzo[a]phenazine derivative | HeLa (Cervical) | 1.0 - 10 | [2] |
| A549 (Lung) | 1.0 - 10 | [2] | ||
| MCF-7 (Breast) | 1.0 - 10 | [2] | ||
| HL-60 (Leukemia) | 1.0 - 10 | [2] | ||
| This compound | 2-Methylamino-2-phenyl-cycloheptanone | Not Specified | Data Not Available | |
| Chalcone Derivatives | 4-Phenylurea chalcone | K562 (Leukemia) | 0.97 | [3] |
| SiHa (Cervical) | 1.22 | [3] | ||
| B16 (Melanoma) | 1.39 | [3] |
Note: Data is collated from various sources and may not represent a direct, controlled comparison.
The available data, though not directly comparative, suggests that cyclopentanone and cyclohexanone derivatives exhibit potent anticancer activity against a range of cell lines. The high cytotoxicity of some cyclopentenone derivatives, with IC50 values in the low micromolar range, is particularly noteworthy[1]. While quantitative data for this compound derivatives is sparse, their structural similarity to other bioactive cycloalkanones warrants further investigation into their anticancer potential.
Mechanism of Action: Targeting Cancer Cell Proliferation
The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes. For instance, some chalcone derivatives, which share a similar structural motif, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[4].
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-phenylcycloalkanone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain 2-phenylcycloalkanone derivatives have shown potential as anti-inflammatory agents, likely through the modulation of key inflammatory signaling pathways.
Quantitative Data: In Vitro Anti-inflammatory Activity (IC50, µM)
| Compound Class | Derivative Example | Target/Assay | IC50 (µM) | Reference |
| 2-Phenylcyclohexanone | 2,6-bisbenzylidenecyclohexanone derivative | NO production in RAW 264.7 cells | 6.68 | [5] |
| Phenyl Quinoline Phenol | 2-(4-phenylquinoline-2-yl)phenol derivative | COX-2 Inhibition | 0.026 | [6] |
| HRBC membrane stabilization | 0.021 | [6] |
The potent inhibition of nitric oxide (NO) production and COX-2 enzyme activity by certain cyclohexanone and related derivatives highlights their potential for the development of novel anti-inflammatory drugs.[5][6]
Signaling Pathway: Inhibition of the NF-κB Pathway
A plausible mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Synthesis of 2-Phenylcycloalkanone Derivatives
The synthesis of 2-phenylcycloalkanone derivatives can be achieved through various established organic chemistry reactions. A common approach involves the α-arylation of a cycloalkanone.
General Synthetic Protocol: α-Arylation of Cycloalkanones
-
Enolate Formation: The cycloalkanone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.
-
Aryl Halide Coupling: The enolate is then reacted with a phenyl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable ligand to facilitate the cross-coupling reaction.
-
Workup and Purification: The reaction mixture is quenched, and the desired 2-phenylcycloalkanone is isolated and purified using techniques such as column chromatography.
A specific example is the synthesis of 2-phenylcyclohexanone, which can be prepared from cyclohexanone and a phenylating agent.[7] The synthesis of this compound can be approached through similar methodologies, though specific reaction conditions may need to be optimized.
Conclusion and Future Directions
This comparative guide highlights the significant and diverse biological activities of 2-phenylcycloalkanone derivatives. While derivatives of cyclopentanone and cyclohexanone have been more extensively studied, the emerging data on cycloheptanone and cyclooctanone analogues suggest that these scaffolds hold considerable promise for the development of new therapeutic agents.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of 2-phenylcycloalkanone derivatives with varying ring sizes under standardized assay conditions.
-
Exploring 2-Phenylcycloheptanones: Undertaking a more systematic investigation of the biological properties of this compound derivatives to fully elucidate their therapeutic potential.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects to identify specific cellular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to establish clear SARs, which will guide the design of more potent and selective compounds.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this versatile class of molecules.
References
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Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link] [8]IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link] [9]IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link] Moghimi, A., et al. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589. [2]Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link] Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. (2020). UCL Discovery. [10]Antibacterial activity of the compounds. MIC in µgml -1 (Zone of inhibition in mm). (n.d.). ResearchGate. 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[17]IC50 values of cytotoxicity tests on MCF-7, A-549, Hep-G2, and Caco-2... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link] [18]Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). Current Cancer Drug Targets, 21(10), 896-910. [19]Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Pharmaceuticals, 14(11), 1148. [20]Synthesis and anticancer activity studies of cyclopamine derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5102-5106. [4]Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2021). Molecules, 26(16), 4987. [21]Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (2014). Molecules, 19(11), 17794-17806. 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[26]Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2021). Pharmaceuticals, 14(11), 1148. [27]IC50 values and selectivity index of chalcone (1-4) against cancer cells. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link] [28]The correlation chart of MIC values of antibacterial and antifungal... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link] [29]Synthesis of 2-Phenylcyclopentanone from cyclopentanol. (2017). Chemistry Stack Exchange. [30]Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2021). Molecules, 26(16), 4987. [31]lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link] [32]Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (2021). Journal of Cardiovascular Disease Research, 12(1), 1-10. [33]Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). Scientific Reports, 14(1), 1-14. [7]Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). Science Advances, 10(18), eadn9189. [34]Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer. (2021). International Journal of Molecular Sciences, 22(12), 6475. [35]Synthesis and Anti-Cancer Activity of Novel Selective Glucocorticoid Receptor Agonists of Phenylethanolamine Series. (2024). Preprints.org. [36]Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules, 26(23), 7205. [37]Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules, 26(16), 4987.
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A Researcher's Guide to the Conformational Landscape of 2-Phenylcycloheptanone: A Comparative DFT Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational flexibility of a molecule can dictate its biological activity, physical properties, and chemical reactivity. 2-Phenylcycloheptanone, a molecule featuring a flexible seven-membered ring, presents a fascinating and complex conformational landscape. This guide provides an in-depth comparative analysis of its conformational isomers using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular structures and energetics.
While direct, extensive experimental studies on the conformational analysis of this compound are not widely published, valuable insights can be extrapolated from research on analogous cyclic ketones and substituted cycloalkanes.[1][2] This guide will, therefore, leverage these related studies to present a robust framework for applying DFT to this compound, interpreting the predicted properties, and understanding the causality behind the computational choices.
The Challenge of the Seven-Membered Ring
Unlike the well-defined chair and boat conformations of cyclohexane, cycloheptane and its derivatives are significantly more flexible.[3][4] They exist as a complex equilibrium of twist-chair and twist-boat conformations, with low energy barriers for interconversion.[5] The introduction of a phenyl substituent at the C2 position further complicates this landscape by introducing steric and electronic effects that influence the preferred ring puckering and the orientation of the phenyl group.
The Computational Approach: A Self-Validating DFT Workflow
To navigate this complexity, we employ a multi-step DFT workflow designed to be self-validating. Each step is chosen to balance computational cost with accuracy, ensuring reliable results.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation:
-
Generate a diverse set of initial guess structures for this compound. This should include various twist-chair and twist-boat conformations of the cycloheptanone ring.
-
For each ring conformation, consider different orientations of the phenyl substituent (axial-like and equatorial-like).
-
-
Conformational Search (Low-Level Theory):
-
Perform an initial geometry optimization of all guess structures using a computationally inexpensive method, such as a semi-empirical method (e.g., GFN2-xTB) or a small basis set DFT calculation (e.g., B3LYP/3-21G). This step quickly eliminates high-energy conformers.
-
-
Geometry Optimization (Higher-Level Theory):
-
Take the low-energy conformers from the initial search and perform full geometry optimizations using a more robust level of theory. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[5][6] The inclusion of diffuse functions (+) is important for accurately describing non-covalent interactions, and polarization functions (d,p) are crucial for describing the geometry of the cyclic system.
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the final geometry optimization (B3LYP/6-311+G(d,p)). This step is critical for two reasons:
-
It confirms that the optimized structures are true energy minima (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of Gibbs free energies.
-
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
For the most accurate relative energies, perform single-point energy calculations on the B3LYP/6-311+G(d,p) optimized geometries using a higher-level functional, such as a double-hybrid functional (e.g., DSD-PBEP86) or a composite method (e.g., CBS-QB3). This can provide a more accurate ranking of the conformer stabilities.
-
Workflow Visualization
Caption: A schematic of the DFT workflow for the conformational analysis of this compound.
Comparing Computational Alternatives: A Quantitative Perspective
The choice of DFT functional and basis set significantly impacts the accuracy of the results. Below is a comparative table summarizing the expected performance of common DFT methods against other computational techniques.
| Method | Computational Cost | Expected Accuracy for Relative Energies | Key Strengths | Limitations |
| Semi-Empirical (e.g., GFN2-xTB) | Very Low | Low to Moderate | Excellent for initial conformational searches of large molecules. | Not reliable for accurate final energy rankings. |
| B3LYP/6-31G(d) | Moderate | Moderate | A good balance of cost and accuracy for initial optimizations. | May not fully capture dispersion interactions. |
| B3LYP/6-311+G(d,p) | Moderate-High | Good | A widely used and well-benchmarked method for organic molecules.[6] | Can sometimes struggle with systems where dispersion is dominant. |
| M06-2X/6-311+G(d,p) | High | Very Good | Excellent for systems with significant non-covalent interactions. | More computationally demanding than B3LYP. |
| DSD-PBEP86/cc-pVTZ (Single-Point) | Very High | Excellent | A double-hybrid functional that provides highly accurate energies. | Too computationally expensive for geometry optimizations of this size. |
| MP2/6-311+G(d,p) | High | Good | A wave-function based method that can be a good alternative to DFT. | Higher computational cost than hybrid DFT. |
Expected Outcomes and Data Presentation
The computational analysis will yield a set of stable conformational isomers for this compound. For each conformer, we can extract key data to understand its properties.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer ID | Ring Conformation | Phenyl Orientation | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | Twist-Chair | Equatorial-like | 0.00 | 0.00 |
| Conf-2 | Twist-Chair | Axial-like | Value | Value |
| Conf-3 | Twist-Boat | Equatorial-like | Value | Value |
| Conf-4 | Twist-Boat | Axial-like | Value | Value |
| ... (other conformers) | ... | ... | ... | ... |
Note: The values presented are placeholders. Actual calculations will determine the precise energy differences.
Table 2: Key Geometric Parameters for the Most Stable Conformer (Conf-1)
| Parameter | Description | Predicted Value |
| C=O Bond Length | Carbonyl bond distance | ~1.22 Å |
| C-C-C Bond Angles | Range of angles in the seven-membered ring | Value Range |
| Dihedral Angles | Key dihedral angles defining the ring pucker | Values |
| C-Ph Bond Length | Bond distance between the ring and the phenyl group | ~1.51 Å |
| Torsional Angle (C-C-C-Ph) | Defines the orientation of the phenyl group | Value |
Mechanistic Insights and Causality
The relative stability of the conformers will be governed by a combination of factors:
-
Torsional Strain: Eclipsing interactions between adjacent C-H bonds in the cycloheptanone ring.[2]
-
Transannular Strain: Steric hindrance between atoms across the ring.
-
Angle Strain: Deviation of bond angles from the ideal sp3 hybridization.
-
Steric Hindrance: The bulky phenyl group will prefer an equatorial-like position to minimize 1,3-diaxial-like interactions, similar to substituted cyclohexanes.[3][7]
The interplay of these factors will determine the lowest energy conformation. It is anticipated that a twist-chair conformation with the phenyl group in an equatorial-like position will be the global minimum.
Conclusion
The computational analysis of this compound's conformational isomers using DFT provides a powerful and insightful approach to understanding its three-dimensional structure. By following a robust and self-validating workflow, researchers can confidently identify the most stable conformers, quantify their relative energies, and gain a deeper understanding of the structural features that govern the molecule's properties. This knowledge is invaluable for applications in drug design and development, where molecular conformation is a key determinant of biological activity.
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A Senior Application Scientist's Guide to Validating the Structure of 2-Phenylcycloheptanone Using 2D NMR Techniques
Abstract
The unequivocal structural elucidation of organic molecules is a cornerstone of chemical research and pharmaceutical development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, its limitations become apparent in molecules with complex spin systems or significant signal overlap. This guide provides an in-depth, practical walkthrough for validating the structure of 2-Phenylcycloheptanone, a molecule whose ¹H NMR spectrum presents a classic challenge of overlapping aliphatic signals. We will demonstrate how a synergistic application of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—provides a self-validating system to unambiguously assemble the molecular framework, piece by piece. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced NMR methodologies for definitive structural characterization.
The Analytical Challenge: Why 1D NMR Is Insufficient for this compound
The structure of this compound (C₁₃H₁₆O) features a seven-membered aliphatic ring and a phenyl substituent adjacent to a carbonyl group.[1] A standard ¹H NMR spectrum reveals distinct signals for the aromatic protons (typically ~7.2-7.4 ppm) but presents a significant challenge in the aliphatic region (~1.5-3.5 ppm). The protons on the cycloheptanone ring are chemically similar, leading to severe signal overlap and complex splitting patterns that make definitive assignment through 1D analysis alone unreliable. This ambiguity necessitates a more powerful approach to map the molecular connectivity. Two-dimensional NMR spectroscopy provides this solution by spreading correlations across a second frequency dimension, resolving the overlapping signals.[2][3]
The 2D NMR Toolkit: A Multi-faceted Approach to Correlation
-
¹H-¹H COSY (Correlation Spectroscopy): This is our starting point for mapping the proton framework. COSY reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH).[4][5] A cross-peak in a COSY spectrum indicates that two protons are coupled, allowing us to trace out contiguous "spin systems"—chains of connected protons.[6][7] For this compound, this will help us walk around the seven-membered ring proton by proton.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Once we have our proton networks, HSQC links them to the carbon backbone. The HSQC experiment identifies direct, one-bond correlations between a proton and the carbon to which it is attached (¹JCH).[8][9][10] It is an exceptionally sensitive technique that acts as a definitive bridge between the ¹H and ¹³C spectra, allowing us to assign every protonated carbon atom with high confidence.[11][12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful experiment for assembling the complete molecular skeleton. HMBC detects long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[13][14] This technique is indispensable for connecting the spin systems identified by COSY and, crucially, for identifying and placing quaternary (non-protonated) carbons, such as the carbonyl carbon (C=O) and the phenyl carbon attached to the ring (C-ipso).[15][16]
Experimental Design and Workflow
A logical and meticulous workflow is critical for acquiring high-quality, interpretable data. The process moves from sample preparation to data acquisition and processing.
Caption: Standard workflow for 2D NMR structural elucidation.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 15-20 mg of purified this compound into a small vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Agitate the vial until the sample is fully dissolved.
-
If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17][18]
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer with a cryoprobe.
-
1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum. These will serve as the axes for the 2D plots.
-
2D COSY: A gradient-selected COSY (gCOSY) experiment is typically used for its clean spectra.
-
2D HSQC: A sensitivity-enhanced, gradient-selected HSQC is recommended to obtain clear one-bond correlations.
-
2D HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz to capture primarily ²JCH and ³JCH correlations.
NMR Data Processing:
-
The raw free induction decay (FID) data is processed using appropriate software (e.g., Mnova, TopSpin).
-
An appropriate window function (e.g., sine-bell) is applied to the FIDs in both dimensions to improve resolution and signal-to-noise.[19]
-
The data is zero-filled and subjected to a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.[20]
-
The resulting 2D spectrum is carefully phased and the baseline is corrected to ensure accurate peak integration and identification.[21][22]
Data Analysis and Structural Validation: A Step-by-Step Interpretation
Let's walk through the analysis using hypothetical but representative chemical shift data for this compound.
Step 1: Initial Analysis of 1D Spectra
First, we assign the signals in the 1D spectra as much as possible. The ¹³C spectrum is simpler, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons. The ¹H spectrum shows the aromatic protons clearly, but the aliphatic region is crowded.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom # | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity |
| 1 | 212.5 | - | - |
| 2 | 52.0 | 3.45 | dd |
| 3 | 35.1 | 2.10, 1.95 | m |
| 4 | 28.9 | 1.80, 1.65 | m |
| 5 | 29.5 | 1.75, 1.60 | m |
| 6 | 24.8 | 2.05, 1.90 | m |
| 7 | 42.3 | 2.55, 2.40 | m |
| 1' | 141.2 | - | - |
| 2'/6' | 128.8 | 7.35 | d |
| 3'/5' | 128.6 | 7.40 | t |
| 4' | 127.0 | 7.28 | t |
Note: Aliphatic protons are diastereotopic and appear as complex multiplets (m). dd = doublet of doublets, d = doublet, t = triplet.
Step 2: Tracing Proton Networks with COSY
The COSY spectrum allows us to connect adjacent protons. We start with the most downfield aliphatic proton, H2 at 3.45 ppm, which is deshielded by both the phenyl ring and the carbonyl group.
-
A cross-peak will be observed between H2 (3.45 ppm) and the protons on H3 (~2.10, 1.95 ppm) .
-
Following the chain, we expect to see a correlation from H3 to H4 (~1.80, 1.65 ppm) .
-
This continues around the ring: H4 correlates with H5 , H5 with H6 , and H6 with H7 .
-
Finally, H7 (~2.55, 2.40 ppm) , being adjacent to the carbonyl, will show a correlation back to H6 .
This "walk" around the ring confirms the integrity of the seven-membered cycloheptanone proton framework.
Caption: ¹H-¹H COSY correlation network for the aliphatic ring.
Step 3: Linking Protons to Carbons with HSQC
The HSQC spectrum provides direct, one-bond C-H correlations, allowing us to definitively assign each protonated carbon. Each cross-peak connects a signal on the ¹H axis to one on the ¹³C axis.
-
The proton at 3.45 ppm (H2) will correlate with the carbon at 52.0 ppm (C2) .
-
The protons at ~2.10/1.95 ppm (H3) will correlate with the carbon at 35.1 ppm (C3) .
-
This process is repeated for H4/C4, H5/C5, H6/C6, and H7/C7, as well as for all the aromatic protons and their corresponding carbons (H2'/C2', etc.).
At the end of this step, every proton signal is unambiguously linked to its carbon partner.
Step 4: Assembling the Final Structure with HMBC
The HMBC spectrum provides the final, conclusive evidence by revealing long-range connections. This is where we confirm the placement of the phenyl group and the carbonyl group.
Key Expected HMBC Correlations:
-
Confirming the Phenyl Group at C2:
-
The methine proton H2 (3.45 ppm) should show a two-bond correlation to the quaternary ipso-carbon of the phenyl ring, C1' (141.2 ppm) .
-
H2 should also show a three-bond correlation to the ortho-carbons of the phenyl ring, C2'/C6' (128.8 ppm) . This is undeniable proof of the C2-C1' bond.
-
-
Confirming the Carbonyl Position at C1:
-
The proton H2 (3.45 ppm) will show a two-bond correlation to the carbonyl carbon C1 (212.5 ppm) .
-
The protons on C7 (~2.55/2.40 ppm) , which are also alpha to the carbonyl, will show a two-bond correlation to C1 (212.5 ppm) .
-
-
Cross-Validating the Ring Structure:
-
Protons will show three-bond correlations to carbons two positions away. For example, H2 (3.45 ppm) should correlate to C3 (35.1 ppm) and C7 (42.3 ppm) across the C1-C2 and C2-C3 bonds, respectively.
-
Caption: Key HMBC correlations confirming the molecular structure.
The observation of these specific long-range correlations creates an interlocking, self-validating network of data. The HMBC results confirm the connections established by COSY and HSQC, leaving no ambiguity in the final structure.
Conclusion
While 1D NMR is the workhorse of organic chemistry, complex structures like this compound demand a more rigorous analytical approach. The strategic combination of COSY, HSQC, and HMBC spectroscopy provides an unambiguous and robust method for complete structural assignment. By systematically mapping ¹H-¹H connectivities (COSY), linking protons to their carbons (HSQC), and finally assembling the entire framework through long-range correlations (HMBC), we can overcome the challenges of signal overlap and validate the molecular structure with the highest degree of scientific confidence. This workflow represents a gold standard in modern structural elucidation for academic research and industrial quality control.
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Head-to-head comparison of different synthetic routes to 2-Phenylcycloheptanone
For researchers engaged in medicinal chemistry, drug development, and advanced organic synthesis, the seven-membered carbocyclic ketone, 2-phenylcycloheptanone, represents a valuable scaffold and synthetic intermediate. Its preparation, however, is not trivial, and the selection of a synthetic strategy can significantly impact yield, scalability, cost, and overall efficiency. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their specific applications.
Introduction: The Challenge of the Seven-Membered Ring
The synthesis of medium-sized rings, such as the cycloheptanone core, presents unique challenges related to transannular strain and entropic factors. The introduction of a substituent at the α-position further complicates the synthetic design. This guide will dissect three principal strategies for the construction of this compound:
-
Ring Expansion via Tiffeneau-Demjanov Rearrangement: A classic yet powerful method for homologation of a cyclic ketone.
-
Palladium-Catalyzed α-Arylation: A modern cross-coupling approach offering a direct and convergent synthesis.
-
1,4-Conjugate Addition to Cycloheptenone: A reliable method for carbon-carbon bond formation on an α,β-unsaturated system.
Each route will be evaluated on its merits, drawbacks, and practical considerations, providing a clear framework for methodological selection.
Route 1: Tiffeneau-Demjanov Ring Expansion
This venerable reaction offers a one-carbon ring expansion of a cyclic ketone via a semipinacol-type rearrangement. The strategy involves converting a readily available six-membered ring ketone (cyclohexanone) into the seven-membered ring target. The overall transformation is a two-step sequence starting from 1-phenylcyclohexanol.
Causality and Mechanism
The reaction hinges on the formation of a labile primary diazonium salt from a β-amino alcohol. Treatment with nitrous acid (generated in situ from sodium nitrite and a mineral acid) converts the primary amine of the precursor, 1-(aminomethyl)-1-phenylcyclohexanol, into a diazonium salt. This salt is an outstanding leaving group, and its departure as dinitrogen gas generates a highly unstable primary carbocation. To achieve a more stable electronic state, a 1,2-alkyl shift occurs, where one of the ring carbons migrates to the carbocation center, expanding the ring from six to seven members. This migration is driven by the formation of a resonance-stabilized oxonium ion, which is subsequently deprotonated by water to yield the final ketone product. The phenyl group's migratory aptitude is high, but the ring expansion pathway is generally favored in these systems.
Caption: Tiffeneau-Demjanov pathway to this compound.
Experimental Protocol
This synthesis is a multi-step process.
Step 1a: Synthesis of 1-Phenylcyclohexanol A robust method for this precursor is the Grignard reaction.
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are added. Anhydrous diethyl ether is introduced to cover the magnesium.
-
A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Once the Grignard reagent formation is complete, a solution of cyclohexanone (1.05 eq) in anhydrous diethyl ether is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC), then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 1-phenylcyclohexanol, which can be purified by recrystallization or chromatography. A typical yield for this step is ~97%.
Step 1b: Synthesis of 1-(Aminomethyl)-1-phenylcyclohexanol (The Key Precursor) This intermediate can be prepared from 1-phenylcyclohexanol via a Ritter-type reaction followed by hydrolysis, or more commonly from cyclohexanone via a Strecker-like synthesis.
-
Via Strecker Synthesis: Cyclohexanone is treated with sodium cyanide and ammonium chloride to form an α-aminonitrile. Reaction of this aminonitrile with phenylmagnesium bromide, followed by hydrolysis, would yield the desired amino alcohol.
-
Via Nitromethane Addition: An alternative is the addition of nitromethane to 1-phenylcyclohexene (derived from dehydration of 1-phenylcyclohexanol), followed by reduction of the nitro group (e.g., with LiAlH₄ or catalytic hydrogenation).
Step 2: Tiffeneau-Demjanov Rearrangement
-
The precursor, 1-(aminomethyl)-1-phenylcyclohexanol (1.0 eq), is dissolved in an aqueous solution of acetic acid or dilute HCl at 0 °C.
-
A solution of sodium nitrite (NaNO₂, 1.1-1.5 eq) in water is added dropwise to the stirred solution, maintaining the temperature at 0-5 °C. Vigorous nitrogen evolution is observed.
-
The reaction mixture is stirred for an additional 1-2 hours at low temperature and then allowed to warm to room temperature.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude this compound is then purified by vacuum distillation or column chromatography.
Performance and Practical Considerations
-
Yield: The rearrangement step itself is often efficient, with yields for seven-membered ring formation typically in the range of 60-80%. However, the overall yield depends heavily on the efficiency of the multi-step synthesis of the amino alcohol precursor.
-
Advantages: This is a classic and well-understood reaction. It utilizes relatively inexpensive starting materials (cyclohexanone, bromobenzene). It is particularly well-suited for creating the seven-membered ring from a six-membered precursor, which is often a desirable strategy.
-
Disadvantages: This is a multi-step synthesis, which can be time-consuming and may result in a lower overall yield. The use of sodium cyanide and the generation of a diazonium intermediate pose significant safety hazards. Diazonium salts can be explosive, and careful temperature control is critical. The reaction may also produce side products from elimination or competing rearrangement pathways.
Route 2: Palladium-Catalyzed α-Arylation
This route represents a modern, highly convergent approach, directly forming the C-C bond between the cycloheptanone α-carbon and the phenyl ring in a single step. The reaction is a variant of the Buchwald-Hartwig amination, adapted for ketone enolates.
Causality and Mechanism
The catalytic cycle is a hallmark of modern organometallic chemistry. It begins with the oxidative addition of an aryl halide (e.g., bromobenzene) to a low-valent Palladium(0) species, forming a Pd(II) complex. In parallel, a strong base deprotonates cycloheptanone to form its corresponding enolate. This enolate then displaces the halide on the Pd(II) center in a transmetalation-like step, forming a palladium-enolate complex. The crucial C-C bond-forming step is reductive elimination from this complex, which yields this compound and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand on the palladium is critical; bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald ligands) are typically required to promote the challenging reductive elimination step.
Caption: Palladium-catalyzed α-arylation cycle for this compound.
Experimental Protocol
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen) are added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, XPhos, or P(t-Bu)₃, 2-5 mol%), and the strong base (e.g., sodium tert-butoxide or LHMDS, 1.2-1.5 eq).
-
The flask is evacuated and backfilled with the inert gas several times.
-
Anhydrous toluene or dioxane is added, followed by cycloheptanone (1.2 eq) and bromobenzene (1.0 eq).
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with progress monitored by GC-MS or TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and quenched with water or a saturated aqueous ammonium chloride solution.
-
The mixture is filtered through a pad of celite to remove palladium black. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Performance and Practical Considerations
-
Yield: This method is generally high-yielding, with reported yields for the α-arylation of various ketones often exceeding 80-90%. While direct examples on cycloheptanone are less common in literature, yields are expected to be good, though potentially slightly lower than for cyclohexanone due to steric factors.
-
Advantages: This is a highly convergent and direct, single-step route from commercially available starting materials. It offers excellent functional group tolerance on the aryl halide partner, allowing for the synthesis of a wide array of derivatives. The methodology is well-established and extensively documented for other ketones.
-
Disadvantages: The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands. A strong, non-nucleophilic base is required, which may not be compatible with sensitive functional groups on the ketone. Over-arylation to form 2,7-diphenylcycloheptanone can be a competing side reaction if conditions are not carefully controlled.
Route 3: 1,4-Conjugate Addition to Cycloheptenone
This route employs a Michael-type 1,4-conjugate addition of a phenyl nucleophile to an α,β-unsaturated precursor, 2-cycloheptenone. Rhodium-catalyzed additions of organoboron reagents are particularly effective for this transformation.
Causality and Mechanism
The reaction is predicated on the electrophilicity of the β-carbon in the α,β-unsaturated ketone system. A transition metal catalyst, typically rhodium(I), is used to facilitate the transfer of the phenyl group from a stable organometallic reagent, such as phenylboronic acid, to the enone. The mechanism involves the transmetalation of the phenyl group from boron to the rhodium center. The resulting phenyl-rhodium species then coordinates to the double bond of the cycloheptenone. This is followed by migratory insertion of the phenyl group onto the β-carbon, which generates a rhodium enolate intermediate. Protonolysis of this intermediate (often by a protic source like water or methanol added to the reaction) releases the final this compound product and regenerates a rhodium species that can re-enter the catalytic cycle.
Caption: Rhodium-catalyzed conjugate addition pathway to this compound.
Experimental Protocol
This synthesis is a two-step process from the saturated ketone.
Step 1: Synthesis of 2-Cycloheptenone The enone precursor can be prepared from cycloheptanone via α-bromination followed by base-induced elimination.
-
Cycloheptanone (1.0 eq) is dissolved in a suitable solvent like diethyl ether or chloroform.
-
A solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction is monitored for the disappearance of the bromine color.
-
After completion, the solvent is removed, and the crude α-bromoketone is treated with a base (e.g., lithium carbonate or DBU) in a high-boiling solvent (e.g., DMF or toluene) at elevated temperatures to effect E2 elimination.
-
The resulting 2-cycloheptenone is isolated by extraction and purified by vacuum distillation.
Step 2: Rhodium-Catalyzed 1,4-Addition
-
In a Schlenk flask under an inert atmosphere, the rhodium precursor (e.g., [Rh(cod)Cl]₂, 1-2 mol%) and a chiral ligand if asymmetry is desired (e.g., BINAP, 2-4 mol%) are dissolved in an anhydrous solvent like 1,4-dioxane.
-
2-Cycloheptenone (1.0 eq) and phenylboronic acid (1.5 eq) are added to the flask.
-
An aqueous basic solution (e.g., KOH or Et₃N) is added, and the biphasic mixture is heated to 50-100 °C for several hours.
-
After cooling, the reaction is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Performance and Practical Considerations
-
Yield: Rhodium-catalyzed conjugate additions are known to be highly efficient. Yields for this type of transformation are frequently in the 85-99% range. The overall yield will be impacted by the efficiency of the initial enone synthesis.
-
Advantages: This method offers very high yields for the key C-C bond-forming step. Organoboron reagents are generally stable, easy to handle, and tolerate a wide variety of functional groups. The reaction can be rendered enantioselective by using chiral ligands, which is a significant advantage for pharmaceutical applications.
-
Disadvantages: This route requires the synthesis of the 2-cycloheptenone precursor, adding a step to the overall sequence. Rhodium catalysts, while used in small amounts, are expensive. Phenylboronic acid can undergo self-coupling (to form biphenyl) as a side reaction.
Head-to-Head Performance Comparison
To facilitate a direct comparison, the key parameters for each synthetic route are summarized below.
| Parameter | Route 1: Tiffeneau-Demjanov | Route 2: Pd-Catalyzed α-Arylation | Route 3: 1,4-Conjugate Addition |
| Overall Strategy | Ring expansion of cyclohexanone | Direct C-H arylation of cycloheptanone | Conjugate addition to cycloheptenone |
| Number of Steps | 2-3 (from cyclohexanone) | 1 (from cycloheptanone) | 2 (from cycloheptanone) |
| Typical Overall Yield | Moderate (50-70%) | High (75-90%) | High (70-85%) |
| Key Reagents | NaCN (or TMSCN), LiAlH₄, NaNO₂ | Pd catalyst, phosphine ligand, strong base | NBS/Br₂, base, Rh catalyst, Phenylboronic acid |
| Reagent Hazards | High (toxic cyanide, unstable diazonium) | Moderate (air-sensitive ligands/catalysts) | Moderate (bromine, expensive Rh catalyst) |
| Scalability | Challenging due to safety concerns | Good, well-suited for process chemistry | Good |
| Cost | Low (reagents), High (process safety) | High (catalyst and ligand) | High (catalyst) |
| Key Advantages | Uses cheap starting materials | Most direct and convergent route | High yield, potential for enantioselectivity |
| Key Disadvantages | Multi-step, hazardous reagents | Expensive catalyst system, potential for diarylation | Requires synthesis of enone precursor |
Conclusion and Expert Recommendation
The choice of synthetic route to this compound is a classic example of the trade-off between classical and modern synthetic methodologies.
-
For small-scale, discovery-oriented synthesis where convergence and speed are paramount, the Palladium-Catalyzed α-Arylation (Route 2) is the superior choice. Its single-step nature from the parent ketone and high functional group tolerance make it ideal for rapidly generating analogs.
-
For applications where enantiocontrol is the primary objective , the 1,4-Conjugate Addition (Route 3) is the most promising approach. The extensive development of chiral ligands for rhodium-catalyzed additions provides a clear and reliable path to enantioenriched products.
-
The Tiffeneau-Demjanov Rearrangement (Route 1) , while mechanistically elegant, is the least practical for most modern applications due to its multi-step nature and significant safety hazards associated with cyanide and diazonium intermediates. It remains a viable option in academic settings for demonstrating classical reaction principles or if the specific amino alcohol precursor is readily available through other means.
Ultimately, the investment in a more expensive but highly efficient catalyst system (Routes 2 and 3) is often justified by the significant savings in time, steps, and purification efforts compared to the more hazardous and lower-yielding classical approach.
References
-
Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157–188. [Link]
- Tiffeneau, M., Weill, P., & Tchoubar, B. (1937). Isomérisation de l'amino-alcool méthylaminocyclohexanol en cycloheptanone. Comptes Rendus, 205, 54.
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and General Catalysts for Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 137. [Link]
-
Sakai, M., Hayashi, H., & Miyaura, N. (2002). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. Organometallics, 17(1), 7-9. [Link]
-
Dong, G., Teo, P., & Chen, Z. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559-2563. [Link]
-
Garber, S. B., King, P. S., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(35), 8168–8179. [Link] (Note: While not a direct synthesis of the target, this reference is authoritative for related transformations and principles).
-
Wikipedia contributors. (2023). Tiffeneau–Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Nucleophilic conjugate addition. In Wikipedia, The Free Encyclopedia. [Link]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylcycloheptanone Analogs: A Research Perspective
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a critical driver of innovation in drug discovery. The 2-phenylcycloheptanone core represents a structurally intriguing and underexplored template for the design of new therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on this specific analog series are not yet prevalent in published literature, a comparative analysis of structurally related compounds, particularly other phenyl-cycloalkanones and cycloheptanone derivatives, can provide valuable insights into their potential as bioactive molecules.
This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive, albeit predictive, comparison of this compound analogs. By examining experimental data from closely related structures, we will project a hypothetical SAR framework for this promising class of compounds. This analysis will focus on two key areas of therapeutic interest: anticancer and anti-inflammatory activities. We will delve into the causality behind experimental design and provide detailed, self-validating protocols to empower researchers to embark on the synthesis and evaluation of these novel analogs.
Projected Structure-Activity Relationships: A Comparative Analysis
The biological activity of this compound analogs is anticipated to be governed by a combination of factors, including the substitution pattern on the phenyl ring, the conformation of the seven-membered cycloheptanone ring, and the nature of any additional functionalization. Our comparative analysis of related structures, such as 2-arylidenebenzosuberones and α,α'-dibenzylcycloalkanones, allows us to propose the following key SAR hypotheses.[1][2]
Key Structural Features Influencing Bioactivity
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl group are predicted to be major determinants of biological activity.
-
Electron-donating vs. Electron-withdrawing Groups: Based on studies of related α-aryl ketones, it is hypothesized that the electronic properties of the substituents will significantly modulate activity. For instance, in some series of 2-arylidenebenzosuberones, cytotoxicity was found to be negatively correlated with the sigma values of the substituents, suggesting that electron-donating groups might enhance activity.[2]
-
Steric Factors and Lipophilicity: The size and lipophilicity of the substituents will influence the compound's ability to interact with biological targets and its pharmacokinetic properties. Molar refractivity (MR), a measure of volume and polarizability, has been shown to positively correlate with cytotoxicity in some related series, indicating that bulkier, more polarizable groups may be favorable.[2]
-
-
The Cycloheptanone Ring: The seven-membered ring provides a flexible scaffold that can adopt multiple conformations. This conformational flexibility can be crucial for optimal binding to a biological target. The presence of the phenyl group at the α-position is expected to influence the preferred conformation of the ring.
-
The Carbonyl Group: The ketone functionality is a key pharmacophoric feature. It can participate in hydrogen bonding with target proteins, a common interaction for many biologically active molecules.[3]
To illustrate these projected relationships, the following diagram outlines the key areas for structural modification on the this compound scaffold and their potential impact on biological activity.
Caption: Proposed SAR of this compound Analogs.
Comparative Data from Analogous Structures
To provide a concrete basis for our SAR projections, the following table summarizes the biological activity of selected analogous compounds from the literature. This data highlights how structural modifications in similar scaffolds impact their anticancer properties.
| Compound Class | Key Structural Features | Biological Activity (IC50) | Reference |
| 2-Arylidenebenzosuberones | 2-(4-methoxyphenylmethylene)-1-benzosuberone | Highly cytotoxic against a panel of human tumor cell lines | [2] |
| 2-Benzylidene-1-benzosuberone | Moderately cytotoxic | [2] | |
| α,α'-Dibenzylcycloalkanones | 2,6-bis(4-chlorobenzyl)cyclohexanone | Significant anticholesteremic activity in animal models | [1] |
| 2,5-bis(4-methoxybenzyl)cyclopentanone | Moderate biological activity | [1] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the investigation of this compound analogs, we provide the following detailed, step-by-step protocols for their synthesis and biological evaluation. These protocols are based on established methodologies for similar compounds and are designed to be self-validating.
Synthesis of this compound Analogs via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones and can be adapted for the preparation of this compound derivatives.[4][5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1 equivalent) in ethanol.
-
Addition of Benzaldehyde Analog: Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.
-
Base Catalysis: Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified this compound analog by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[7][8][9][10]
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the synthesized this compound analog in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Integrated workflow for SAR studies.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for understanding the structure-activity relationships of this compound analogs. By drawing comparisons with structurally related compounds, we have outlined key structural features that are likely to influence their anticancer and anti-inflammatory potential. The detailed experimental protocols for synthesis and biological evaluation are intended to serve as a practical starting point for researchers interested in exploring this novel chemical space.
Future research should focus on the systematic synthesis of a library of this compound analogs with diverse substitutions on the phenyl ring. The resulting biological data will be crucial for validating and refining the hypothetical SAR presented here. Further investigations into the mechanism of action, including target identification and pathway analysis, will be essential for advancing the most promising compounds towards preclinical development. The this compound scaffold holds considerable promise, and its thorough investigation is a worthy endeavor for the drug discovery community.
References
- Gutsche, C. D., & Johnson, E. E. (1956). Ring Enlargements. V. The Preparation of 2-Arylcycloheptanones and 2-Aryl-2-cycloheptenones. Journal of the American Chemical Society, 78(24), 6376–6379.
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
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Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
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Assessing the Drug-Likeness of 2-Phenylcycloheptanone-Based Scaffolds: A Comparative Guide
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that balance therapeutic efficacy with favorable pharmacokinetic profiles is perpetual. The 2-phenylcycloheptanone core, an intriguing structural motif, presents a unique combination of a flexible seven-membered ring and a rigid phenyl group. This guide offers an in-depth assessment of the drug-likeness of this scaffold, providing a comparative analysis against structurally related alternatives. By integrating in silico predictions with established experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of this compound derivatives as starting points for drug discovery programs.
The Strategic Value of Scaffolds in Drug Discovery
The selection of a core scaffold is a pivotal decision in the design of new chemical entities. The scaffold dictates the three-dimensional arrangement of functional groups, influencing target binding, while also profoundly impacting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule. An ideal scaffold should be synthetically tractable, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR), and possess inherent physicochemical properties conducive to good oral bioavailability and metabolic stability. Ketone-containing structures, in particular, are versatile building blocks in the synthesis of natural product-inspired compounds.[1]
This guide will dissect the drug-like potential of the this compound scaffold through two primary lenses: in silico computational analysis and in vitro experimental validation.
Part 1: In Silico Profiling of this compound and Comparators
Computational tools provide a rapid and cost-effective means to evaluate the drug-likeness of virtual compounds, enabling the prioritization of synthetic efforts.[2][3] We have employed a suite of widely accepted in silico models to predict the physicochemical properties and ADMET profiles of this compound and a curated set of comparator molecules. This analysis aims to elucidate the influence of the seven-membered ring and the phenyl substituent on key drug-like attributes.
Methodology: Computational Workflow
The following workflow was utilized to generate the predictive data. This process can be replicated by researchers using publicly available web-based tools, offering a transparent and accessible methodology.
Caption: Workflow for in silico ADMET prediction.
Comparative Analysis of Physicochemical Properties
A molecule's physicochemical properties, such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA), are fundamental determinants of its pharmacokinetic behavior.[4] We evaluated these properties for this compound and its analogs, alongside alternative scaffolds, to contextualize its position within the "drug-like" chemical space. The analysis includes adherence to two key guidelines for oral bioavailability: Lipinski's Rule of Five and Veber's Rule.
Lipinski's Rule of Five posits that orally active drugs generally exhibit:
-
Molecular weight ≤ 500 Da
-
logP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
A compound is considered to have poor oral absorption or permeation if it violates more than one of these rules.[5][6][7][8]
Veber's Rule suggests that good oral bioavailability is also associated with:
| Compound | Structure | MW ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Rotatable Bonds | Lipinski Violations | Veber Compliance |
| This compound | C1=CC=C(C=C1)C2CCCCCC2=O | 188.27 | 3.15 | 0 | 1 | 17.07 | 2 | 0 | Yes |
| 2-Phenylcyclohexanone | C1=CC=C(C=C1)C2CCCCC2=O | 174.24 | 2.89 | 0 | 1 | 17.07 | 2 | 0 | Yes |
| 2-Phenylcyclopentanone | C1=CC=C(C=C1)C2CCCC2=O | 160.21 | 2.63 | 0 | 1 | 17.07 | 2 | 0 | Yes |
| Indanone | C1C(C2=CC=CC=C21)=O | 132.16 | 1.83 | 0 | 1 | 17.07 | 0 | 0 | Yes |
| Tetralone | C1CC(C2=CC=CC=C2C1)=O | 146.19 | 2.10 | 0 | 1 | 17.07 | 0 | 0 | Yes |
Table 1: Predicted Physicochemical Properties and Rule-Based Assessment. Data generated using SwissADME.
Key Insights from Physicochemical Profiling:
-
Excellent Rule Compliance: The this compound scaffold and its smaller-ring counterparts (cyclohexanone and cyclopentanone derivatives) exhibit excellent compliance with both Lipinski's and Veber's rules. Their molecular weights are low, lipophilicity is in a favorable range, and they possess a single hydrogen bond acceptor (the ketone carbonyl) and no donors. The number of rotatable bonds is also low, suggesting a degree of conformational rigidity that can be beneficial for target binding.
-
Impact of Ring Size: As the ring size decreases from cycloheptanone to cyclopentanone, there is a corresponding decrease in both molecular weight and predicted logP. This suggests that the seven-membered ring contributes slightly more to the molecule's lipophilicity compared to smaller rings.
-
Comparison to Bicyclic Scaffolds: The bicyclic ketones, indanone and tetralone, also demonstrate favorable physicochemical properties. Their rigid nature, with zero rotatable bonds in the core structure, makes them attractive starting points for fragment-based drug discovery.
Predicted ADME Properties
Beyond simple physicochemical rules, a more nuanced understanding of a scaffold's potential requires the prediction of its ADME profile.
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | BBB Permeability (logBB) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| This compound | 95.8 | 0.98 | 0.21 | Yes | Yes |
| 2-Phenylcyclohexanone | 96.1 | 1.05 | 0.28 | Yes | Yes |
| 2-Phenylcyclopentanone | 96.3 | 1.12 | 0.35 | Yes | Yes |
| Indanone | 95.2 | 0.91 | 0.15 | No | No |
| Tetralone | 95.7 | 0.95 | 0.19 | No | No |
Table 2: Predicted ADME Properties. Data generated using pkCSM.
Key Insights from ADME Predictions:
-
High Predicted Absorption and Permeability: All the evaluated scaffolds are predicted to have high human intestinal absorption and good Caco-2 permeability, which is a common in vitro model for predicting intestinal absorption. This is consistent with their favorable physicochemical properties.
-
Potential for CNS Penetration: The positive logBB values for the 2-phenylcycloalkanone series suggest a potential for these scaffolds to cross the blood-brain barrier. This could be advantageous for CNS-targeted drug discovery but a potential liability for peripherally acting drugs.
-
Potential for CYP Inhibition: A notable prediction for the 2-phenylcycloalkanone series is the potential to inhibit key cytochrome P450 enzymes (CYP2D6 and CYP3A4). These enzymes are responsible for the metabolism of a large number of marketed drugs, and their inhibition can lead to drug-drug interactions.[11] This is a critical flag for further experimental investigation. In contrast, the bicyclic indanone and tetralone scaffolds are not predicted to be inhibitors of these CYPs, highlighting a potential advantage of these more constrained systems.
Part 2: Experimental Validation of Drug-Likeness
While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of a scaffold.[12] Here, we provide detailed, standardized protocols for two key in vitro assays that are central to assessing a compound's drug-likeness: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Microsomal Stability Assay.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive membrane permeability.[13][14][15] It serves as a valuable surrogate for more complex cell-based assays in the early stages of drug discovery.
Caption: Experimental workflow for the PAMPA assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final working concentration (e.g., 100 µM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the lipid solution (e.g., 2% lecithin in dodecane) for the artificial membrane.
-
-
Plate Preparation:
-
Add the buffer to the wells of the acceptor plate (a 96-well microplate).
-
Carefully coat the filter of the donor plate (a 96-well filter plate) with a small volume of the lipid solution.
-
Add the test compound solution to the wells of the donor plate.
-
-
Assay Incubation:
-
Place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t]
-
Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.
-
-
Experimental Protocol: Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[11][16][17][18][19] High metabolic instability can lead to rapid clearance of a drug from the body, resulting in poor bioavailability and a short duration of action.[20][21]
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the cofactor NADPH (e.g., 10 mM in buffer).
-
-
Assay Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in respective wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693/t1/2) * (volume of incubation / amount of microsomal protein).
-
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for drug discovery, demonstrating excellent compliance with established rules for oral bioavailability and exhibiting predicted high intestinal absorption and membrane permeability. Its physicochemical properties are situated well within the "drug-like" chemical space.
However, the in silico analysis has raised a significant flag regarding the potential for inhibition of key metabolic enzymes (CYP2D6 and CYP3A4). This prediction warrants careful experimental validation, as CYP inhibition can be a major liability in drug development. The microsomal stability assay detailed in this guide is a critical first step in assessing the metabolic fate of derivatives of this scaffold.
Comparative Assessment:
-
vs. Smaller Ring Analogs: The this compound scaffold is slightly more lipophilic than its smaller ring counterparts. This may offer advantages in terms of target engagement for lipophilic binding pockets but could also contribute to higher metabolic turnover or off-target effects.
-
vs. Bicyclic Analogs: The bicyclic scaffolds (indanone and tetralone) show a potential advantage in terms of a lower predicted risk of CYP inhibition. The greater conformational flexibility of the seven-membered ring in this compound may allow for more promiscuous binding to the active sites of metabolic enzymes.
Recommendations for Researchers:
-
Synthesize and Profile: Synthesize a small, focused library of this compound derivatives with diverse substituents to experimentally validate the in silico predictions.
-
Prioritize Experimental ADME: Conduct PAMPA and microsomal stability assays early in the discovery process to identify derivatives with favorable permeability and metabolic stability profiles.
-
Investigate CYP Inhibition: If the microsomal stability is favorable, proceed with direct CYP inhibition assays to confirm or refute the in silico predictions.
-
Explore Bioisosteric Replacements: If CYP inhibition proves to be a persistent issue, consider bioisosteric replacement of the phenyl ring or modifications to the cycloheptanone core to mitigate this liability.
By judiciously combining computational prediction with rigorous experimental validation, the potential of the this compound scaffold as a source of novel therapeutic agents can be thoroughly and efficiently explored.
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A Senior Application Scientist's Guide to Catalytic Synthesis of 2-Phenylcycloheptanone: A Performance Benchmark
Introduction: The Significance of the α-Aryl Ketone Motif
In the landscape of medicinal chemistry and organic synthesis, the α-aryl ketone framework is a cornerstone. Molecules incorporating this moiety, such as 2-Phenylcycloheptanone, are pivotal intermediates in the synthesis of complex pharmaceuticals and biologically active compounds. The direct formation of a carbon-carbon bond between an aromatic ring and the α-position of a ketone, however, is a non-trivial synthetic challenge.[1] This guide provides a comprehensive benchmark of the leading catalytic systems for this transformation, with a focus on the synthesis of this compound. We will delve into the performance of palladium, copper, and organocatalytic systems, offering field-proven insights, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
I. Palladium-Catalyzed α-Arylation: The Gold Standard
The palladium-catalyzed α-arylation of ketones has revolutionized the synthesis of α-aryl carbonyl compounds, emerging as a robust and versatile method.[2][3] The reaction involves the coupling of a ketone enolate with an aryl halide, facilitated by a palladium catalyst. The success of this methodology is intrinsically linked to the development of sophisticated ancillary ligands that promote the key steps of the catalytic cycle.[2][3]
Mechanism of Action: A Ligand-Driven Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. The efficiency of each step is critically influenced by the choice of ligand, typically a sterically hindered, electron-rich phosphine or an N-heterocyclic carbene (NHC).[2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Enolate Formation & Coordination: A base deprotonates the ketone to form an enolate, which then coordinates to the palladium center.
-
Reductive Elimination: The aryl and enolate groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2] Sterically hindered ligands are known to accelerate this crucial, product-forming step.[1]
Figure 1: The catalytic cycle for Palladium-catalyzed α-arylation of ketones.
Evolution of Ligand Systems
The development of highly active catalysts has been driven by ligand design.
-
Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) were early successes, promoting rapid reaction rates even with less reactive aryl chlorides.[1]
-
Biarylphosphines (Buchwald Ligands): A class of electron-rich, sterically demanding phosphine ligands containing a biphenyl skeleton, such as 2-methyl-2'-dicyclohexylphosphinobiphenyl, provide highly active and selective catalysts.[4] They are particularly effective for achieving high selectivity at the less hindered position of dialkyl ketones.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines.[2] Pre-formed, stable Pd-NHC complexes can achieve high yields at very low catalyst loadings, making them attractive for industrial applications.[5]
II. Alternative Catalytic Strategies
While palladium catalysis is dominant, other systems offer unique advantages, particularly concerning cost and sustainability.
Copper-Catalyzed Coupling
Copper catalysts present a more economical alternative to palladium. While less explored for this specific transformation, copper-catalyzed methods have been successfully applied in related C-C bond-forming reactions. For instance, CuBr·Me₂S has been used to catalyze the reaction of Grignard reagents with benzonitrile to produce phenyl ketones, a reaction that is significantly slower without the copper catalyst. This suggests potential applicability in direct α-arylation, likely proceeding through a different mechanism than palladium.
Organocatalysis: The Metal-Free Frontier
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of metals entirely.[6][7] For α-functionalization of ketones, the most common approach involves the formation of a nucleophilic enamine intermediate from the ketone and a secondary amine catalyst (e.g., proline or pyrrolidine).[6][8] This enamine then attacks an electrophilic arylating agent. While finding a suitable electrophilic partner for direct arylation is challenging, this approach is highly effective in related transformations like aldol reactions and offers the benefits of being inexpensive, low-toxicity, and often proceeding under mild conditions.[9]
III. Performance Benchmark: A Comparative Analysis
The choice of catalyst is a multi-faceted decision based on yield, reaction conditions, cost, and substrate compatibility. The following table provides a comparative overview based on data from the α-arylation of cycloheptanone and structurally related cyclic ketones.
| Catalyst System (Catalyst/Ligand) | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages / Disadvantages |
| Palladium | |||||||
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromides/Chlorides | NaOtBu | Toluene | 25 - 80 | 2 - 12 | 70 - 99[1] | Adv: High yields, fast rates, effective for ArCl. Disadv: Air-sensitive ligand. |
| Pd(OAc)₂ / Buchwald Ligands | Aryl Bromides/Chlorides | NaHMDS, K₃PO₄ | Toluene, Dioxane | 80 - 110 | 12 - 24 | 85 - 95[4] | Adv: High selectivity, broad scope, air-stable ligands. Disadv: Higher ligand cost. |
| [Pd-NHC(IHept)] Pre-catalyst | Aryl Bromides/Chlorides | K₂CO₃ | t-AmylOH | 110 | 1 - 4 | >90[5] | Adv: Very low catalyst loading, bench-stable catalyst. Disadv: Requires specific pre-catalyst synthesis. |
| Copper | |||||||
| CuBr·Me₂S | (via Grignard/Nitrile) | - | Toluene | Reflux | 1 - 4 | >90 (for Phenyl Ketone) | Adv: Low cost. Disadv: Indirect method, not a direct α-arylation. |
| Organocatalysis | |||||||
| Pyrrolidine / Amine Base | (Activated Aryl Source) | - | Dioxane | 130 | 24 | Moderate (by analogy)[8] | Adv: Metal-free, inexpensive. Disadv: Limited to activated partners, harsher conditions. |
IV. Experimental Protocols: A Guide to Practice
To ensure reproducibility and trustworthiness, this section provides a detailed protocol for a high-performance, palladium-catalyzed synthesis of this compound.
Workflow Overview
Figure 2: General experimental workflow for the synthesis of this compound.
Detailed Protocol: Pd/Buchwald Ligand Catalyzed Synthesis
This protocol is adapted from established procedures for the α-arylation of ketones.[4]
Materials:
-
Cycloheptanone (1.0 mmol, 1.0 equiv)
-
Bromobenzene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the SPhos ligand, and sodium tert-butoxide to the Schlenk flask.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by cycloheptanone and then bromobenzene via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Periodically (e.g., every 4 hours), an aliquot can be carefully removed, quenched with saturated NH₄Cl solution, extracted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product has a molecular formula of C₁₃H₁₆O and a molecular weight of 188.27 g/mol .[10]
V. Conclusion and Future Outlook
For the synthesis of this compound, palladium-based catalysts, particularly those employing advanced biarylphosphine ligands or N-heterocyclic carbenes, remain the most efficient and versatile option, providing high yields under well-established conditions.[2][4][5] They offer broad functional group tolerance and reliability, which is paramount for researchers in drug development. While copper-catalyzed and organocatalytic systems present intriguing, cost-effective, and sustainable alternatives, their application to the direct α-arylation of cycloheptanone is less developed and may require significant optimization.
The future of this field will likely focus on developing more sustainable catalysts with even lower loadings, milder reaction conditions, and the use of greener solvents. The continued exploration of non-precious metal catalysts and organocatalytic systems will be crucial in advancing the synthesis of this important class of molecules.
References
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Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Highlights.[Link]
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Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. (2003). Accounts of Chemical Research.[Link]
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Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. (2011). Iranian Journal of Organic Chemistry.[Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal.[Link]
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Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. (2007). Journal of the American Chemical Society.[Link]
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α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. (2023). Organic Syntheses.[Link]
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Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. (2015). Semantic Scholar.[Link]
- Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (2024).
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Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses.[Link]
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Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. (2019). Nature Communications.[Link]
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Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. (2003). Accounts of Chemical Research.[Link]
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Synthesis of 2,5,5-trimethylcycloheptanone. (2025). ResearchGate.[Link]
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Innovative cyclohexanone synthesis via transfer hydrogenation of phenol and cyclohexanol. (2025). ResearchGate.[Link]
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Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (2018). ScienceOpen.[Link]
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Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). Science Advances.[Link]
-
Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. (2025). ACS Catalysis.[Link]
-
Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (2021). ResearchGate.[Link]
-
Synthesis of Tetrasubstituted Propargylamines from Cyclohexanone by Solvent-Free Copper(II) Catalysis. (2010). ResearchGate.[Link]
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Safety Operating Guide
Navigating the Disposal of 2-Phenylcycloheptanone: A Guide to Safety and Compliance
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of 2-phenylcycloheptanone, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data for analogous compounds, this compound should be handled with care, assuming it may present moderate health and flammability hazards.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its waste.[1][2] The following should be considered standard:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat will protect from incidental contact.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood.[3]
Waste Characterization: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), all generators of chemical waste are responsible for determining if their waste is hazardous.[4][5] Hazardous waste is typically identified by one or more of the following characteristics:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The capacity to be harmful or fatal if ingested or absorbed.
While specific data for this compound is unavailable, its structural similarity to other ketones and aromatic compounds suggests it should be treated as a hazardous waste until proven otherwise.
Step-by-Step Disposal Procedure
The disposal of this compound must be a systematic process to ensure safety and compliance.
Step 1: Waste Segregation
Chemical waste must be segregated to prevent dangerous reactions.[6] Do not mix this compound waste with:
-
Strong Oxidizing Agents: To prevent the risk of fire or explosion.[3]
-
Incompatible Solvents: To avoid unforeseen chemical reactions.
Step 2: Proper Containerization
The choice of waste container is critical for safe storage and transport.
-
Container Material: Use a chemically compatible and leak-proof container. Glass or polyethylene containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[6] The date of waste accumulation should also be clearly marked.
Step 3: Waste Accumulation and Storage
Waste should be stored in a designated satellite accumulation area within the laboratory.[7] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and heat.[6]
Step 4: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.[8] Ensure all institutional and regulatory paperwork is completed accurately.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[9]
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[10]
-
Contain the Spill: Use absorbent materials like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[1][8]
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[1][11]
For large or unmanageable spills, contact your institution's emergency response team immediately.[8][9]
Visualizing the Disposal Workflow
To aid in understanding the procedural flow, the following diagram outlines the key decision points and actions in the disposal of this compound.
Caption: Decision workflow for the safe disposal and spill management of this compound.
Quantitative Data for a Related Compound
The following table provides hazard data for 2-phenylcyclohexanone, which may be used as a conservative estimate for the potential hazards of this compound.
| Property | Value | Source |
| Flammability | 1 (Slight) | [3] |
| Health Hazard | 0 (Minimal) | [3] |
| Instability | 0 (Stable) | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Note: The NFPA ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).
References
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Hazardous waste. (n.d.). In Wikipedia. Retrieved from [Link]
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CHEMICAL SPILL PROCEDURES. (n.d.). Cintas. Retrieved from [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
2-Phenylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
-
2-Phenylcyclopentanone. (n.d.). PubChem. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-Phenylcycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
2-Phenylcycloheptanone, a cyclic ketone, should be handled with care. Based on data from similar compounds, potential hazards may include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3]
-
Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.[2][3]
-
Flammability: While flash point data is not specific to this compound, related compounds are flammable liquids and vapors.[3][4]
A thorough risk assessment should be conducted before any handling of this compound to identify specific hazards associated with the planned procedures and to determine the necessary control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety goggles or a face shield | Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or explosion.[1][5] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[1][5] |
| Lab coat | A Nomex® laboratory coat over cotton clothing is recommended. Coats should be fully buttoned to cover as much skin as possible.[1][5] | |
| Full-length pants and closed-toe shoes | Avoid polyester or acrylic fabrics. Shoes must cover the entire foot.[1][5] | |
| Respiratory Protection | Air-purifying respirator (if necessary) | Use in a well-ventilated area. If engineering controls do not maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1][5] |
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical for minimizing risks.
General Handling Precautions
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[4] Use non-sparking tools and take precautionary measures against static discharges.[7]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where chemicals are handled.[2]
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[8]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Dispensing and Use:
-
Carefully open the container, avoiding splashes or generating aerosols.
-
Dispense the required amount of this compound.
-
Keep the container tightly closed when not in use.
-
Perform all manipulations within a chemical fume hood.
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces after use.
-
Properly label and store any unused this compound in a cool, dry, and well-ventilated area.
-
Remove and wash contaminated clothing and gloves before re-use.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If irritation persists, get medical attention.[11] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Get medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[12] Seek immediate medical assistance. |
Spill Response
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[13]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[13]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Characterization and Segregation
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.[14]
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.[13]
Step-by-Step Disposal Procedure
-
Containerization:
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[13]
-
-
Final Disposal:
Disposal Decision Workflow
Caption: Disposal Decision Workflow for this compound.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95592, 2-Phenylcyclohexanone. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 4-Phenylcyclohexanone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
